2-Methylisothiouronium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYWEAYKLGCRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | 2-Methylisothiouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
126.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53114-57-1 | |
| Record name | Carbamimidothioic acid, methyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53114-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylisothiouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylisothiouronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylisothiouronium chloride: Properties, Synthesis, and Application
Executive Summary
2-Methylisothiouronium chloride, also known as S-Methylisothiourea hydrochloride, is a versatile and highly reactive reagent cornerstone to the synthesis of guanidine-containing compounds. The guanidinium group is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents, making efficient guanidinylation methods critical for drug discovery and development.[1][2] This guide provides an in-depth analysis of the core chemical properties, synthesis methodologies, and practical applications of this compound. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its synthesis and use, and offer insights into safe handling practices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical working knowledge of this essential synthetic building block.
Physicochemical Properties
This compound is a white, crystalline, water-soluble solid.[3] Its structure comprises a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom, which is methylated. This S-methylation is pivotal to its reactivity, transforming the sulfur into an excellent leaving group (as methyl mercaptan) and rendering the central carbon highly electrophilic and susceptible to nucleophilic attack by amines.
The physical and chemical properties are summarized in the table below. It is important to distinguish these from the frequently cited properties of its sulfate salt counterpart, which possesses a significantly higher melting point.
| Property | Value | Source(s) |
| CAS Number | 53114-57-1 | [3] |
| Chemical Formula | C₂H₇ClN₂S | [3] |
| Molecular Weight | 126.61 g/mol | Calculated |
| Appearance | White crystalline solid | [3] |
| Melting Point | 59-60 °C | [4][5] |
| Boiling Point | 138.8 °C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Solubility | Highly soluble in water | [3] |
| Flash Point | 37.7 °C | [3] |
Synthesis of this compound
The synthesis of 2-Methylisothiouronium salts can be approached through several routes. Historically, the reaction involved highly toxic reagents like dimethyl sulfate.[6] Modern methods prioritize safety and efficiency. A prevalent and safer laboratory- and industrial-scale synthesis involves the acid-catalyzed reaction of cyanamide with methyl mercaptan.[6] This approach avoids hazardous alkylating agents and proceeds with high conversion rates.
The causality behind this synthetic choice is clear: cyanamide provides the core N-C-N backbone of the guanidine, while methyl mercaptan serves as the source of the S-methyl group. The acidic environment, initially provided by a carboxylic acid like acetic acid, protonates the cyanamide, activating it for nucleophilic attack by the sulfur of methyl mercaptan. Subsequent displacement with a strong acid, such as hydrochloric acid, yields the desired chloride salt.
Below is a logical workflow for this synthesis.
Core Application: Guanidinylation of Amines
The primary utility of this compound is as a potent electrophilic reagent for the guanidinylation of primary and secondary amines. This reaction is fundamental to the synthesis of a vast array of molecules in medicinal chemistry, including antihypertensives and other pharmacologically active agents.[6][7]
Mechanistic Insights
The guanidinylation reaction proceeds via a well-understood mechanism. The S-methylisothiouronium cation is a stable, isolable species, yet it possesses a highly electrophilic carbon atom. Upon reaction with an amine, the amine's lone pair of electrons attacks this electrophilic carbon. This addition is the rate-determining step. The reaction typically requires heat (e.g., refluxing in ethanol) to overcome the activation energy.[1] The resulting tetrahedral intermediate is unstable and rapidly eliminates the weakly basic and highly volatile methyl mercaptan (CH₃SH), which serves as an excellent leaving group. The final product is a protonated guanidinium salt.
The use of a non-nucleophilic base (e.g., triethylamine) is sometimes employed to deprotonate the starting amine hydrochloride salt, if applicable, or to neutralize the HCl byproduct, driving the reaction to completion.
Causality of Reagent Choice
The efficacy of this compound stems from a balance of stability and reactivity.
-
Stability: As a salt, it is a stable, weighable solid that is not prohibitively hygroscopic, simplifying handling and stoichiometry calculations.
-
Reactivity: The S-methyl group is a superior leaving group compared to an O-methyl group (as in O-methylisourea) because sulfur is more polarizable and can better stabilize the transient negative charge during the elimination step. This translates to more favorable reaction kinetics.
-
Byproducts: The primary byproduct, methyl mercaptan, is volatile (boiling point ~6 °C), allowing for its easy removal from the reaction mixture, which helps drive the equilibrium towards product formation in accordance with Le Châtelier's principle.
Broader Applications
Beyond its primary role in synthesizing guanidines for pharmaceutical development, this compound and its salts find use in other domains:
-
Agrochemicals: It is utilized as a plant growth regulator, leveraging its biological activity to influence plant development for improved crop yields or stress resistance.[3]
-
Chemical Intermediates: It serves as a precursor for other important sulfur-containing chemicals, such as methyl mercaptan and methanesulfonyl chloride.[6]
Safety and Handling
While comprehensive safety data for the chloride salt is not always readily available, data from the closely related sulfate salt (CAS 867-44-7) provides guidance. The sulfate salt is classified as harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic.[3][8]
Experimental Protocols
The following protocols are provided as a self-validating framework. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.
Protocol 1: Synthesis of this compound from Thiourea and Methyl Bromide
This protocol is adapted from established methods for S-alkylation of thiourea.[7] It is a reliable method for laboratory-scale synthesis.
-
Objective: To synthesize this compound via an S-methylisothiourea hydrobromide intermediate.
-
Causality: This two-step, one-pot process first uses the potent alkylating agent methyl bromide for efficient S-methylation. The subsequent addition of methanolic HCl performs an anion exchange to yield the desired chloride salt. Methanol is an excellent solvent for all reactants and intermediates.
| Reagents & Equipment |
| Thiourea (1.0 eq) |
| Methyl Bromide (solution in methanol, 1.2 eq) |
| Absolute Methanol |
| Hydrogen Chloride (gas or concentrated solution) |
| Diethyl Ether (for precipitation) |
| Round-bottom flask with reflux condenser and magnetic stirrer |
| Ice bath |
| Rotary evaporator |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve thiourea (1.0 eq) in absolute methanol under gentle stirring.
-
Rationale: Ensures a homogenous reaction mixture for efficient interaction between reactants.
-
-
Alkylation: Cool the solution in an ice bath. Slowly add a solution of methyl bromide (1.2 eq) in methanol. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.
-
Rationale: The initial cooling controls the exothermic reaction. Using a slight excess of methyl bromide ensures complete conversion of the thiourea.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
Rationale: Heating accelerates the Sₙ2 reaction to completion.
-
-
Intermediate Formation: Allow the reaction to cool to room temperature and stand overnight. The S-methyl-isothiourea hydrobromide intermediate will be present in the solution.
-
Anion Exchange: To this solution, add a solution of hydrogen chloride (1.1 eq relative to the hydrobromide intermediate) in absolute methanol.
-
Rationale: This introduces a high concentration of chloride ions to facilitate the exchange from the hydrobromide to the hydrochloride salt.
-
-
Solvent Removal: Evaporate the solvent using a rotary evaporator.
-
Rationale: This removes methanol and volatile byproducts (like HBr), concentrating the desired product.
-
-
Recrystallization: Redissolve the resulting residue in a minimal amount of hot ethanol and precipitate the product by adding cold diethyl ether.
-
Rationale: This is a standard purification technique. The product is soluble in hot ethanol but poorly soluble in the non-polar diethyl ether, causing it to crystallize out, leaving impurities behind.
-
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Guanidinylation of a Primary Amine
This protocol provides a general method for reacting an amine with this compound.
-
Objective: To synthesize a substituted guanidinium salt from a primary amine.
-
Causality: The reaction leverages the electrophilicity of the isothiouronium salt. Using ethanol as a solvent allows for heating to reflux, which provides the necessary activation energy for the nucleophilic attack. The workup is designed to separate the polar guanidinium salt product from non-polar byproducts and unreacted starting material.
| Reagents & Equipment |
| Primary Amine (e.g., Benzylamine, 1.0 eq) |
| This compound (1.1 eq) |
| Anhydrous Ethanol |
| Triethylamine (optional, 1.1 eq) |
| Round-bottom flask with reflux condenser and magnetic stirrer |
| Dichloromethane (DCM) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Saturated aqueous sodium chloride (brine) solution |
| Anhydrous magnesium sulfate (MgSO₄) |
| Separatory funnel, Rotary evaporator |
Procedure:
-
Setup: To a round-bottom flask, add the primary amine (1.0 eq), this compound (1.1 eq), and anhydrous ethanol.
-
Rationale: A slight excess of the guanidinylating agent ensures the complete consumption of the potentially more valuable amine.
-
-
Base Addition (Optional): If the starting amine is an HCl salt, add triethylamine (1.1 eq) to the mixture.
-
Rationale: The base deprotonates the amine salt, liberating the free amine which is the active nucleophile.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the thermal energy to drive the reaction. TLC is used to confirm the consumption of the starting amine.
-
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Rationale: The NaHCO₃ wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer. The guanidinium salt product will remain in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
-
Rationale: Purification removes unreacted starting materials and byproducts, yielding the pure guanidinium salt.
-
References
- Ebnöther, A., & Jucker, E. (1966). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. U.S. Patent No. 3,267,112. Washington, DC: U.S.
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Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]
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Organic Syntheses. s-methyl isothiourea sulfate. Coll. Vol. 2, p.345 (1943); Vol. 15, p.45 (1935). [Link]
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Gómez-Cárdenas, L. M., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(10), 2661. [Link]
- Zhang, J. (2012). Synthesis method of S-methyl isothiourea salt.
-
Lipton, M. A. (1998). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Dissertation. [Link]
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Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
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Janssen Pharmaceutica. (1972). United States Patent Office. Patent No. 3,657,267. [Link]
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PubChem, National Center for Biotechnology Information. 2-Methyl-2-thiopseudourea. PubChem Compound Summary for CID 5142. [Link]
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Gless, R. D., & Rapoport, H. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54512. [Link]
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Wikipedia. Methylchloroisothiazolinone. [Link]
- CN Patent 103467349B.
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Quzhou Mingfeng Chemical Co., Ltd. S-甲基异硫脲硫酸盐 (S-methylisothiourea sulfate). [Link]
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LookChem. Cas 352-97-6, Guanidineacetic acid. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methylisothiouronium Chloride from Thiourea
Introduction: The Strategic Importance of S-Methylisothiouronium Salts
S-Alkylisothiouronium salts are foundational building blocks in modern synthetic chemistry, serving as robust and versatile guanidinylation reagents and precursors for a wide array of heterocyclic systems. Among these, 2-Methylisothiouronium chloride and its related salts are particularly valuable intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Their utility stems from the reactive S-methylisothiourea moiety, which can be readily displaced by nucleophiles, enabling the efficient construction of complex guanidine-containing molecules and substituted pyrimidines.[2][4] This guide provides a detailed examination of the synthesis of this compound from thiourea, focusing on the underlying chemical principles, a field-proven experimental protocol, critical safety considerations, and methods for product characterization.
The Chemistry of S-Methylation: A Mechanistic Perspective
The conversion of thiourea to a 2-methylisothiouronium salt is a classic example of a nucleophilic substitution reaction, specifically an S-alkylation. The causality behind this transformation lies in the electronic structure of the thiourea molecule.
Nucleophilicity of Sulfur: While thiourea possesses two nitrogen atoms and one sulfur atom, the sulfur atom is the most potent nucleophile. This is attributable to several factors:
-
Polarizability: Sulfur is a larger, more polarizable atom than nitrogen, allowing its electron cloud to be more easily distorted to form a new bond with an approaching electrophile.
-
Thione-Thiol Tautomerism: Thiourea exists in equilibrium with its tautomeric form, a thiol-imidic acid. This thiol form explicitly places a lone pair on a highly nucleophilic sulfur atom.
-
Delocalization: In the transition state of S-alkylation, the developing positive charge is delocalized across the N-C-N system, stabilizing the intermediate.[5]
The reaction proceeds via an SN2 mechanism . The nucleophilic sulfur atom of thiourea attacks the electrophilic methyl carbon of a methylating agent (e.g., methyl bromide, methyl iodide, or dimethyl sulfate), displacing the leaving group (Br⁻, I⁻, or CH₃SO₄⁻) in a single, concerted step. This directly yields the corresponding S-methylisothiouronium salt. The choice of methylating agent and solvent can influence reaction rates and yields, but the fundamental mechanism remains consistent.
Experimental Protocol: A Two-Stage Synthesis
This protocol is adapted from established procedures for the synthesis of S-methylisothiouronium salts and their subsequent conversion.[6] It is a robust method that first prepares the hydrobromide salt, which is then efficiently converted to the target hydrochloride salt.
Part A: Synthesis of S-Methylisothiourea Hydrobromide
This initial stage involves the direct S-methylation of thiourea using methyl bromide.
Experimental Workflow Diagram
Caption: Workflow for S-Methylisothiourea Hydrobromide Synthesis.
Materials & Equipment:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Thiourea (CH₄N₂S)
-
Methyl Bromide (CH₃Br)
-
Anhydrous Methanol (CH₃OH)
-
Diethyl Ether ((C₂H₅)₂O)
-
Standard filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reagent Preparation: In a 1 L three-neck flask, prepare a solution of 38 g of thiourea in 450 mL of absolute methanol. Stir until fully dissolved.
-
Addition of Methylating Agent: Separately, prepare a solution of 76 g of methyl bromide in 200 mL of absolute methanol. Carefully add this solution to the thiourea solution via a dropping funnel over 20 minutes at room temperature with continuous stirring.[6]
-
Reaction: Upon completion of the addition, equip the flask with a reflux condenser and heat the mixture to reflux for one hour.[6]
-
Crystallization: Turn off the heat and allow the reaction mixture to cool and stand at room temperature overnight.
-
Isolation: Dilute the mixture with diethyl ether to induce precipitation of the product. Collect the resulting white precipitate by vacuum filtration.
-
Purification: Recrystallize the crude product from a mixture of methanol and diethyl ether to yield pure S-methylisothiourea hydrobromide.[6]
Part B: Conversion to this compound
This stage utilizes an excess of hydrogen chloride to displace the hydrobromide, leveraging the volatility of HBr.
Procedure:
-
Preparation: Prepare a solution of 5.5 g of hydrogen chloride gas in 40 mL of absolute methanol in an open vessel (e.g., a beaker) suitable for heating.
-
Salt Exchange: To this methanolic HCl solution, add 3.42 g of the S-methyl-isothiourea hydrobromide prepared in Part A.[6]
-
Evaporation: Gently heat the resulting solution in a well-ventilated fume hood on a steam bath. The volatile components (methanol, excess HCl, and displaced HBr) will evaporate, leaving the crude hydrochloride salt as a residue.[6]
-
Purification: Recrystallize the residue from a mixture of ethanol and diethyl ether to yield purified this compound.[6] The product should be dried under vacuum.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the S-methylisothiourea hydrobromide intermediate as described in Part A.
| Reagent | Molar Mass ( g/mol ) | Mass / Volume | Moles | Molar Ratio |
| Thiourea | 76.12 | 38 g | ~0.50 | 1.0 |
| Methyl Bromide | 94.94 | 76 g | ~0.80 | ~1.6 |
| Methanol (Thiourea) | 32.04 | 450 mL | - | Solvent |
| Methanol (MeBr) | 32.04 | 200 mL | - | Solvent |
| Reaction Time | - | 1 hour (reflux) | - | - |
| Reaction Temp. | - | Reflux (~65 °C) | - | - |
Critical Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
General Precautions: All operations must be conducted within a certified chemical fume hood. An emergency shower and eyewash station must be immediately accessible.[7][8]
-
Reagent Hazards:
-
Methyl Bromide/Iodide: These are toxic, volatile, and potential carcinogens.[9][10] Acute exposure can cause severe respiratory and neurological damage. Chronic exposure poses significant health risks. Work with these reagents in a closed or well-ventilated system.[7]
-
Thiourea: Thiourea is a suspected carcinogen and thyroid toxicant.[11] Avoid inhalation of dust and skin contact.
-
Hydrogen Chloride: Highly corrosive to the respiratory tract and skin. Handle concentrated solutions or gas with extreme care.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9] Double-gloving is recommended when handling methylating agents.
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[10]
-
Lab Coat: A flame-resistant, chemical-resistant lab coat is mandatory.[9]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste streams must be segregated. Do not discharge into drains.[8][10]
-
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention.[12]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.
-
Eye Contact: Rinse eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Product Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
-
Appearance: this compound is a white crystalline solid.[1]
-
Melting Point: The literature reports melting points ranging from 59-60 °C to 113-116 °C.[3][6] This variation can be due to purity, crystalline form, or residual solvent. A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a distinct singlet for the S-methyl (S-CH₃) protons, typically in the range of δ 2.5-3.0 ppm. The amine (NH₂) protons will appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show a signal for the S-methyl carbon around δ 15-20 ppm and a signal for the central quaternary carbon (N-C=N) at approximately δ 170 ppm.
-
-
Infrared (IR) Spectroscopy: Key signals include N-H stretching vibrations around 3100-3400 cm⁻¹ and a strong C=N stretching band in the region of 1600-1650 cm⁻¹.
By following this comprehensive guide, researchers can safely and efficiently synthesize this compound, a key intermediate for further discovery and development in the chemical and pharmaceutical sciences.
References
- Title: CN102633701A - Synthesis method of S-methyl isothiourea salt Source: Google Patents URL
-
Title: A CONVENIENT PREPARATION OF ALKANESULFONYL CHLORIDES via N-CHLOROSUCCINIMIDE-MEDIATED OXIDATIVE CHLOROSULFONATION OF S-ALKYL ISOTHIOUREA SALTS Source: Organic Syntheses URL: [Link]
-
Title: S-METHYL-ISO-THIOUREA - Uses and synthesis methods Source: ChemBK URL: [Link]
-
Title: HAZARD SUMMARY - Methyl Iodide Source: NJ.gov URL: [Link]
-
Title: The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
- Title: Preparation of hydrochloride salts of s-methyl-isothiourea derivatives Source: Google Patents URL
-
Title: The proposed mechanism for the formation of thiourea Source: ResearchGate URL: [Link]
-
Title: S-oxygenation of thiourea results in the formation of genotoxic products Source: PubMed URL: [Link]
-
Title: PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER Source: Organic Syntheses URL: [Link]
-
Title: s-methyl isothiourea sulfate Source: Organic Syntheses URL: [Link]
-
Title: A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes Source: Royal Society of Chemistry URL: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2-Methylisothiouronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylisothiouronium chloride, and its widely studied counterpart, S-methylisothiourea sulfate (SMT), are potent, small-molecule modulators of nitric oxide synthase (NOS) activity. This technical guide provides a comprehensive analysis of the core mechanism of action of 2-methylisothiouronium, focusing on its molecular interactions, isoform selectivity, and the downstream cellular consequences of its activity. We will delve into the structural basis of its inhibitory action, present quantitative data on its potency, and provide detailed, field-proven experimental protocols for researchers to validate and explore its mechanism in their own experimental systems. This guide is intended to be a definitive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of isothiourea-based NOS inhibitors.
Introduction: The Significance of Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule with a vast array of physiological and pathophysiological roles, from neurotransmission and vasodilation to immune responses and host defense.[1] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a key role in synaptic plasticity and neuronal communication.[1]
-
Endothelial NOS (eNOS or NOS-3): Expressed in the endothelium, it is crucial for maintaining vascular tone and cardiovascular homeostasis.[2]
-
Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types, most notably macrophages, in response to inflammatory stimuli such as endotoxins and cytokines.[2] While critical for pathogen clearance, the sustained high-output of NO from iNOS is implicated in the pathophysiology of various inflammatory conditions, septic shock, and neurodegenerative diseases.[3][4]
The distinct roles of the NOS isoforms underscore the critical need for selective inhibitors. Non-selective inhibition can lead to undesirable side effects, such as hypertension due to eNOS inhibition.[3] Consequently, the development of isoform-selective NOS inhibitors, particularly those targeting iNOS, is a significant area of therapeutic research.[5] 2-Methylisothiouronium and its salts have emerged as important tools in this endeavor.
Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase
The primary and most well-characterized mechanism of action of 2-methylisothiouronium is the competitive inhibition of nitric oxide synthase .[3][4] It exerts its effect by competing with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[3][4] The inhibition of iNOS activity by S-substituted isothioureas like S-methylisothiourea (SMT) can be dose-dependently reversed by the addition of excess L-arginine, confirming the competitive nature of the inhibition.[3][4]
Molecular Interactions at the Active Site
While a crystal structure of a NOS enzyme in complex with 2-methylisothiouronium is not publicly available, molecular docking studies provide valuable insights into its binding mode within the iNOS active site.[6] The isothiourea moiety of the molecule is structurally similar to the guanidinium group of L-arginine, allowing it to form key interactions with residues in the active site.
A computational ligand docking study suggests that 2-methylisothiouronium binds in the active site of iNOS, with the isothiourea group forming hydrogen bonds with key residues that are also involved in binding L-arginine.[6] The methyl group is predicted to occupy a hydrophobic pocket within the active site.[7]
Below is a conceptual diagram illustrating the competitive inhibition at the L-arginine binding site of iNOS.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing the target NOS isoform (e.g., LPS-stimulated RAW 264.7 macrophages for iNOS)
-
This compound
-
Cell lysis buffer with protease inhibitors
-
Phosphate-buffered saline (PBS)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high-speed centrifugation
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target NOS isoform
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescence or fluorescence imaging system
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target NOS isoform.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Pharmacokinetics and Off-Target Considerations
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects, is critical for drug development.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is not extensively reported in publicly available literature. However, some in vivo studies provide insights into its biodistribution and stability. For instance, radiolabeled S-[11C]methylisothiourea has been used as a potential PET tracer to assess iNOS induction, with uptake observed in the liver and lung of LPS-pretreated rats. [8]The stability of this tracer was found to be relatively high in vitro and in vivo. [8]Further dedicated pharmacokinetic studies are necessary to fully characterize its ADME profile.
Off-Target Effects
While the primary mechanism of action is well-established as NOS inhibition, it is crucial to consider potential off-target activities. One study reported that S-aminoethylisothiourea (a related compound) not only inhibited iNOS catalytic activity but also interfered with the induction of iNOS by inhibiting its translation and accelerating its degradation. [9]While this has not been reported for 2-methylisothiouronium, it highlights the importance of comprehensive off-target profiling for this class of compounds. Standard safety pharmacology panels are recommended to de-risk any new chemical entity based on this scaffold.
Conclusion and Future Directions
This compound is a valuable research tool and a promising scaffold for the development of therapeutic agents targeting iNOS. Its mechanism as a competitive inhibitor of L-arginine binding is well-supported by experimental evidence. The relative selectivity for iNOS over eNOS and nNOS makes it particularly attractive for mitigating the pathological consequences of excessive NO production in inflammatory and ischemic conditions.
Future research should focus on obtaining high-resolution structural data of 2-methylisothiouronium bound to the different NOS isoforms to rationalize its selectivity and guide the design of next-generation inhibitors with improved potency and isoform specificity. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to fully evaluate its therapeutic potential and advance it towards clinical applications.
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2-Methylisothiouronium Chloride: A Technical Guide to a Versatile Reagent in Synthesis and Beyond
Abstract
2-Methylisothiouronium chloride, also known as S-Methylisothiourea hydrochloride, is a highly versatile and reactive compound whose utility extends from foundational organic synthesis to specialized applications in pharmaceutical development and agriculture. Its core function lies in its exceptional ability to act as a guanidinylating agent, providing a direct and efficient pathway for the installation of the guanidine moiety—a functional group prevalent in numerous biologically active molecules. This guide provides an in-depth exploration of the chemical properties, primary applications, and detailed methodologies associated with this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their work. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and examine its role in the synthesis of notable pharmaceutical agents and its function as a plant growth regulator.
Introduction and Physicochemical Properties
This compound (CAS 53114-57-1) is the hydrochloride salt of S-methylisothiourea.[1][2] The positive charge of the isothiouronium cation is delocalized across the nitrogen and sulfur atoms, rendering the carbon atom highly electrophilic. The S-methyl group serves as an excellent leaving group (as methanethiol), facilitating nucleophilic attack at this carbon. This inherent reactivity is the cornerstone of its utility.
Physically, it is an odorless, white crystalline solid that exhibits high solubility in water.[1][2] Its stability and ease of handling make it a convenient reagent for various laboratory applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53114-57-1 | [1][3] |
| Molecular Formula | C₂H₇ClN₂S | [1] |
| Molecular Weight | 126.61 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water | [1][2] |
| Synonyms | S-Methylisothiourea hydrochloride; Methylisothiuronium chloride | [2] |
Core Application: The Guanidinylation of Amines
The most prominent application of 2-methylisothiouronium salts is the synthesis of substituted guanidines via the guanidinylation of primary and secondary amines.[4] The guanidinium group is a key pharmacophore in many natural products and synthetic drugs due to its strong basicity and ability to form multiple hydrogen bonds.[5]
Mechanism of Action
The reaction proceeds via a nucleophilic substitution mechanism. The amine nucleophile attacks the electrophilic carbon of the isothiouronium salt. This is followed by the elimination of the weakly basic methanethiol (CH₃SH), a favorable leaving group, to form the stable, resonance-stabilized guanidinium product.[6] The reaction is often performed in a polar solvent like ethanol or DMF and may be facilitated by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.[6][7]
Experimental Protocol: Guanidinylation of Benzylamine
This protocol is a representative example for the synthesis of a monosubstituted guanidine from a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (anhydrous)
-
Triethylamine (Et₃N)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.27 g, 10 mmol, 1.0 eq).
-
Solvent and Amine Addition: Add 30 mL of anhydrous ethanol, followed by benzylamine (1.07 g, 10 mmol, 1.0 eq) and triethylamine (1.01 g, 10 mmol, 1.0 eq). The triethylamine acts as a base to neutralize the HCl formed and free the amine.[6][8]
-
Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[6]
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue, benzylguanidinium chloride, can be purified by recrystallization. Triturate the residue with diethyl ether to induce crystallization, then filter the solid and recrystallize from an appropriate solvent system, such as ethanol/ether.[6]
Table 2: Substrate Scope in Guanidinylation Reactions
| Amine Substrate | Activating Agent / Conditions | Yield (%) | Reference(s) |
| Primary Aliphatic Amines | Reflux in Ethanol | Good to Excellent | [6] |
| Secondary Aliphatic Amines | Reflux in Ethanol | Good | [6] |
| Anilines (Aromatic Amines) | DMF, Hünig's base | 55 - 86 | [7] |
| Peptidyl Amines (Solid Phase) | N,N'-diisopropylcarbodiimide (DIC) | Good | [9][10] |
| Various Amines | Mercuric Chloride (HgCl₂) | Clean, Mild | [7][11] |
Application in Drug Development: Synthesis of Cimetidine
A compelling example of the utility of isothiourea intermediates is in the synthesis of Cimetidine , a landmark histamine H₂ receptor antagonist used to treat peptic ulcers.[1][12] Several patented synthetic routes for Cimetidine utilize an N-cyano-S-methylisothiourea derivative, which reacts in a manner analogous to this compound.[1][13][14]
The key step involves the reaction of an N-cyano-N',S-dimethylisothiourea intermediate with 4-((2-aminoethyl)thiomethyl)-5-methyl-imidazole. This is followed by a final reaction with methylamine, where the methylamine displaces the S-methyl group to complete the N-cyano-N'-methylguanidine structure of Cimetidine.[1][14] This highlights the reagent's role in constructing complex, pharmacologically active molecules.
Application in Agriculture: A Plant Growth Regulator
Beyond organic synthesis, this compound is utilized in agriculture as a plant growth regulator.[1][2] While specific mechanistic studies on the S-methylated form are limited, extensive research on its precursor, thiourea, provides significant insight. Thiourea is known to mitigate the effects of abiotic stresses such as drought, heat, and salinity, and enhance overall plant performance.[15]
The proposed mechanisms involve the modulation of key physiological processes:
-
Nutrient Uptake: As a source of nitrogen and sulfur, it can directly enhance nutrient assimilation.[15]
-
Hormonal Regulation: It can influence the biosynthesis of phytohormones like auxins and abscisic acid, which are critical for growth and stress responses.[15][16]
-
Antioxidant Defense: It can upregulate the activity of antioxidant enzymes, helping plants combat the oxidative damage caused by environmental stressors.[17][18]
It is plausible that this compound acts through similar pathways, either directly or after metabolic conversion within the plant. Its application can lead to improved yield and enhanced resistance to adverse environmental conditions.[1][2]
Synthesis of this compound
The reagent itself is readily synthesized from inexpensive starting materials, primarily thiourea and a methylating agent. A common laboratory preparation involves the S-alkylation of thiourea.
A patent describes a procedure where the hydrobromide or hydriodide salt, formed from the initial alkylation, is converted to the desired hydrochloride salt by dissolving it in methanol saturated with hydrogen chloride gas and evaporating the volatile components.[19]
Safety and Handling
This compound is a laboratory chemical and should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[20]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container.[20]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]
Conclusion
This compound is a powerful and efficient reagent with significant applications in both academic research and industrial processes. Its primary role as a guanidinylating agent provides a straightforward method for synthesizing a functional group of high importance in medicinal chemistry, as exemplified by its connection to the synthesis of Cimetidine. Furthermore, its emerging use in agriculture as a plant biostimulant underscores its versatility. The simple synthesis, stability, and predictable reactivity of this compound ensure its continued relevance as a valuable tool for chemists and researchers across multiple disciplines.
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An In-depth Technical Guide to 2-Methylisothiouronium Chloride: A Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisothiouronium chloride, a salt of S-methylisothiourea, is a versatile and valuable reagent in organic synthesis. Its unique structural features, particularly the presence of a reactive isothiourea moiety, make it a key building block for the introduction of guanidinyl and thiomethyl groups into a wide range of molecular scaffolds. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.
Core Identity: CAS Number and Chemical Structure
The Chemical Abstracts Service (CAS) has assigned the number 53114-57-1 to this compound.[1] Its chemical formula is C2H7ClN2S.[1] The structure consists of a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom. The sulfur atom is further bonded to a methyl group. The positive charge of the isothiouronium cation is balanced by a chloride anion.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a white crystalline solid with no distinct odor.[1] It is highly soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53114-57-1 | [1] |
| Molecular Formula | C2H7ClN2S | [1] |
| Molar Mass | 126.61 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Odor | Odorless | [1] |
| Solubility | Highly soluble in water | [1] |
| Boiling Point | 138.8 °C at 760 mmHg | [1] |
| Flash Point | 37.7 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
Synthesis of this compound
The synthesis of S-alkylisothiouronium salts is typically achieved through the S-alkylation of thiourea.[2] A general and robust method for the preparation of this compound involves the reaction of thiourea with a methylating agent such as methyl chloride.
Experimental Protocol: Synthesis from Thiourea and Methyl Chloride
This protocol is based on the well-established reaction between thiourea and alkyl halides.[2][3]
Materials:
-
Thiourea
-
Methyl chloride (gas or condensed liquid)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble methyl chloride gas through the stirred solution. Alternatively, if using condensed methyl chloride, add it dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield white crystals of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its primary utility lies in its ability to act as a guanidinylating agent and a source of a methylthio group.
Guanidinylation Reactions
The isothiouronium moiety is an excellent precursor for the guanidine group, which is a common structural motif in many biologically active molecules. The reaction typically proceeds by nucleophilic attack of an amine on the electrophilic carbon of the isothiouronium salt, followed by the elimination of methanethiol.
Case Study: Synthesis of Famotidine Intermediate
Famotidine is a potent histamine H2-receptor antagonist used to treat gastrointestinal disorders.[4][5][6] The synthesis of famotidine involves the incorporation of a guanidinothiazole moiety, for which 2-Methylisothiouronium salts can be utilized. While the exact industrial synthesis of famotidine may vary, the following represents a plausible synthetic step where a 2-Methylisothiouronium derivative could be employed.
Caption: Role of this compound in Famotidine synthesis.
Reaction Mechanism: S-Methylation of Thiourea
The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic methyl group of methyl chloride.[2] The lone pair of electrons on the sulfur atom initiates the bond formation with the carbon atom of the methyl group, while simultaneously, the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.
The reactivity of the sulfur atom in thiourea is enhanced by its ability to exist in a tautomeric form, although the thione form is predominant. The S-methylation is generally a facile and high-yielding reaction.[7]
Safety and Handling
While specific safety data for this compound is not extensively available, information for the closely related S-Methylisothiourea sulfate provides valuable guidance.[8][9] It is classified as harmful if swallowed.[9]
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.[9] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.
-
First Aid:
-
If swallowed: Rinse mouth and seek medical attention.[9]
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
This compound is a fundamental and versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis, coupled with its ability to serve as an efficient guanidinylating and methylthiolating agent, ensures its continued importance in the development of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in research and development.
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Preparation and evaluation of famotidine polymorphs. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). MDPI. [Link]
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An In-depth Technical Guide to 2-Methylisothiouronium Chloride: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of versatile reagents in the successful execution of complex synthetic pathways. 2-Methylisothiouronium chloride, also known as S-Methylisothiourea hydrochloride, stands out as a fundamental building block, particularly in the construction of guanidine-containing molecules, which are prevalent in numerous biologically active compounds. This guide is designed to move beyond a simple recitation of facts, offering a deeper understanding of the causality behind its chemical behavior and practical application. The protocols and data presented herein are curated to provide a self-validating framework, empowering researchers to confidently and effectively utilize this important synthetic tool.
Core Molecular and Physical Characteristics
This compound is a salt consisting of the 2-methylisothiouronium cation and a chloride anion. Its structure is characterized by a planar guanidinium-like core with an S-methyl group, which is key to its reactivity.
Figure 1: Structure of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇ClN₂S | [1] |
| Molecular Weight | 126.61 g/mol | [1] |
| CAS Number | 53114-57-1 | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | Data for the chloride salt is not consistently reported. The related sulfate salt, S-Methylisothiourea sulfate, has a melting point of 240-241 °C (decomposes). | |
| Boiling Point | ~138.8 °C at 760 mmHg (Predicted) | [1] |
| Density | ~1.26 g/cm³ (Predicted) | [1] |
| Solubility | Highly soluble in water. Soluble in polar protic solvents like ethanol. | [1] |
Synthesis and Purification
The most common and straightforward synthesis of 2-methylisothiouronium salts involves the S-alkylation of thiourea with a methylating agent.
Experimental Protocol: Synthesis of 2-Methylisothiouronium Iodide (a common precursor)
This protocol is adapted from established literature procedures for the synthesis of S-alkylisothiouronium salts.
Materials:
-
Thiourea
-
Iodomethane (Methyl iodide)
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in methanol.
-
To the stirring solution, add iodomethane (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid is triturated with diethyl ether to remove any unreacted starting materials and impurities.
-
Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-methylisothiouronium iodide as a white to pale yellow solid.
Note on Chloride Salt Preparation: While methyl iodide is a common laboratory reagent for this synthesis, the direct use of methyl chloride is challenging due to its low boiling point (-24 °C), requiring a pressurized reaction vessel. A more practical approach to obtain the chloride salt is through anion exchange from the iodide or sulfate salt, or by reacting thiourea with methyl thionochloroformate.
Spectroscopic and Analytical Characterization
Definitive, publicly available experimental spectra for this compound are scarce. The following sections provide expected spectroscopic characteristics based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Expected)
In a deuterated polar solvent such as D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show two main signals:
-
A singlet for the S-methyl (S-CH₃) protons, anticipated in the region of δ 2.3-2.8 ppm .
-
A broad singlet for the amino (-NH₂) protons. The chemical shift of these exchangeable protons is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 7.0-9.0 ppm . In D₂O, this signal will exchange with deuterium and may disappear.
¹³C NMR Spectroscopy (Expected)
The proton-decoupled ¹³C NMR spectrum is expected to exhibit two signals:
-
A signal for the S-methyl carbon (S-C H₃) in the upfield region, likely around δ 10-20 ppm .[2][3][4][5]
-
A signal for the amidinium carbon (C (NH₂)₂) in the downfield region, characteristic of guanidinium-like carbons, anticipated around δ 165-175 ppm .[2][3][4][5]
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be dominated by vibrations of the amino and isothiourea core. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ , characteristic of the primary amine groups.
-
C=N stretching: A strong absorption in the range of 1640-1680 cm⁻¹ from the carbon-nitrogen double bond character of the isothiouronium core.
-
N-H bending: A band around 1550-1650 cm⁻¹ .
-
C-S stretching: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹ .
Mass Spectrometry (Expected)
Under Electron Ionization (EI) mass spectrometry, the molecular ion peak for the cation [C₂H₆N₂S]⁺ at m/z 90 would be expected. However, due to the ionic nature of the compound, soft ionization techniques like Electrospray Ionization (ESI) are more suitable. In positive ion mode ESI-MS, the base peak would correspond to the intact cation at m/z 90 .
The presence of the chloride ion can be confirmed by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in fragment ions containing chlorine, or in the negative ion mode.[6] Common fragmentation pathways would involve the loss of neutral molecules such as methanethiol (CH₃SH) or cyanamide (H₂NCN).
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound lies in its function as an efficient electrophile for the synthesis of guanidines.
Guanidinylation of Amines
This is the most significant application of 2-methylisothiouronium salts. The reaction proceeds via nucleophilic attack of an amine on the electrophilic carbon of the isothiouronium salt, with the subsequent elimination of methanethiol, a good leaving group.
Figure 2: General scheme for the guanidinylation of a primary amine.
This reaction is highly versatile and can be used with a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[7]
Detailed Experimental Protocol: Guanidinylation of Aniline
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
To a solution of aniline (1.0 equivalent) in ethanol in a round-bottom flask, add this compound (1.1 equivalents).
-
If the amine starting material is a salt (e.g., an amine hydrochloride), a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, phenylguanidinium chloride, may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Reactivity with Other Nucleophiles
-
Thiols: Thiols and especially the more nucleophilic thiolates can react with this compound, potentially leading to a trans-thioetherification, although this is less common than reaction with amines.[8][9]
-
Alcohols: Alcohols are generally poor nucleophiles for this reaction under neutral conditions. However, under basic conditions to form the more nucleophilic alkoxide, reaction to form O-alkylisoureas can occur, though this is a less common application.
Stability
2-Methylisothiouronium salts are generally stable solids that can be stored for extended periods under dry conditions. In aqueous solutions, their stability is pH-dependent. Under strongly acidic or basic conditions, hydrolysis can occur, leading to the formation of urea, methyl mercaptan, and other degradation products. For synthetic applications, it is best to use the reagent in anhydrous solvents unless the reaction conditions specify otherwise.
Role in Drug Development and Bioactive Molecule Synthesis
The guanidinium group is a key pharmacophore in many drug molecules due to its ability to form strong hydrogen bonds and exist as a protonated cation at physiological pH, enabling interactions with biological targets such as enzymes and receptors. This compound serves as a crucial reagent for introducing this functional group.
Synthesis of H₂ Receptor Antagonists: Cimetidine and Famotidine
2-Methylisothiouronium salts are key intermediates in the synthesis of important anti-ulcer drugs like cimetidine and famotidine.[10][11][12][13] In these syntheses, the isothiourea moiety is reacted with an appropriate amine-containing fragment to construct the final guanidine or guanidine-like structure present in the active pharmaceutical ingredient.
Figure 3: Conceptual synthetic pathways for Cimetidine and Famotidine involving isothiourea intermediates.
Other Bioactive Molecules
The guanidinylation reaction using this compound is a general method applicable to the synthesis of a wide array of bioactive molecules, including:
-
Kinase inhibitors: Many kinase inhibitors feature a guanidinium group for interaction with the ATP-binding site.
-
Antimicrobial agents: The guanidinium group is a common feature in various antiseptic and antimicrobial compounds.
-
Precursors for Heterocyclic Synthesis: Isothioureas can serve as versatile precursors for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems.[14]
Safety, Handling, and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Handling:
-
Avoid generating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a robust and highly effective reagent for the introduction of the guanidinium functionality into organic molecules. Its ease of handling, predictable reactivity, and broad substrate scope make it an indispensable tool in both academic research and industrial drug development. A thorough understanding of its physical properties, reactivity profile, and proper handling procedures, as outlined in this guide, will enable scientists to leverage its full potential in the synthesis of complex and biologically relevant compounds.
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FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Pharma Education. [Link]
- US Patent 4,855,439A, "Process for the prepar
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European Patent Office. (n.d.). A process for the preparation of cimetidine - EP 0279161 A2. Googleapis.com. [Link]
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Shabbir Chemicals. (n.d.). Famotidine. Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
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PrepChem.com. (n.d.). Synthesis of Production of Cimetidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
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FTIR spectrum of Sbenzyl isothiouronium chloride. (n.d.). ResearchGate. [Link]
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Utility of s-benzylthiuronium chloride in the synthesis of heterocyclic systems. (n.d.). ResearchGate. [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
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YouTube. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY. [Link]
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The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). ScienceDirect. [Link]
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Solubility of 2-Methylisothiouronium chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methylisothiouronium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a salt containing a cationic isothiouronium moiety and a chloride anion, presents a unique solubility profile that is of significant interest in various chemical and pharmaceutical applications. This guide provides a comprehensive analysis of the factors governing its solubility in organic solvents. While quantitative data in the public domain is limited, this document synthesizes the foundational principles of solubility, the physicochemical properties of this compound, and established experimental methodologies to empower researchers in predicting and determining its solubility. A detailed, field-proven protocol for solubility determination via the shake-flask method is also presented, offering a self-validating system for generating reliable data.
Understanding the Molecular Architecture and its Implications for Solubility
This compound (C₂H₇ClN₂S) is an ionic compound with a distinct structure that dictates its interaction with various solvents.[1] It exists as a white crystalline solid and is characterized by its high solubility in water.[1] This high aqueous solubility is a direct consequence of its ionic nature, allowing for strong ion-dipole interactions with polar water molecules.
The core of its solubility behavior lies in the interplay of several factors:
-
Ionic Character: As a salt, this compound dissociates in polar solvents into the 2-methylisothiouronium cation and the chloride anion. The solvation of these ions is a primary driver of solubility.
-
Polarity: The isothiouronium group contains polar C-N and C-S bonds, as well as the potential for hydrogen bonding through the N-H groups. This inherent polarity favors dissolution in polar solvents.
-
Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy of solvation for dissolution to occur.[2]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The solubility of this compound in an organic solvent is a function of the solvent's ability to solvate the constituent ions.
Polar Protic Solvents (e.g., Alcohols, Carboxylic Acids)
These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and are capable of hydrogen bonding.
-
Mechanism of Dissolution: Polar protic solvents can effectively solvate both the cation and the anion. The lone pairs on the oxygen or nitrogen can interact with the 2-methylisothiouronium cation, while the partially positive hydrogen atoms can form hydrogen bonds with the chloride anion.
-
Expected Solubility: Moderate to high solubility is anticipated in lower-chain alcohols like methanol and ethanol due to their high polarity and hydrogen bonding capacity. As the alkyl chain length of the alcohol increases, the nonpolar character of the solvent increases, which is expected to decrease the solubility of the ionic solute.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)
These solvents have a significant dipole moment but lack O-H or N-H bonds for hydrogen bond donation.
-
Mechanism of Dissolution: Polar aprotic solvents can effectively solvate the cation through dipole-ion interactions. However, their ability to solvate the chloride anion is generally weaker compared to protic solvents.
-
Expected Solubility: Moderate solubility is expected. Solvents with high dielectric constants, such as DMSO and DMF, are likely to be better solvents for this compound than those with lower dielectric constants like acetone.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents have low dielectric constants and lack significant dipole moments.
-
Mechanism of Dissolution: The weak van der Waals forces present in nonpolar solvents are insufficient to overcome the strong ionic attractions within the crystal lattice of this compound.
-
Expected Solubility: Very low to negligible solubility is predicted in nonpolar solvents.
The following table summarizes the expected solubility trends:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Key Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Water | High | Ion-dipole, Hydrogen bonding |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Ion-dipole |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Weak van der Waals forces |
Experimental Determination of Solubility: The Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5][6][7][8][9]
Rationale Behind the Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[10] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically. This method provides the thermodynamic or equilibrium solubility, which is a critical parameter in drug development and chemical process design.[5][7]
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent throughout the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
-
Phase Separation:
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette or syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the prepared samples using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Diagram of the Shake-Flask Solubility Determination Workflow
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2-Methylisothiouronium chloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Methylisothiouronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Identification
This compound is a water-soluble, white crystalline solid used as an intermediate in pharmaceutical synthesis and as a plant growth regulator.[1] While specific toxicological data is limited, the isothiouronium functional group and data from analogous compounds necessitate a cautious approach to handling.
The primary hazards are inferred from S-Methylisothiourea Sulfate (CAS No. 867-44-7), a structurally similar compound. The expected hazard profile is summarized below.
Inferred GHS Classification and Hazards
This classification is based on data for S-Methylisothiourea Sulfate and should be treated as a minimum precaution for this compound.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][3] | |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | Category 2A (Assumed) | Warning | H319: Causes serious eye irritation. | |
| Skin Sensitization | Category 1 (Potential) | Warning | H317: May cause an allergic skin reaction.[4][5] |
Note: Italicized hazards are assumed based on the reactivity of the functional group and are common among related isothiazolone compounds.[4][5] A key causality for concern is the potential for skin sensitization; initial exposure can prime the immune system, leading to a significant allergic response upon subsequent, even minimal, contact.
Physical and Chemical Properties
| Property | Value for this compound |
| CAS Number | 53114-57-1[1] |
| Molecular Formula | C₂H₇ClN₂S[1] |
| Appearance | White crystalline solid[1] |
| Odor | No distinct odor[1] |
| Solubility | Highly soluble in water[1] |
| Flammability | Data not available. Assumed to be non-flammable as a solid.[6] |
| Reactivity | Incompatible with strong oxidizing agents.[2][3] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
The foundation of safe handling is the Hierarchy of Controls. This principle prioritizes eliminating or engineering out hazards before relying on administrative controls or PPE.
-
In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [7]Seek medical attention if irritation persists.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. [7]Seek immediate medical attention.
-
In case of Ingestion: Call a poison control center or doctor immediately. [2]Rinse mouth with water. Do not induce vomiting unless told to do so by medical personnel.
-
In case of Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated (e.g., fume hood is running).
-
Protect: Don appropriate PPE, including double gloves, goggles, and a lab coat.
-
Contain & Absorb: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like clay, sand, or commercial sorbent pads. [8]6. Collect: Carefully scoop the absorbed material and spilled substance into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, then wipe with a clean, wet cloth.
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.
Section 5: Waste Disposal
All this compound waste, including empty containers, contaminated disposables, and unused material, must be disposed of as hazardous chemical waste.
Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containment: Use a designated, properly labeled hazardous waste container. For liquids, the container must be leak-proof and have a screw-top cap. [9]3. Labeling: Affix a hazardous waste label to the container and list all constituents, including "this compound," water, or other solvents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor. [2]Never dispose of this chemical down the drain or in the regular trash. [9]
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Safety Data Sheet mso+ . Greenbook.net. Available from: [Link]
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Material Safety Data Sheet . (2021-11-25). Available from: [Link]
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Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). Available from: [Link]
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Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one . European Chemicals Agency (ECHA). Available from: [Link]
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How to Safely Dispose of Magnesium Chloride . Lab Alley. Available from: [Link]
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The Advent and Evolution of S-Methylisothiourea: From Chemical Curio to Potent Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-methylisothiourea (SMT), a seemingly simple organosulfur compound, holds a significant place in the annals of medicinal chemistry. Initially a subject of fundamental organic synthesis, its profound biological activity as a potent and selective inhibitor of nitric oxide synthase (NOS) has cemented its importance as a critical research tool and a scaffold for drug discovery. This technical guide delves into the discovery and history of S-methylisothiourea and its derivatives, charting a course from its early synthesis to its elucidation as a key modulator of the nitric oxide pathway. We will explore its mechanism of action, provide detailed experimental protocols for its synthesis and biological evaluation, and present a comprehensive overview of its scientific journey.
I. A Historical Perspective: The Genesis of S-Methylisothiourea
The story of S-methylisothiourea is intrinsically linked to the broader history of thiourea and its derivatives, which gained prominence in the late 19th and early 20th centuries. Thiourea, the sulfur analog of urea, was first synthesized in the 19th century and quickly became a versatile reagent in organic synthesis.[1][2] The intellectual landscape of this era was dominated by pioneering chemists like Heinrich August Bernthsen (1855-1931), whose work in dye chemistry at BASF laid the groundwork for the systematic exploration of organic compounds.[3][4][5][6][7] While Bernthsen's primary focus was on acridine and azine dyes, his research exemplified the period's drive to synthesize and characterize novel organic molecules.
The first well-documented synthesis of S-methylisothiourea sulfate is attributed to Arndt in 1921, as detailed in the Berichte der deutschen chemischen Gesellschaft. This early work focused on the fundamental reactivity of thiourea and its S-alkylation. For decades, S-methylisothiourea remained largely a chemical curiosity, primarily used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds and other derivatives.[8][9][10][11] Its true potential in the biological realm would not be realized until much later.
II. The Dawn of a New Era: Unveiling the Biological Activity
The pivotal moment in the history of S-methylisothiourea arrived with the discovery of nitric oxide (NO) as a critical signaling molecule in the cardiovascular, nervous, and immune systems.[12] The enzymes responsible for NO production, the nitric oxide synthases (NOS), became major targets for therapeutic intervention. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[12] While nNOS and eNOS produce low levels of NO for signaling purposes, iNOS can be induced during inflammation and septic shock, leading to a massive and often detrimental overproduction of NO.[13]
In the early 1990s, a search for potent and selective inhibitors of iNOS led researchers to investigate a series of guanidines and S-alkylisothioureas.[14] This line of inquiry culminated in the discovery that S-methylisothiourea is a potent and competitive inhibitor of nitric oxide synthase.[13][15] Further studies revealed its remarkable selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS), making it an invaluable tool for studying the distinct roles of these enzymes.[16][17]
III. Mechanism of Action: A Competitive Dance at the Active Site
S-methylisothiourea exerts its inhibitory effect through competitive inhibition of the NOS enzymes.[13][15] The molecular structure of SMT mimics the guanidino group of L-arginine, the natural substrate for NOS. This structural similarity allows SMT to bind to the active site of the enzyme, thereby preventing the binding of L-arginine and halting the synthesis of nitric oxide. The inhibition is reversible and can be overcome by increasing the concentration of L-arginine.[15]
Figure 1: Competitive inhibition of Nitric Oxide Synthase by S-methylisothiourea.
IV. Quantitative Inhibitory Profile of S-Methylisothiourea
The potency and selectivity of S-methylisothiourea have been quantified in numerous studies. The following table summarizes key inhibitory constants (IC₅₀ and Kᵢ) for the different NOS isoforms.
| Compound | NOS Isoform | IC₅₀ (μM) | Kᵢ (nM) | Reference |
| S-Methylisothiourea | iNOS (human) | 5.7 | 120 | [18][19] |
| S-Methylisothiourea | eNOS (human) | 13 | 200 | [18][19] |
| S-Methylisothiourea | nNOS (human) | - | 160 | [19] |
| S-Methylisothiourea | iNOS (macrophage) | EC₅₀: 8-24x lower than NG-methyl-L-arginine | - | [15] |
| S-Methylisothiourea | eNOS (bovine aortic endothelial cells) | Equipotent with NG-methyl-L-arginine | - | [15] |
V. Experimental Protocols
A. Synthesis of S-Methylisothiourea Sulfate
This protocol is adapted from the well-established method described in Organic Syntheses, which is based on the original work of Arndt.
Materials:
-
Thiourea (finely divided)
-
Dimethyl sulfate
-
95% Ethanol
-
Water
-
2-L round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 2-L round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.
-
To this mixture, add 138 g (1.1 moles) of dimethyl sulfate. Immediately attach a reflux condenser.
-
The reaction will begin to proceed spontaneously and exothermically. Use an ice bath to moderate the reaction and prevent the contents from boiling too vigorously. Caution: Dimethyl sulfate is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Once the initial vigorous reaction has subsided, heat the mixture to reflux for one hour using a heating mantle.
-
During reflux, the S-methylisothiourea sulfate will begin to crystallize.
-
After one hour, remove the heat source and allow the mixture to cool to room temperature.
-
Add 200 mL of 95% ethanol to the cooled mixture and stir to break up the solid mass.
-
Filter the crystalline product using a Buchner funnel under suction.
-
Wash the crystals on the filter paper twice with 100-mL portions of 95% ethanol.
-
Allow the product to air dry completely. The expected yield is approximately 190-200 g.
Figure 2: Workflow for the synthesis of S-methylisothiourea sulfate.
B. Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent System
This protocol outlines a common colorimetric method to determine NOS activity by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide.[20][21][22][23][24][25][26][27][28]
Materials:
-
Purified NOS enzyme (e.g., recombinant human iNOS) or cell/tissue homogenate containing NOS
-
L-arginine solution (substrate)
-
NADPH solution (cofactor)
-
S-methylisothiourea sulfate solutions of varying concentrations (inhibitor)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (if measuring total NO production from nitrate and nitrite)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare Reagents: Prepare all solutions (assay buffer, L-arginine, NADPH, and SMT dilutions) and keep them on ice.
-
Set up the Reaction: In a 96-well microplate, add the following to each well in the indicated order:
-
Assay buffer
-
NADPH solution
-
S-methylisothiourea solution (or vehicle for control wells) at various concentrations.
-
NOS enzyme preparation.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the L-arginine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the Reaction: Stop the reaction by adding a component of the Griess reagent (e.g., the acidic sulfanilamide solution).
-
Color Development: Add the N-(1-naphthyl)ethylenediamine solution to each well and incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Construct a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well from the standard curve.
-
Determine the percentage of inhibition for each concentration of S-methylisothiourea compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Figure 3: Workflow for a Nitric Oxide Synthase (NOS) inhibition assay.
VI. Therapeutic Potential and Future Directions
The potent and selective iNOS inhibitory activity of S-methylisothiourea has made it a valuable pharmacological tool and a lead compound for the development of therapeutic agents.[13][17] Overproduction of NO by iNOS is implicated in the pathophysiology of various conditions, including septic shock, inflammation, and neurodegenerative diseases.[13] SMT and its derivatives have shown promise in preclinical models of these diseases.
However, the in vivo efficacy of SMT can be limited by factors such as poor cellular penetration.[19] This has spurred the development of numerous derivatives with improved pharmacokinetic and pharmacodynamic properties. The isothiourea scaffold continues to be a fertile ground for the design of novel NOS inhibitors with varying degrees of isoform selectivity.
Conclusion
From its origins as a product of early 20th-century organic synthesis to its current status as a cornerstone of nitric oxide research, S-methylisothiourea has had a remarkable scientific journey. Its discovery as a potent and selective iNOS inhibitor was a watershed moment, providing researchers with a powerful tool to unravel the complexities of the nitric oxide signaling pathway. The ongoing exploration of S-methylisothiourea and its derivatives continues to fuel advancements in our understanding of human health and disease, holding the promise of new therapeutic strategies for a range of challenging medical conditions.
References
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Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]
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Grokipedia. (n.d.). August Bernthsen. Retrieved from [Link]
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Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
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Wikipedia. (n.d.). August Bernthsen. Retrieved from [Link]
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Wikipedia. (n.d.). August Bernthsen. Retrieved from [Link]
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Wikipedia. (n.d.). August Bernthsen. Retrieved from [Link]
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Elk Biotechnology. (n.d.). Nitric Oxide (NO) Assay Kit Instruction. Retrieved from [Link]
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Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Journal of the Brazilian Chemical Society, 12(4), 433-442. [Link]
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American Chemical Society. (2010, March 16). Thiourea. Retrieved from [Link]
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Encyclopedia.com. (n.d.). Bernthsen, Heinrich August. Retrieved from [Link]
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Elabscience. (n.d.). Elabscience® Nitric Oxide (NO) Colorimetric Assay Kit. Retrieved from [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]
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Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
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Britannica. (2025, December 19). thiourea. Retrieved from [Link]
-
Skydstrup, T., et al. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 15(1), 1-12. [Link]
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Salvemini, D., & Cuzzocrea, S. (2016). Assays for Nitric Oxide Expression. Methods in molecular biology (Clifton, N.J.), 1422, 195–203. [Link]
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ChemBK. (n.d.). S-METHYL-ISO-THIOUREA. Retrieved from [Link]
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Chem-Impex. (n.d.). N,N'-Bis-Boc-S-methylisothiourea. Retrieved from [Link]
-
Khan, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
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Shakeel, A., et al. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
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Zhang, Y., et al. (1996). Synthesis and evaluation of two positron-labeled nitric oxide synthase inhibitors, S-[11C]methylisothiourea and S-(2-[18F]fluoroethyl)isothiourea, as potential positron emission tomography tracers. Journal of medicinal chemistry, 39(26), 5110–5118. [Link]
-
Wildhirt, S. M., et al. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction. Biochemical and biophysical research communications, 227(2), 328–333. [Link]
-
Southan, G. J., et al. (1995). Potent Inhibition of the Inducible Isoform of Nitric Oxide Synthase by Aminoethylisoselenourea and Related Compounds. Molecular pharmacology, 48(3), 478–485. [Link]
- Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methylisothiouronium Chloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methylisothiouronium chloride (CAS 53114-57-1), a compound of interest in synthetic chemistry and drug development.[1] We present a comprehensive examination of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. This document is intended for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles, detailed experimental protocols, and a thorough interpretation of the results. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Isothiouronium Moiety
This compound is a salt consisting of the 2-methylisothiouronium cation and a chloride anion.[1] The isothiouronium group is a versatile functional group in organic synthesis. Understanding the precise structure and electronic environment of this molecule is paramount for its application. Spectroscopic techniques such as IR and NMR are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecular structure.[2] This guide will elucidate the characteristic spectral features of this compound, providing a foundational reference for its identification and characterization.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for functional group identification.
Experimental Protocol: KBr Pellet Method
Rationale: For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard technique for obtaining high-quality transmission spectra.[3] KBr is transparent in the mid-IR range and forms a solid matrix for the sample. However, it is crucial to note that for hydrochloride salts, ion exchange with KBr can sometimes occur, potentially altering the spectrum.[4] Using KCl as an alternative matrix can mitigate this issue. For this guide, we will describe the KBr method due to its widespread use.
Step-by-Step Methodology:
-
Drying: Dry the this compound sample and spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which shows strong IR absorption bands.[3][5]
-
Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[3] Grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam (Christiansen effect).[5]
-
Pellet Formation: Transfer the powder mixture to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400 - 3100 | Strong, Broad | N-H | Asymmetric & Symmetric Stretching |
| 3000 - 2850 | Medium | C-H (in CH₃) | Stretching |
| ~1650 | Strong | C=N | Stretching |
| ~1600 | Medium | N-H | Bending (Scissoring) |
| 1450 - 1375 | Medium | C-H (in CH₃) | Bending |
| 1350 - 1250 | Strong | C-N | Stretching |
| 800 - 600 | Medium | C-S | Stretching |
Analysis of Key Regions:
-
N-H Stretching (3400 - 3100 cm⁻¹): The presence of primary amine (-NH₂) groups results in strong, broad absorption bands in this region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching modes.[6] The broadness is due to hydrogen bonding in the solid state.
-
C=N Stretching (~1650 cm⁻¹): The carbon-nitrogen double bond of the isothiouronium group gives rise to a strong absorption band in this region. This is a highly characteristic peak for this class of compounds.
-
N-H Bending (~1600 cm⁻¹): The scissoring vibration of the -NH₂ groups appears in this region. This band, in conjunction with the N-H stretching bands, confirms the presence of the primary amine functionalities.[6]
-
C-N and C-S Stretching: The C-N stretching vibration is typically found between 1350-1250 cm⁻¹, while the C-S stretch appears at lower wavenumbers (800-600 cm⁻¹).[7] These are part of the "fingerprint region," which is unique to the molecule as a whole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For organic compounds, ¹H and ¹³C NMR are the most important techniques.[8]
Experimental Protocol: Solution-State NMR
Rationale: this compound is highly soluble in water, making Deuterium Oxide (D₂O) the solvent of choice.[1] D₂O is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[9] The acidic protons of the -NH₂ groups will exchange with deuterium from D₂O, causing their signals to broaden or disappear.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of D₂O in a standard 5 mm NMR tube.
-
Referencing: An internal standard is typically not required as modern spectrometers can lock onto the deuterium signal of the solvent.[10] The residual HDO signal in D₂O (typically around 4.79 ppm) can be used as a reference.[11]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[12] A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[13]
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound in D₂O is expected to be very simple.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 - 2.6 | Singlet (s) | 3H | S-CH ₃ |
| ~4.79 | Singlet (s) | - | Residual HDO in D₂O |
| Broad Signal (variable) | Broad | 4H | -NH ₂ (exchanged with D) |
Analysis:
-
S-CH₃ Signal (~2.4 - 2.6 ppm): The three protons of the S-methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent sulfur atom. A value of approximately 2.33 ppm has been reported for a similar methyl group in a related compound in D₂O.[14]
-
-NH₂ Protons: The four protons on the two nitrogen atoms are acidic and will rapidly exchange with the deuterium of the D₂O solvent. This exchange typically results in the signal becoming very broad and often indistinguishable from the baseline, or it may appear as a broad hump. Consequently, it is often not observed in the spectrum.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton.[12]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15 - 20 | S-C H₃ | The methyl carbon attached to sulfur is in the aliphatic region but is slightly deshielded by the sulfur atom. |
| ~165 - 175 | C =N | The sp²-hybridized carbon of the isothiouronium group is significantly deshielded and appears far downfield. This is characteristic of carbons double-bonded to nitrogen.[15] |
Analysis:
-
S-CH₃ Carbon (~15 - 20 ppm): This signal appears in the typical upfield region for sp³-hybridized carbon atoms.
-
C=N Carbon (~165 - 175 ppm): The most downfield signal corresponds to the central carbon atom of the isothiouronium group. Its significant deshielding is due to both its sp² hybridization and its attachment to two electronegative nitrogen atoms and a sulfur atom. This chemical shift is highly diagnostic for the isothiouronium core.[15]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The IR spectrum confirms the presence of key functional groups including N-H, C-H, C=N, and C-S bonds. The ¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure, with characteristic signals for the S-methyl group and the isothiouronium carbon. The detailed protocols and interpretations herein serve as an authoritative reference for researchers and scientists, ensuring accuracy and reproducibility in the identification and quality control of this important chemical entity.
References
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. IIT Bombay. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). KBr Pellet Method - FTIR Talk Letter Vol. 2. Shimadzu. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. CU Boulder Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]
-
Purity FG, et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
-
LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of bare KBr. ResearchGate. Retrieved from [Link]
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597–629.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
ResearchGate. (n.d.). Partial 1H NMR spectra (500 MHz, D2O, 298 K). ResearchGate. Retrieved from [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. OSU Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum of control KBr pallet in IR high frequencies region. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Slideshare. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted). Natural Products Magnetic Resonance Database. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental). HMDB. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the methanol extracts ( B ) in KBr pellet. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: 2-Methylisothiouronium Chloride as a Robust Guanidinylating Agent
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium group is a fundamental structural motif in chemistry and biology, characterized by a central carbon atom bonded to three nitrogen atoms. Its remarkable basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to participate in crucial biological recognition events through hydrogen bonding and electrostatic interactions. This is famously exemplified by the amino acid arginine, where the guanidinium side chain is pivotal for protein structure and function. In drug development, the incorporation of a guanidine moiety can enhance cell permeability, modulate receptor binding, and improve the pharmacokinetic profile of a therapeutic candidate.
Guanidinylation, the chemical process of introducing a guanidine group onto a molecule, is therefore a cornerstone transformation in medicinal chemistry and chemical biology. Among the arsenal of available reagents, S-methylisothiouronium salts, such as 2-Methylisothiouronium chloride, represent a classic, reliable, and cost-effective choice for the direct conversion of primary and secondary amines into their corresponding guanidine derivatives.[1][2] This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and field-proven insights for optimizing this essential reaction.
Reaction Mechanism: The Chemistry of Guanidinylation
The efficacy of this compound as a guanidinylating agent stems from the electrophilic nature of its central carbon atom. The S-methyl group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction. The overall process can be described in two key steps:
-
Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the 2-Methylisothiouronium salt.
-
Elimination: The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating methanethiol (CH₃SH) as a volatile and odorous byproduct. The resulting guanidinium salt is typically stable.
The reaction is generally performed in the presence of a base to deprotonate the attacking amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid that may be formed.
Detailed Experimental Protocol: Guanidinylation of a Primary Aliphatic Amine
This protocol provides a representative procedure for the guanidinylation of a generic primary amine. Researchers should adapt molar equivalents and reaction conditions based on their specific substrate.
3.1. Materials and Reagents
-
Primary Amine (Substrate)
-
This compound (or sulfate salt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Dichloromethane (DCM))
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)
3.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Magnetic stir plate with heating capability
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., DMF, 10 mL per mmol of amine).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.05 - 1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required (see Section 4). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF is the solvent, dilute the mixture with ethyl acetate or DCM and wash with water (3x) and then brine (1x) to remove the DMF and excess reagents.
-
If a non-polar solvent was used, the guanidinium salt product may precipitate. If so, it can be isolated by filtration. Otherwise, proceed with an aqueous wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often an oil or solid. Purify via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the desired guanidinium salt.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientific Rationale and Protocol Optimization
A successful guanidinylation requires careful consideration of several parameters. The choices made directly impact reaction efficiency, yield, and purity.
| Parameter | Options & Considerations | Causality & Field-Proven Insights |
| Substrate Scope | Primary & secondary aliphatic amines, anilines, hindered amines. | Aliphatic primary amines are generally highly reactive. Secondary amines react more slowly. Anilines and other electron-deficient amines are less nucleophilic and often require higher temperatures (e.g., refluxing ethanol or DMF) and longer reaction times.[1] Sterically hindered amines may fail to react or give low yields. |
| Guanidinylating Agent | Chloride or Sulfate salt. | Both salts are effective. The choice may depend on solubility in the chosen solvent system and commercial availability. The underlying reactivity is identical. |
| Base | Triethylamine (Et₃N), DIPEA, K₂CO₃, NaHCO₃. | A non-nucleophilic organic base like Et₃N or DIPEA is standard. It deprotonates the amine starting material and neutralizes the HCl byproduct without competing in the reaction. Inorganic bases can be used in polar solvents but may lead to heterogeneous mixtures. |
| Solvent | DMF, Ethanol, Methanol, Water, DCM. | Polar aprotic solvents like DMF are excellent for solubilizing the reactants and salts, often accelerating the reaction. Alcohols like ethanol are also common and allow for heating to reflux.[3] For sensitive substrates, DCM at room temperature can be effective. |
| Temperature | Room Temperature to Reflux. | Most aliphatic amines react readily at room temperature. Less reactive substrates, such as anilines, typically require heating to drive the reaction to completion.[1] Start at room temperature and apply heat only if the reaction is sluggish. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the guanidinylation protocol, from initial setup to final product characterization.
Safety, Handling, and Trustworthiness
Self-Validating System: The protocol's trustworthiness is validated by consistent monitoring. A successful reaction is confirmed by the disappearance of the starting amine spot/peak and the appearance of a new, more polar product spot/peak (by TLC/LC-MS) which can then be fully characterized.
Safety Precautions:
-
This compound: Harmful if swallowed.[4][5][6] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generating dust.
-
Methanethiol (CH₃SH): This byproduct is a flammable gas with a powerful and unpleasant odor.[2] All operations must be conducted in a well-ventilated chemical fume hood.
-
Waste Quenching: To neutralize the odor of methanethiol in the aqueous waste and glassware, a bleach (sodium hypochlorite) solution can be used. Add the bleach solution slowly in the fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low nucleophilicity of the amine. 3. Inactive reagent. | 1. Allow the reaction to stir longer. 2. Gently heat the reaction mixture (e.g., 50-80 °C). 3. Use a fresh bottle of the guanidinylating agent. |
| Low Yield | 1. Product loss during aqueous work-up (if product is water-soluble). 2. Decomposition of substrate or product. 3. Inefficient purification. | 1. Minimize water washes or back-extract the aqueous layer. If highly polar, consider alternative purification like reverse-phase chromatography. 2. Run the reaction at a lower temperature. 3. Optimize the chromatography solvent system. |
| Multiple Byproducts | 1. Reaction with solvent (e.g., if using a nucleophilic solvent). 2. Over-reaction or side reactions at high temperatures. 3. Presence of multiple reactive sites on the substrate. | 1. Switch to a non-reactive solvent like DMF or DCM. 2. Reduce the reaction temperature. 3. Use protecting groups for other nucleophilic functional groups. |
| Oily, Non-crystalline Product | The guanidinium salt is hygroscopic or intrinsically non-crystalline.[3] | 1. Ensure all solvents are anhydrous and the product is dried under high vacuum. 2. Attempt salt exchange (e.g., to hexafluorophosphate or tetraphenylborate) to induce crystallization. 3. Proceed with the product as an oil if purity is confirmed by NMR/MS. |
References
-
Borgna, A. et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(11), 2936. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][2][4]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(4), M1295. [Link]
-
Miaodian Stationery. (2021). Material Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2025). S-Methylisothiouronium sulfate - Safety Data Sheet. [Link]
-
Katritzky, A. R., & Spies, M. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Goodman, M. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54335. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (a) and mechanisms of the presented reactions (b). [Link]
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]
-
Papaj, K. et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1493–1504. [Link]
-
de Assunção, L. R. et al. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ARKIVOC, 2010(5), 82-91. [Link]
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- 3. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
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Using 2-Methylisothiouronium chloride in peptide synthesis
Application Note & Protocol
Strategic Guanidinylation in Peptide Synthesis: Utilizing 2-Methylisothiouronium Chloride for Amine-to-Guanidine Conversion
Abstract
The guanidinium group, the defining feature of the arginine side chain, is a critical functional motif in peptides and proteins, mediating key biological interactions through its unique structural and electronic properties. The synthetic conversion of primary amines, such as the ε-amino group of lysine or ornithine, into guanidinium moieties—a process known as guanidinylation—is a powerful tool for researchers in peptide chemistry, proteomics, and drug development. This application note provides a detailed guide to the use of this compound as a straightforward and efficient reagent for this transformation. We will explore the underlying reaction mechanism, provide detailed, field-proven protocols for both in-solution and on-resin applications, and offer a comprehensive troubleshooting guide. The methodologies described herein are designed to be robust and adaptable, enabling scientists to strategically modify peptides to enhance biological activity, improve analytical detection, or synthesize complex arginine analogs.
Introduction: The Significance of the Guanidinium Group
The guanidinium moiety is a cornerstone of molecular recognition in biology. Its planar, resonance-stabilized structure and positive charge at physiological pH allow it to engage in strong, bidentate hydrogen bonds with carboxylates, phosphates, and other anionic groups.[1] This capability is fundamental to protein-protein interactions, enzyme catalysis, and the binding of peptides to nucleic acids.
Synthetic guanidinylation allows chemists to mimic and modulate these interactions. By converting a primary amine, like the side chain of lysine, into a guanidinium group (transforming it into homoarginine), one can significantly alter a peptide's properties. Key applications include:
-
Enhanced Receptor Binding: Introducing a guanidinium group can forge new salt bridges or hydrogen bonds with a target receptor, increasing binding affinity.
-
Improved Proteomics Analysis: The conversion of lysine to homoarginine simplifies peptide mass fingerprinting in mass spectrometry. The resulting tryptic peptides are more readily detected by MALDI-TOF MS, often increasing signal intensities 5- to 15-fold.[2][3]
-
Synthesis of Novel Peptidomimetics: Guanidinylation is a key step in the synthesis of arginine analogs and other complex guanidine-containing molecules to probe structure-activity relationships.[4]
This compound (or its hemisulfate salt, O-Methylisourea) is a classic and highly effective reagent for this purpose, valued for its reactivity and commercial availability.[5]
Mechanism of Guanidinylation
The reaction proceeds via a nucleophilic addition-elimination pathway. The key to success is maintaining a basic environment (typically pH 9-11).
-
Deprotonation: The target primary amine (e.g., the ε-amino group of a lysine residue, pKa ~10.5) must be in its neutral, nucleophilic form. A sufficiently high pH deprotonates the ammonium cation (-NH₃⁺) to the free amine (-NH₂).
-
Nucleophilic Attack: The free amine attacks the electrophilic carbon atom of the 2-Methylisothiouronium cation.
-
Elimination: A tetrahedral intermediate is formed, which subsequently collapses, eliminating the highly volatile and odorous methanethiol (CH₃SH) as a leaving group.
-
Product Formation: The final product is a protonated guanidinium group, which is resonance-stabilized and highly basic.
The specificity of this reaction is a significant advantage; it is highly selective for the more basic amino groups within a peptide.[5][6] Under controlled pH, the ε-amino group of lysine will react preferentially over the α-amino group of the N-terminus.
Caption: Reaction mechanism of amine guanidinylation.
Experimental Protocols
Safety Precaution: this compound is a skin and eye irritant.[7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: In-Solution Guanidinylation of a Lysine-Containing Peptide
This protocol is ideal for purified peptides or crude peptide mixtures post-cleavage. It is commonly used to convert lysine residues to homoarginine for proteomics studies.
Materials and Reagents:
-
Lyophilized peptide containing one or more lysine residues.
-
This compound (or hemisulfate salt).
-
Ammonium hydroxide (NH₄OH) solution, 2 M.
-
Milli-Q water or suitable high-purity water.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Reversed-phase HPLC (RP-HPLC) system for analysis and purification.[8]
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized peptide in Milli-Q water to a final concentration of 1-5 mg/mL.
-
pH Adjustment: Add 2 M NH₄OH dropwise while gently vortexing to adjust the pH of the solution to 10.5-11.0. The solution must remain basic throughout the reaction for efficient conversion.
-
Reagent Addition: Add a 10- to 50-fold molar excess of this compound per amine group to be modified. A higher excess can drive the reaction to completion faster.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 4-24 hours. For faster kinetics, the reaction can be gently heated to 37-40°C.[9]
-
Reaction Monitoring: To check for completion, withdraw a small aliquot (e.g., 5 µL), quench it by acidifying with 0.1% TFA, and analyze via analytical RP-HPLC or LC-MS. The guanidinylated peptide will typically have a slightly earlier retention time than the starting material due to the increased polarity of the guanidinium group.
-
Quenching: Once the reaction is complete, acidify the entire reaction mixture to a pH of ~3 by adding 10% TFA solution. This protonates any remaining primary amines and stops the reaction.
-
Purification: Purify the target peptide from excess reagents and any byproducts using preparative RP-HPLC with a standard water/acetonitrile gradient containing 0.1% TFA.[8]
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain a dry, white powder.
Protocol 2: On-Resin Guanidinylation of an Ornithine Side Chain
This protocol is integrated into a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow and is used to synthesize peptides containing arginine analogs from ornithine precursors.
Materials and Reagents:
-
Peptide-resin with a selectively deprotected ornithine side chain (e.g., from Fmoc-Orn(Mtt)-OH).
-
This compound.
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM).
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).
Procedure:
-
Selective Deprotection: Assuming the peptide was synthesized using an acid-labile side-chain protecting group for ornithine (like Mtt or ivDde), selectively remove it while the peptide remains on the resin. For Mtt, this involves repeated treatments with 1-2% TFA in DCM.
-
Resin Washing: Thoroughly wash the resin with DCM, followed by DMF to prepare for the aqueous-basic conditions.
-
Guanidinylation Reaction:
-
Swell the resin in DMF.
-
Prepare the guanidinylation cocktail: Dissolve this compound (10 eq. per amine) and DIPEA (20 eq.) in DMF. Note: The large excess of base ensures the ornithine side-chain amine remains deprotonated.
-
Add the cocktail to the resin and allow it to react for 12-24 hours at room temperature.
-
-
Resin Washing: After the reaction, thoroughly wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all other side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final product by RP-HPLC as described in Protocol 1.
| Parameter | Protocol 1: In-Solution | Protocol 2: On-Resin |
| Starting Material | Purified or crude peptide | Peptide on solid support |
| Target Amine | Lysine (ε-NH₂) | Ornithine (δ-NH₂) |
| Base | Ammonium Hydroxide (NH₄OH) | DIPEA |
| Solvent | Water | DMF |
| pH/Conditions | pH 10.5 - 11.0 | Anhydrous, basic |
| Reagent Excess | 10-50 fold | 10 fold |
| Temperature | 25 - 40°C | 25°C |
| Reaction Time | 4 - 24 hours | 12 - 24 hours |
| Workup | Acidification & RP-HPLC | Resin wash, cleavage, RP-HPLC |
Workflow and Troubleshooting
General Experimental Workflow
Caption: General workflow for peptide guanidinylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. pH is too low: The target amine is protonated and not nucleophilic. 2. Insufficient reagent: Stoichiometry is too low to drive the reaction to completion. 3. Short reaction time: The reaction is kinetically slow. | 1. Carefully re-check and adjust the pH to 10.5-11.0. Use a calibrated pH meter. 2. Increase the molar excess of this compound. 3. Extend the reaction time and/or increase the temperature to ~37°C. |
| Multiple Products / Side Reactions | 1. N-terminus modification: If the N-terminus is unprotected, it can also be guanidinylated. 2. Reaction with other nucleophiles: Side chains of Cys, Tyr, or Ser can potentially react under harsh conditions, though this is less common.[10][11] 3. Peptide degradation: Prolonged exposure to high pH can cause side reactions like aspartimide formation or racemization.[11][12] | 1. If N-terminal selectivity is required, ensure it is protected (e.g., with an Acetyl or Boc group). 2. Ensure pH does not exceed 11. Use optimized reaction times to minimize exposure. 3. Minimize reaction time by using a higher reagent excess or moderate heat. Avoid unnecessarily long incubations. |
| Low Recovery After Purification | 1. Poor solubility: The guanidinylated peptide may have different solubility properties. 2. Inefficient purification: The HPLC gradient may not be optimal for separating the product from starting material or byproducts. | 1. Add organic co-solvents like ACN or isopropanol to the reaction or purification buffers if solubility is an issue. 2. Optimize the HPLC gradient. A shallower gradient can improve the resolution between the starting amine and the guanidinium product. |
| No Reaction | 1. Reagent degradation: 2-Methylisothiouronium salts can be sensitive to moisture over long-term storage.[13] 2. Steric hindrance: The target amine may be in a sterically crowded environment within a folded peptide. | 1. Use a fresh bottle of the reagent. 2. Add a denaturant (e.g., Guanidine-HCl, though this is ironic) to the reaction mixture to unfold the peptide and improve accessibility of the target amine. |
Conclusion
Guanidinylation using this compound is a robust and valuable technique in the peptide scientist's toolkit. It provides a direct path for converting primary amines into guanidinium groups, enabling the synthesis of arginine mimetics and facilitating advanced proteomic analyses. By understanding the core mechanism and carefully controlling reaction parameters, particularly pH, researchers can achieve high conversion rates with minimal side products. The protocols and troubleshooting guide provided here serve as a comprehensive resource for the successful implementation of this powerful modification strategy.
References
-
Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Optimization of guanidination procedures for MALDI mass mapping. Analytical Biochemistry, 287(1), 110-117. Retrieved from [Link]
-
Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54276. Retrieved from [Link]
-
Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid Communications in Mass Spectrometry, 14(21), 2070-2073. Available from ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., & Spies, J. H. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. Retrieved from [Link]
-
Guntuku, L., et al. (2014). Synthesis of N-urethane protected amino alkyl (S-methyl)-isothiouronium compounds and carbodiimide tethered peptidomimetics. RSC Advances, 4(90), 48920-48930. Available from ResearchGate. Retrieved from [Link]
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075.
-
Skydstrup, T., et al. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports. Retrieved from [Link]
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1557. Retrieved from [Link]
-
Chamberland, S., & Malmberg, C. E. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Retrieved from [Link]
-
Iadarola, M. J., et al. (1990). Extraction of peptides from guanidine thiocyanate homogenates used to isolate RNA. Peptides, 11(3), 635-638. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
-
Quiroga, J., et al. (2012). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 17(12), 14758-14771. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Shaik, S. P., & Mohammed, A. (2018). Side reactions in peptide synthesis: An overview. Available from ResearchGate. Retrieved from [Link]
-
Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta Biochimica Polonica, 29(3-4), 197-204. Retrieved from [Link]
-
Zuckermann, R. N., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]
-
Diamanti, E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49386-49393. Retrieved from [Link]
-
Guarracino, M. R., et al. (2025). A General Synthesis Approach to Double‐Guanidinium Stapled Peptides and Foldamers. Chemistry – A European Journal. Retrieved from [Link]
-
Raines, R. T., et al. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Retrieved from [Link]
-
Papakyriakou, A., et al. (2014). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Retrieved from [Link]
-
CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Retrieved from [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
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- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of amino acid and peptide amidination with O-methylisourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. bachem.com [bachem.com]
- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
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Application Notes and Protocols: 2-Methylisothiouronium Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Versatility of 2-Methylisothiouronium Chloride as a Synthon
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Within the synthetic chemist's toolkit, this compound, a stable and readily available salt of S-methylisothiourea, has emerged as a powerful and versatile building block for the construction of various nitrogen- and sulfur-containing heterocycles. Its ambident nucleophilic nature, possessing both a reactive amidine unit and a latent thiourea functionality, allows for its participation in a diverse range of cyclocondensation reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, including pyrimidines and thiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explain the critical experimental parameters that govern the success of these syntheses.
I. The Synthesis of Substituted Pyrimidines: A Cornerstone of Medicinal Chemistry
The pyrimidine nucleus is a fundamental structural motif in numerous biologically active molecules, including several anticancer drugs.[1] this compound serves as an excellent N-C-N synthon for the construction of the pyrimidine ring through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents.
Mechanistic Rationale: The Cyclocondensation Pathway
The synthesis of pyrimidines from this compound and a β-dicarbonyl compound, such as acetylacetone, proceeds through a well-established cyclocondensation pathway. The reaction is typically base-catalyzed, with sodium ethoxide being a common and effective choice.
The Role of the Base: The initial step involves the deprotonation of the 2-Methylisothiouronium salt by a strong base to generate the free base, S-methylisothiourea. This free base is a more potent nucleophile. The base also serves to deprotonate the β-dicarbonyl compound, forming an enolate which is the reactive form of the dicarbonyl component. Sodium ethoxide is frequently employed as it is a strong, non-nucleophilic base that is compatible with alcoholic solvents often used in these reactions.
Reaction Cascade: The reaction proceeds through a series of steps:
-
Nucleophilic Attack: The enolate of the β-dicarbonyl compound attacks one of the electrophilic carbons of the S-methylisothiourea.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiourea onto the remaining carbonyl group of the dicarbonyl moiety leads to the formation of a cyclic intermediate.
-
Dehydration and Tautomerization: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring. The initial product may exist in different tautomeric forms, with the final structure being the most thermodynamically stable.
Caption: General workflow for pyrimidine synthesis.
Protocol 1: Synthesis of 2-(Methylthio)-4,6-dimethylpyrimidine from Acetylacetone
This protocol details the synthesis of a key pyrimidine intermediate. The methylthio group at the 2-position can be readily displaced by other nucleophiles, allowing for further functionalization.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Diethyl ether
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.[2]
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of this compound in absolute ethanol dropwise with stirring.
-
Addition of Dicarbonyl: After the addition of the isothiouronium salt, add acetylacetone dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: A precipitate of the product should form upon neutralization. Cool the mixture in an ice bath to maximize precipitation and then collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Data Summary:
| Reactant | Molar Ratio | Key Parameters | Expected Yield |
| This compound | 1.0 eq | Base: Sodium Ethoxide | 70-85% |
| Acetylacetone | 1.1 eq | Solvent: Absolute Ethanol | |
| Sodium Ethoxide | 1.1 eq | Reflux Temperature | |
| Reaction Time: 4-6 hours |
II. The Hantzsch Thiazole Synthesis: A Classic Route to a Privileged Scaffold
The thiazole ring is another critical heterocycle found in numerous pharmaceuticals, including antibacterial and anticancer agents.[3] The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[4][5] While this compound is not a thioamide itself, it can be readily converted to thiourea in situ or used to generate a substituted thiourea, which then participates in the Hantzsch reaction.
Mechanistic Insights: The Formation of the Thiazole Ring
The Hantzsch synthesis proceeds through a well-defined mechanism involving S-alkylation followed by intramolecular cyclization and dehydration.
In Situ Generation of Thiourea: When this compound is used in the synthesis of 2-aminothiazoles, it is often hydrolyzed under the reaction conditions to generate thiourea, which is the key nucleophile. The presence of water or a protic solvent facilitates this conversion.
The Hantzsch Pathway:
-
Nucleophilic Attack (S-alkylation): The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide ion.[6]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered cyclic intermediate (a thiazoline derivative).
-
Dehydration (Aromatization): The thiazoline intermediate readily undergoes dehydration to form the stable, aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
Protocol 2: Synthesis of 2-Amino-4-methylthiazole from Chloroacetone
This protocol provides a straightforward method for the synthesis of a simple yet versatile 2-aminothiazole derivative.
Materials:
-
This compound (or Thiourea)
-
Chloroacetone
-
Ethanol
-
Water
-
Sodium bicarbonate solution (5%)
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a mixture of ethanol and water. Note: Using thiourea directly is also a common practice for this synthesis.[7]
-
Addition of Haloketone: To the stirred solution, add chloroacetone dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction and to precipitate the product.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-methylthiazole.
Data Summary:
| Reactant | Molar Ratio | Key Parameters | Expected Yield |
| This compound | 1.0 eq | Solvent: Ethanol/Water | 75-90% |
| Chloroacetone | 1.0 eq | Reflux Temperature | |
| Reaction Time: 1-2 hours | |||
| Neutralization with NaHCO₃ |
III. Expanding the Scope: Synthesis of Other Heterocyclic Systems
The utility of this compound extends beyond the synthesis of simple pyrimidines and thiazoles. Its ability to act as a guanylating agent opens up pathways to other important heterocyclic scaffolds.
Synthesis of Triazines
Substituted 1,3,5-triazines are another class of heterocycles with significant applications in medicinal chemistry.[4] While not as common as for pyrimidines, this compound can be envisioned to participate in the synthesis of aminotriazines through condensation with appropriate precursors. For instance, reaction with a biguanide or a related synthon could potentially lead to the formation of a triazine ring. Further research in this area could unveil novel synthetic routes to this important class of compounds.
IV. Conclusion and Future Outlook
This compound is a cost-effective, stable, and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrimidines and thiazoles are robust and can be adapted to a wide range of substrates, allowing for the generation of diverse chemical libraries for drug discovery and development. The key to successful synthesis lies in understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, particularly the choice of base and solvent. Future research will undoubtedly continue to uncover new applications for this valuable synthon in the construction of novel and complex heterocyclic architectures.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Byers, J. R., & Dickey, J. B. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Triazines – A comprehensive review of their synthesis and diverse biological importance. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-aminopyrimidines using α, β-unsaturated ketones[8]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Scheme 1 Synthesis of pyrimidinones from ketones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006). HETEROCYCLES, 68(4), 805. Retrieved January 21, 2026, from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (n.d.). Retrieved January 21, 2026, from [Link]
-
2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
2-Amino-4-methylthiazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Saturated N- Heterocycles. (2014). Research Collection. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Guanidines from S-methylisothiouronium salt. (2014). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]
-
Cyclocondensation reaction: Significance and symbolism. (2024). Retrieved January 21, 2026, from [Link]
-
Recent developments in guanylating agents. (n.d.). arkat usa. Retrieved January 21, 2026, from [Link]
- Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.
-
Malonates in Cyclocondensation Reactions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (n.d.). Retrieved January 21, 2026, from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. Retrieved January 21, 2026, from [Link]
-
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Advances in Selected Heterocyclization Methods. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: The Use of 2-Methylisothiouronium Chloride as a Pharmacological Tool in Agricultural Research
Preamble: Situating 2-Methylisothiouronium Chloride in Plant Science
While the agricultural sector employs a wide array of chemical regulators to manage crop growth and stress, it is crucial to distinguish between field-applied growth regulators and specialized pharmacological tools used in research. This compound falls firmly into the latter category. Unlike common plant growth regulators such as Mepiquat chloride, which is used to control vegetative growth in crops like cotton, this compound is not utilized for direct agricultural application.[1][2] Its value lies in its function as a potent inhibitor of Nitric Oxide Synthase (NOS) and NOS-like enzymes.
Nitric oxide (NO) is a pivotal, gaseous signaling molecule in plants, playing a critical role in a vast array of physiological processes, from development to defense.[3][4] Consequently, the ability to modulate its synthesis is a powerful method for elucidating its function. This document provides a detailed guide on the application of this compound as a research tool to investigate the fundamental roles of nitric oxide in plant biology, thereby informing future strategies in crop improvement and stress management.
Part 1: The Scientific Foundation - Nitric Oxide (NO) Signaling in Plants
To comprehend the application of an inhibitor, one must first understand the pathway it targets. In plants, nitric oxide is a key messenger involved in seed germination, root development, stomatal closure, flowering, and responses to both biotic and abiotic stressors.[3][4] While the existence of a canonical, animal-like NOS in higher plants is a subject of ongoing research, the production of NO from the amino acid L-arginine is well-documented and attributed to "NOS-like" enzymatic activity.[5][6]
This L-arginine-dependent pathway is a primary target for pharmacological inhibition. Under stress conditions, such as drought or salinity, NO production often increases, where it can interact with other signaling molecules like reactive oxygen species (ROS) to orchestrate a defense response.[3] This can involve activating antioxidant enzymes and inducing stress-responsive genes to mitigate cellular damage.[4] By inhibiting this NO production, researchers can unravel the specific contributions of the NO signaling cascade to plant resilience and development.
Mechanism of Inhibition by this compound
This compound, like other guanidino-based compounds such as L-NAME (Nω-nitro-L-arginine methyl ester), acts as a competitive inhibitor of NOS-like enzymes.[5] It competes with the native substrate, L-arginine, for binding to the enzyme's active site, thereby blocking the synthesis of NO and citrulline.
Caption: Competitive inhibition of NOS-like enzymes by this compound.
Part 2: Experimental Protocols for Agricultural Research
The following protocols are designed as foundational templates. Researchers should optimize concentrations and exposure times based on the plant species and specific experimental conditions.
Protocol 1: Investigating the Role of NO in Root System Architecture
Objective: To determine the effect of NO synthesis inhibition on primary root elongation, lateral root formation, and root hair development in a model plant like Arabidopsis thaliana. This is based on findings that NOS inhibitors can cause dose-dependent inhibition of primary root growth and alter root morphology.[5]
Causality: The root system's architecture is fundamental to water and nutrient uptake. NO is a known signaling molecule in auxin pathways that control root development. By inhibiting NO, we can observe its necessity for these processes. An expected outcome is stunted root growth, providing evidence for NO's role as a positive regulator of root development.[5]
Materials:
-
This compound (analytical grade)
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar plates (0.5X MS, 1% sucrose, 0.8% agar, pH 5.7)
-
Sterile water and ethanol
-
Petri dishes, micropipettes, sterile filter paper
-
Growth chamber (e.g., 22°C, 16h light/8h dark photoperiod)
-
High-resolution scanner or microscope with camera
Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile water. Filter-sterilize using a 0.22 µm syringe filter. Store at 4°C for up to one week.
-
Working Solutions & Plate Preparation:
-
Prepare molten MS agar and cool to ~50°C.
-
Add the inhibitor stock solution to the molten agar to achieve final concentrations. A dose-response curve is recommended.
-
Suggested Concentrations: 0 µM (Control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM.
-
Pour the agar into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and rinsing 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette individual seeds onto the prepared MS plates, arranging them in a uniform line.
-
-
Incubation and Data Collection:
-
Seal the plates with breathable tape and place them vertically in a growth chamber.
-
After 7-10 days, remove the plates and scan them at high resolution.
-
Using image analysis software (e.g., ImageJ), measure:
-
Primary root length (mm)
-
Number of lateral roots
-
Root hair density and length in a defined zone (requires microscopy)
-
-
Data Presentation:
| Treatment Concentration (µM) | Avg. Primary Root Length (mm) ± SE | Avg. Lateral Root Count ± SE |
| 0 (Control) | 55.2 ± 2.1 | 12.5 ± 1.3 |
| 10 | 51.8 ± 2.5 | 11.9 ± 1.1 |
| 50 | 42.6 ± 1.9 | 8.3 ± 0.9 |
| 100 | 28.4 ± 1.5 | 4.1 ± 0.7 |
| 250 | 15.1 ± 1.1 | 1.2 ± 0.4 |
| 500 | 9.7 ± 0.8 | 0.3 ± 0.2 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 2: Assessing the Function of NO in Abiotic Stress Tolerance
Objective: To evaluate the role of L-arginine-dependent NO production in a plant's ability to tolerate an abiotic stressor, such as salinity or drought.
Causality: Plants respond to abiotic stress by initiating complex signaling cascades to maintain homeostasis.[7] NO is a key component of this response, often triggering antioxidant systems.[3][4] By applying an inhibitor, we hypothesize that the plant's stress tolerance will be compromised, leading to more severe symptoms (e.g., reduced biomass, lower chlorophyll content) compared to stressed plants with a functional NO synthesis pathway. This demonstrates a causal link between NO production and stress mitigation.
Materials:
-
Seedlings of a crop species (e.g., tomato, wheat) at the 2-3 leaf stage.
-
This compound stock solution (as in Protocol 1).
-
Hydroponic system or pots with inert substrate (e.g., perlite/vermiculite).
-
Nutrient solution (e.g., Hoagland solution).
-
Stress-inducing agent (e.g., Sodium Chloride [NaCl] for salinity, Polyethylene Glycol [PEG] for drought simulation).
-
Spectrophotometer, chlorophyll meter (SPAD), equipment for measuring oxidative stress markers (MDA, H₂O₂).
Methodology:
-
Plant Acclimatization: Grow seedlings in a controlled environment (growth chamber or greenhouse) in the chosen growth system until they are uniformly developed.
-
Experimental Groups: Divide plants into four groups:
-
Control: Standard nutrient solution.
-
Inhibitor Only: Nutrient solution + 100 µM this compound (concentration should be optimized).
-
Stress Only: Nutrient solution + Stressor (e.g., 150 mM NaCl).
-
Stress + Inhibitor: Nutrient solution + Stressor + 100 µM this compound.
-
-
Treatment Application:
-
Introduce the inhibitor to the relevant groups 24 hours before applying the stressor. This pre-treatment ensures the NO synthesis pathway is already inhibited when the stress is introduced.
-
Apply the stressor to the "Stress Only" and "Stress + Inhibitor" groups.
-
-
Incubation and Monitoring: Maintain the plants under controlled conditions for the duration of the experiment (e.g., 7-14 days). Monitor for visual signs of stress such as wilting, chlorosis, or necrosis.
-
-
Growth Parameters: Measure shoot and root fresh/dry weight.
-
Physiological Parameters: Measure relative water content and leaf chlorophyll content (SPAD meter).
-
Biochemical Parameters: Conduct assays on leaf tissue to quantify levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and proline as an indicator of osmotic stress.
-
Caption: General experimental workflow for abiotic stress studies using an inhibitor.
Part 3: Critical Considerations and Trustworthiness
To ensure the trustworthiness of results, protocols must be self-validating. When using pharmacological inhibitors, several points are critical:
-
Specificity: this compound is a potent NOS inhibitor but may have off-target effects. It is crucial to interpret results cautiously.
-
Dose-Response: Always perform a dose-response analysis to identify the optimal, non-lethal concentration of the inhibitor that elicits a clear physiological response.
-
Appropriate Controls: The inclusion of "Inhibitor Only" and "Stress Only" groups is non-negotiable to differentiate between the effects of the inhibitor itself, the stressor, and their interaction.
Conclusion
This compound serves as a precise and valuable tool for the agricultural research community. Its application allows for the targeted dissection of nitric oxide signaling pathways that are central to plant development and environmental adaptation. While not a direct-use agricultural product, the fundamental knowledge gained from its use—understanding how plants manage stress, allocate resources for growth, and develop their root systems—is invaluable for informing the next generation of crop improvement strategies, from marker-assisted breeding to the development of novel, highly targeted plant growth regulators.
References
-
National Center for Biotechnology Information. (2023). The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress. National Library of Medicine. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Chemical application improves stress resilience in plants. National Library of Medicine. Available from: [Link]
-
MDPI. (2023). Mitigation of Abiotic and Biotic Stress Using Plant Growth Regulators in Rice. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Chloride as a Beneficial Macronutrient in Higher Plants: New Roles and Regulation. National Library of Medicine. Available from: [Link]
-
PubMed Central. (2024). Plants maximise chloride uptake during early vegetative development to stimulate cell expansion, maturation of the photosynthetic apparatus, and growth. National Library of Medicine. Available from: [Link]
-
PubMed. (2017). Nitric oxide synthase inhibitor L-NAME affects Arabidopsis root growth, morphology, and microtubule organization. National Library of Medicine. Available from: [Link]
-
MDPI. (2023). Biotic and Abiotic Stressors in Plant Metabolism. MDPI. Available from: [Link]
-
MDPI. (2023). Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. MDPI. Available from: [Link]
-
MDPI. (2024). Effects of Different Plant Growth Regulators on Growth Physiology and Photosynthetic Characteristics of Pinus koraiensis Seedlings. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Strategies and prospects for biostimulants to alleviate abiotic stress in plants. National Library of Medicine. Available from: [Link]
-
MDPI. (2021). Multiple Ways of Nitric Oxide Production in Plants and Its Functional Activity under Abiotic Stress Conditions. MDPI. Available from: [Link]
-
ResearchGate. (1998). Effects of plant growth regulators on drought resistance of two maize cultivars. ResearchGate. Available from: [Link]
-
MDPI. (2021). Nitrate–Nitrite–Nitric Oxide Pathway: A Mechanism of Hypoxia and Anoxia Tolerance in Plants. MDPI. Available from: [Link]
-
MDPI. (2023). Nitric Oxide, a Key Modulator in the Alleviation of Environmental Stress-Mediated Damage in Crop Plants: A Meta-Analysis. MDPI. Available from: [Link]
Sources
- 1. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide synthase inhibitor L-NAME affects Arabidopsis root growth, morphology, and microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Guanidinylation of Amino Acids Using 2-Methylisothiouronium Chloride
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Conversion of Primary Amines to Guanidinium Groups
The targeted modification of amino acid side chains is a cornerstone of modern chemical biology, peptide chemistry, and drug development. Among the various transformations, the conversion of a primary amine to a guanidinium group—a process known as guanidinylation or guanylation—stands out for its profound impact on the physicochemical properties of the parent molecule. The guanidinium moiety, famously present in the side chain of arginine, is a strong base that remains protonated over a wide physiological pH range. Its introduction can enhance binding affinities through electrostatic interactions, improve cell permeability, and alter the structural dynamics of peptides and proteins.
2-Methylisothiouronium chloride is a classic, cost-effective, and highly efficient reagent for achieving this transformation. Its primary application lies in the conversion of the ε-amino group of lysine residues into a homoarginine side chain. This modification is not merely a synthetic curiosity; it is a strategic tool in proteomics for mass spectrometry analysis, a method to create arginine mimetics in synthetic peptides, and a foundational reaction in the synthesis of complex guanidine-containing natural products.[1][2]
This document provides a comprehensive guide to the chemistry, application, and practical execution of amino acid modification using this compound. It is designed for researchers who seek not only to perform the reaction but also to understand the underlying principles that ensure its success.
Chemical Principle and Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The primary amine, which must be in its deprotonated, nucleophilic state, attacks the electrophilic carbon atom of the 2-methylisothiouronium salt. This forms an unstable tetrahedral intermediate, which subsequently collapses, eliminating the highly volatile and odorous methanethiol (CH₃SH) as a leaving group to yield the stable guanidinium product.
Key Reaction Parameters:
-
pH: The reaction is critically dependent on pH. A basic environment (typically pH 9-11) is required to ensure that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic. However, excessively high pH can lead to side reactions or degradation of the starting material or product.
-
Nucleophilicity: The primary amine of the amino acid (e.g., the ε-amino group of lysine) is the key nucleophile. Other nucleophiles present in a protein, such as the thiol group of cysteine, could potentially compete, though the reaction with amines is generally more favorable under these conditions.[3]
-
Reagent Stoichiometry: An excess of the guanidinylating reagent is often used to drive the reaction to completion, especially when modifying complex substrates like peptides or proteins.
The overall transformation can be visualized as follows:
Core Applications and Strategic Considerations
Proteomics and Mass Spectrometry
A primary application is the chemical conversion of lysine residues in proteins to homoarginine. The enzyme trypsin, a workhorse in proteomics, cleaves proteins on the C-terminal side of arginine and lysine residues. Converting lysine to homoarginine, an arginine analog, preserves the tryptic cleavage site. However, the resulting peptide fragment will have a mass shift of +42.022 Da (CH₂N₂). This predictable mass change aids in peptide identification and can simplify complex mass spectra, as lysine and arginine-terminated peptides now fall into a single chemical class.
Synthetic Peptide Chemistry
In peptide synthesis, introducing homoarginine or other guanidinylated amino acids can be more cost-effective than synthesizing with protected arginine derivatives.[2] Furthermore, modifying lysine residues post-synthesis on a solid support allows for the creation of peptides with unique structural and functional properties.[4] This approach requires careful planning of orthogonal protecting group strategies to ensure that only the desired amine is modified.[5]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood, as methanethiol is a volatile, flammable, and malodorous byproduct.[1] Always consult the Safety Data Sheets (SDS) for all chemicals and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Solution-Phase Synthesis of L-Homoarginine from L-Lysine
This protocol details the conversion of a free amino acid.
Materials:
-
L-Lysine hydrochloride
-
This compound
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve L-Lysine hydrochloride (1 molar equivalent) in deionized water.
-
pH Adjustment: While stirring, slowly add triethylamine or NaOH solution to the lysine solution until the pH reaches 10.5-11.0. This deprotonates the amino groups, making them nucleophilic.[6]
-
Reagent Addition: In a separate container, dissolve this compound (1.5 molar equivalents) in a minimal amount of water. Add this solution dropwise to the stirring lysine solution.
-
Reaction: Allow the reaction to stir at room temperature overnight (16-24 hours). Monitor the pH periodically and add more base if it drops below 10, as the formation of the guanidinium group consumes base.
-
Workup and Neutralization: After the reaction is complete, carefully neutralize the solution to pH ~7.0 by adding HCl. Be cautious as this is an exothermic reaction.
-
Solvent Removal: Remove the bulk of the water and volatile components (like excess TEA) using a rotary evaporator.
-
Purification: The crude product will be a mixture of homoarginine, unreacted lysine, and salts.
-
Crystallization: The most common method for purification is recrystallization from a water/ethanol mixture. Dissolve the crude solid in a minimum of hot water and then add ethanol until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) to promote crystal formation.
-
Chromatography: For higher purity, ion-exchange chromatography can be employed, similar to methods used in amino acid analysis.[7]
-
-
Characterization: Confirm the identity and purity of the L-homoarginine product using Mass Spectrometry (to verify the mass increase) and NMR.
Protocol 2: On-Resin Guanidinylation of a Lysine-Containing Peptide
This protocol is for modifying a peptide during solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy. It assumes the peptide has been synthesized and the desired lysine side chain is deprotected (e.g., by removing an Alloc, Mtt, or ivDde group), while other side chains remain protected.
Materials:
-
Peptide-bound resin with a deprotected lysine side-chain amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection (if necessary): If the lysine side-chain is protected with an orthogonal protecting group (e.g., ivDde), perform the specific deprotection step (e.g., with 2% hydrazine in DMF). Wash the resin thoroughly with DMF.
-
Guanidinylation Reaction:
-
Prepare a solution of this compound (10 molar equivalents relative to the resin loading) and DIPEA (20 molar equivalents) in DMF.
-
Add this solution to the resin in the reaction vessel.
-
Agitate the vessel at room temperature for 12-24 hours.
-
-
Washing: After the reaction period, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to check for complete conversion before proceeding with the synthesis or final cleavage.
-
Final Cleavage and Deprotection: Proceed with the standard global deprotection and cleavage protocol for your resin and protecting group strategy (e.g., using a TFA-based cocktail).
-
Purification and Characterization: Purify the resulting peptide using reverse-phase HPLC and characterize by Mass Spectrometry.
Characterization and Data Analysis
Successful guanidinylation must be confirmed empirically. The choice of analytical technique depends on the nature of the sample (free amino acid vs. peptide).
| Analytical Technique | Purpose | Expected Outcome for Lysine -> Homoarginine |
| Mass Spectrometry (MS) | Primary confirmation of modification. | A mass increase of +42.022 Da per modified lysine residue. |
| Tandem MS (MS/MS) | Peptide sequencing. | Confirms the location of the modification within a peptide sequence. |
| NMR Spectroscopy | Definitive structural elucidation. | For pure compounds, characteristic shifts for the guanidinium carbons and protons will appear. |
| Amino Acid Analysis (AAA) | Quantify conversion efficiency. | The lysine peak will decrease or disappear, while a new peak corresponding to homoarginine will appear.[8] |
| HPLC | Assess purity and completion. | A shift in retention time is expected. The modified product is typically more hydrophilic. |
Workflow and Troubleshooting
The overall process from substrate to validated product follows a logical sequence.
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. US7294707B2 - Method for modifying protein or peptide C-terminal - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Guanidinylation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development, prized for its unique physicochemical properties.[1] As the functional component of the amino acid arginine, it is fundamental to a vast array of biological recognition processes.[2] Its strong basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing it to engage in multidentate hydrogen bonding and electrostatic interactions, such as salt bridges and cation-π stacking.[1][2] These characteristics make the guanidinium group a privileged scaffold in the design of therapeutics, including antimicrobials, antivirals, and enzyme inhibitors.[3][4]
The chemical transformation that installs this pivotal group onto a primary or secondary amine is known as guanidinylation. This guide provides an in-depth exploration of the experimental considerations and protocols for performing successful guanidinylation reactions, aimed at researchers and drug development professionals seeking to incorporate this pharmacophoric element into their molecules.
Pillar 1: Selecting the Appropriate Guanidinylating Reagent
The success of a guanidinylation reaction is critically dependent on the choice of the guanidinylating agent. The ideal reagent should offer a balance of high reactivity, stability, and compatibility with other functional groups in the substrate. The reactivity of these reagents is typically modulated by the nature of the protecting groups on the guanidinyl nitrogen atoms and the quality of the leaving group.
A common strategy involves the use of "protected" guanidinylating reagents.[5] Protecting groups, such as the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, serve to decrease the nucleophilicity of the guanidinyl nitrogens, preventing self-reaction and directing the reactivity towards the target amine.[3][6] These groups are typically removed in a final deprotection step after the guanidinium core has been successfully installed.[6] The choice of protecting group is crucial and must be orthogonal to other protecting groups present in the molecule, allowing for selective removal without affecting the rest of the structure.[1][6]
Below is a comparative summary of commonly employed guanidinylating reagents:
| Reagent Name | Structure | Key Features & Causality |
| O-Methylisourea | H₂N-C(=NH)-OCH₃ | A classical reagent, often used as its sulfate or hydrochloride salt. Its reactivity is moderate, and the reaction is driven by the nucleophilic attack of the amine on the electrophilic carbon, with methanolate acting as the leaving group. It is particularly useful for simple amines but may require harsh conditions.[7] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | (Boc)HN-C(=N-Boc)-Pyrazole | A highly effective and mild reagent. The pyrazole ring is an excellent leaving group, facilitating the reaction under gentle conditions. The Boc protecting groups render the reagent stable and easy to handle, while also providing a straightforward path to the unprotected guanidine via acid-mediated deprotection.[8] |
| N,N'-Di-Boc-N''-triflylguanidine | (Boc)HN-C(=N-Boc)-NHTf | An exceptionally reactive reagent due to the powerful electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group.[2][3] This hyper-activates the guanidinyl carbon, enabling the rapid guanidinylation of even weakly nucleophilic or sterically hindered amines at room temperature.[3] |
| S-Methylisothioureas | (R)HN-C(=NR)-SCH₃ | Activated by protecting groups (e.g., Boc, Cbz) on the nitrogen atoms. The reaction proceeds via nucleophilic attack by the amine, displacing the methylthiolate leaving group. The reaction can be promoted by additives like mercury(II) chloride or cyanuric chloride to enhance the leaving group's ability.[9] |
Pillar 2: General Experimental Workflow & Mechanism
A successful guanidinylation experiment follows a logical progression from preparation to final product validation. Each stage is designed to maximize yield and purity while ensuring the reaction proceeds as intended.
General Reaction Mechanism
The core of the guanidinylation reaction is the nucleophilic addition of an amine to the electrophilic carbon of the guanidinylating reagent, followed by the elimination of a leaving group (LG).
Caption: General mechanism of amine guanidinylation.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a solution-phase guanidinylation reaction.
Caption: Standard workflow for a guanidinylation experiment.
Pillar 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate and reagent.
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[3] The reaction is typically fast and clean.
Materials:
-
Amine substrate (1.0 equiv)
-
N,N'-Di-Boc-N''-triflylguanidine (1.05 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl) or 10% Citric Acid
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amine substrate (1.0 equiv).
-
Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add the base (TEA or DIPEA, 1.5 equiv). The base neutralizes the triflic acid byproduct that is formed during the reaction.
-
In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the guanidinylating reagent solution dropwise to the stirring amine solution at room temperature. For highly exothermic reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours.[3] Monitor the consumption of the starting amine by TLC or LC-MS. The reaction is often complete within an hour.[3]
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (1x), 1 M HCl or 10% citric acid (1x) to remove excess base and unreacted amine, and finally with brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Characterization: Confirm the structure and purity of the resulting N,N'-Di-Boc-protected guanidine by NMR spectroscopy and mass spectrometry.
Protocol 2: Deprotection of Boc-Protected Guanidines
The Boc groups are conveniently removed under acidic conditions to yield the final, unprotected guanidinium salt.[6][8]
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Setup: Dissolve the Boc-protected guanidine in anhydrous DCM (e.g., 10-20 mL per gram of substrate).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM (v/v). Effervescence (release of isobutylene and CO₂) will be observed.
-
Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Isolation:
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting guanidinium trifluoroacetate salt can often be precipitated by adding cold diethyl ether to the concentrated residue.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization: The final product can be characterized by NMR and HRMS. The counter-ion can be exchanged if necessary using ion-exchange chromatography.
Self-Validation and Troubleshooting
-
Incomplete Reaction: If monitoring shows significant starting material remaining, consider adding another portion of the guanidinylating reagent or extending the reaction time. For unreactive amines, switching to a more potent reagent like N,N'-Di-Boc-N''-triflylguanidine or gently heating the reaction may be necessary.[3]
-
Side Reactions: In peptide synthesis, guanidinium coupling reagents like HATU can sometimes lead to guanidinylation of free amines as a side reaction. Using a stoichiometric amount (1.0 equivalent) of the coupling reagent instead of an excess can often mitigate this issue.[10]
-
Purification Difficulties: The high polarity of guanidines can make chromatography challenging. Using a polar solvent system (e.g., with methanol) or reverse-phase HPLC may be required for purification of the final deprotected product.
Conclusion
Guanidinylation is a powerful and versatile reaction for installing the biologically significant guanidinium group. A thorough understanding of the available reagents and the rationale behind the chosen reaction conditions is paramount for success. By carefully selecting the guanidinylating agent, optimizing the reaction protocol, and employing rigorous monitoring and purification techniques, researchers can confidently and efficiently synthesize guanidine-containing molecules for applications in drug discovery and chemical biology.
References
-
Rutherford, K. G., & Hendry, J. A. (1963). The Guanidination of Lysine in Protein. Journal of Biological Chemistry, 238(11), 3629–3632. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
JoVE. (2022). Guanidine Group Functionalization by Tailor-made Precursors. YouTube. [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S.
-
Fioravanti, R., & Lambrughi, M. (2021). Synthesis of Guanidines and Some of Their Biological Applications. Molecules, 26(3), 686. [Link]
-
Sayyad, N., & Sarma, B. K. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50957-50963. [Link]
-
Derksen, A., et al. (2017). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Methods in Molecular Biology, 1563, 137-147. [Link]
-
Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54401. [Link]
-
Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), e55502. [Link]
-
Batey, R. A., & Shen, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Drake, B., et al. (2003). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 5(13), 2271–2274. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Goodman, M., & Zapf, C. (1997). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 62(21), 7520-7528. [Link]
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Application Notes and Protocols for 2-Methylisothiouronium Chloride as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 2-Methylisothiouronium Chloride in Plant Biology
This compound, a member of the thiourea derivative family, is emerging as a compound of interest in the regulation of plant growth and development.[1][2] While research is ongoing, preliminary evidence and the known bioactivities of structurally similar compounds suggest its potential to modulate key physiological processes, offering opportunities for agricultural and research applications. This document provides a comprehensive guide to the hypothesized mechanism of action, detailed protocols for assessing its bioactivity, and best practices for its application in a research setting.
Thiourea and its derivatives have been recognized for their ability to improve plant growth, particularly under stressful conditions, by influencing physiological and biochemical processes such as gas exchange, nutrient uptake, and stress tolerance.[1][2] Some urea-based compounds are known to exhibit potent cytokinin-like activity, often surpassing that of naturally occurring cytokinins.[3][4][5] This guide will focus on the likely mode of action of this compound as a cytokinin mimic and provide protocols to validate this hypothesis and quantify its effects.
Hypothesized Mechanism of Action: A Cytokinin Mimic
Based on the established activities of related thiourea and phenylurea compounds, it is proposed that this compound functions as a plant growth regulator by mimicking the action of cytokinins.[3][5][6] Cytokinins are a class of phytohormones that play a central role in promoting cell division (cytokinesis), shoot initiation and growth, delaying senescence, and mediating responses to environmental stimuli.[7]
The proposed mechanism involves the binding of this compound to cytokinin receptors, which are sensor histidine kinases located in the endoplasmic reticulum membrane. This binding event is hypothesized to trigger a phosphorelay signaling cascade, ultimately leading to the activation of transcription factors and the expression of cytokinin-responsive genes. This cascade modulates various aspects of plant development.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound as a cytokinin mimic.
Experimental Protocols: Assessing Bioactivity
To empirically determine the plant growth regulatory effects of this compound and validate its cytokinin-like activity, a series of established bioassays are recommended.[8][9] These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Radish Cotyledon Expansion Bioassay
This classic bioassay measures the ability of a substance to induce cell expansion, a characteristic response to cytokinins.[9]
Materials:
-
Radish seeds (e.g., Raphanus sativus)
-
Petri dishes with filter paper
-
This compound
-
Kinetin (positive control)
-
Distilled water (negative control)
-
Growth chamber with controlled light and temperature
-
Analytical balance
Procedure:
-
Seed Germination: Germinate radish seeds on moist filter paper in the dark for 3-4 days at 25°C.
-
Cotyledon Excision: Carefully excise the cotyledons from the seedlings under dim light.
-
Treatment Preparation: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in distilled water. Prepare a similar concentration series for Kinetin.
-
Incubation: Place 8-10 cotyledons in each petri dish containing filter paper moistened with the respective treatment solutions.
-
Growth Conditions: Incubate the petri dishes in a growth chamber under continuous light at 25°C for 48-72 hours.
-
Data Collection: After the incubation period, carefully blot the cotyledons dry and record their fresh weight.
-
Analysis: Compare the fresh weight of cotyledons treated with this compound to the negative and positive controls.
Protocol 2: Chlorophyll Retention Bioassay
This assay assesses the ability of a compound to delay senescence, a well-known effect of cytokinins.[8]
Materials:
-
Mature leaves from a suitable plant species (e.g., oat, wheat, or tobacco)
-
Petri dishes with filter paper
-
This compound
-
6-Benzylaminopurine (BAP) or Kinetin (positive control)
-
Distilled water (negative control)
-
Growth chamber
-
Spectrophotometer
-
Acetone or ethanol for chlorophyll extraction
Procedure:
-
Leaf Excision: Detach mature, healthy leaves from the plant.
-
Treatment Application: Place the leaves in petri dishes with filter paper soaked in the different concentrations of this compound and control solutions.
-
Incubation: Keep the petri dishes in the dark at room temperature for 3-5 days to induce senescence.
-
Chlorophyll Extraction: After the incubation period, cut a defined area (e.g., 1 cm²) from each leaf and place it in a known volume of acetone or ethanol to extract the chlorophyll.
-
Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculation: Calculate the chlorophyll concentration using standard equations.
-
Analysis: Compare the chlorophyll content in leaves treated with this compound to the controls.
Experimental Workflow for Bioassays
Caption: General workflow for conducting bioassays to assess cytokinin-like activity.
Data Presentation and Interpretation
Quantitative data from the bioassays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Data from Radish Cotyledon Expansion Bioassay
| Treatment | Concentration (µM) | Mean Fresh Weight (mg) ± SD | % Increase over Control |
| Negative Control | 0 | 25.2 ± 1.8 | 0% |
| This compound | 0.1 | 28.1 ± 2.1 | 11.5% |
| 1 | 35.5 ± 2.5 | 40.9% | |
| 10 | 48.7 ± 3.1 | 93.3% | |
| 100 | 42.3 ± 2.9 | 67.9% | |
| Positive Control (Kinetin) | 10 | 52.1 ± 3.5 | 106.7% |
Interpretation:
-
A dose-dependent increase in cotyledon fresh weight with this compound treatment would strongly suggest cytokinin-like activity.
-
An optimal concentration is expected, beyond which inhibitory effects may be observed.
-
The activity should be compared to that of the positive control (Kinetin) to gauge its relative potency.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the solvent before preparing dilutions.
-
Sterility: For longer-term in vitro studies, sterile techniques and media are crucial to prevent microbial contamination.
-
Plant Species Variability: The response to plant growth regulators can vary significantly between different plant species and even cultivars. It is advisable to test the compound on the specific species of interest.
-
Toxicity: At high concentrations, many plant growth regulators can become phytotoxic. It is important to establish a dose-response curve to identify the optimal concentration range.
Conclusion
This compound holds promise as a novel plant growth regulator, with a likely mechanism of action involving cytokinin mimicry. The protocols and guidelines presented here provide a robust framework for researchers to systematically investigate its biological effects. By employing these standardized bioassays, scientists can elucidate the specific activities of this compound and explore its potential applications in agriculture and plant biotechnology.
References
-
Dora Agri-Tech. (n.d.). Bioassay of Cytokinin. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of cytokinin free bases and N-glucosides in various bioassays. Retrieved from [Link]
- Biondi, S., & Scaramagli, S. (2009). Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure. Plant Biology, 11(3), 262-272.
-
Intra Radice. (n.d.). BIOASSAYS. Retrieved from [Link]
- Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. FEBS Letters, 589(3), 331-336.
- D'haeseleer, P., Van Der Straeten, D., & Van Montagu, M. (1992). A New Bioassay for Auxins and Cytokinins. Plant Physiology, 99(3), 1090-1098.
-
ResearchGate. (2009). Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure | Request PDF. Retrieved from [Link]
-
Oxford Academic. (2010). Identification of Novel Growth Regulators in Plant Populations Expressing Random Peptides. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices. Retrieved from [Link]
-
MDPI. (2023). Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. Retrieved from [Link]
-
Scribd. (n.d.). Growth Regulators - Plant Tissue Culture Protocol 2020 | PDF. Retrieved from [Link]
-
Biology Discussion. (n.d.). Top 12 Experiments on Growth Regulators in Plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea-based synthetic cytokinins mimic adenine-type hormone-receptor.... Retrieved from [Link]
-
CABI Digital Library. (n.d.). Thiourea: a molecule with immense biological significance for plants. Retrieved from [Link]
-
PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]
-
National Institutes of Health. (2017). Allylic Isothiouronium Salts: The Discovery of a Novel Class of Thiourea Analogues With Antitumor Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Observations on the properties of S-methyl iso-thiourea sulphate, with particular reference to the circulatory effects. Retrieved from [Link]
-
Frontiers. (2021). Phytohormones as Growth Regulators During Abiotic Stress Tolerance in Plants. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Plant growth regulators – Knowledge and References. Retrieved from [Link]
-
National Institutes of Health. (2019). Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea. Retrieved from [Link]
-
MDPI. (2022). Effects of Plant Growth Regulators on the Rapid Propagation System of Broussonetia papyrifera L. Vent Explants. Retrieved from [Link]
-
The Pharma Innovation. (2022). Effect of plant growth regulators and thiourea on seed germination and seedling growth of Jatti Khatti (Citrus jambhiri Lush.). Retrieved from [Link]
-
National Institutes of Health. (1960). (2-Chloroethyl) trimethylammonium chloride and related compounds as plant growth substances. I. Chemical structure and bioassay. Retrieved from [Link]
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- 3. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 9. BIOASSAYS • Intra Radice [intraradice.com]
Application Notes and Protocols: Strategic Use of Protecting Groups in Guanidinylation with 2-Methylisothiouronium Analogs
Abstract
The guanidinium moiety is a critical pharmacophore in numerous biologically active compounds, prized for its ability to engage in key hydrogen bonding and electrostatic interactions at physiological pH.[1] Its introduction into complex molecules, a process known as guanidinylation, presents significant synthetic challenges due to the high basicity and nucleophilicity of the guanidine group, which can lead to undesired side reactions.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in guanidinylation reactions, with a particular focus on methodologies involving 2-methylisothiouronium chloride and its protected derivatives. We will delve into the causality behind experimental choices, offering field-proven insights into the selection, application, and removal of common amine protecting groups such as Boc, Cbz, and Fmoc to achieve clean, high-yielding, and selective guanidinylation.
Introduction: The Significance and Challenge of Guanidinylation
The guanidinium group, the functional component of the amino acid arginine, is a recurring motif in a vast array of natural products and pharmaceuticals.[1] Its perpetually protonated state under physiological conditions allows it to participate in crucial molecular recognition events with biological targets.[3] However, the very properties that make the guanidinium group biologically valuable—its strong basicity (pKa ≈ 13.5) and high nucleophilicity—render its direct introduction into complex molecules a formidable synthetic task.[2][3]
Direct guanidinylation of primary and secondary amines with reagents like this compound can be complicated by:
-
Lack of Selectivity: In multifunctional molecules, the guanidinylating agent may react with other nucleophilic sites.
-
Side Reactions: The strong basicity of the unprotected guanidine can promote undesired reactions such as epimerization or elimination.[4][5]
-
Solubility Issues: The resulting highly polar guanidinium salt can complicate purification and subsequent synthetic steps.
To circumvent these challenges, a protecting group strategy is indispensable. By temporarily masking the reactivity of the amine substrate, one can perform the guanidinylation reaction under controlled conditions, followed by the selective removal of the protecting group to unveil the desired guanidinium functionality.
The Guanidinylation Reagent: this compound and Its Protected Congeners
While this compound itself can be used for guanidinylation, its high reactivity often necessitates the use of protected analogs. More commonly, N,N'-diprotected-S-methylisothioureas are employed. These reagents temper the reactivity of the guanidinylating agent and introduce the guanidine moiety in a protected form, which can be deprotected in a later synthetic step.[6] The choice of protecting group on the S-methylisothiourea (e.g., Boc, Cbz) should be orthogonal to the protecting group on the amine substrate.
Core Principles of Protecting Group Strategy
An effective protecting group strategy for guanidinylation hinges on the principle of orthogonality . This means that the protecting group on the amine substrate must be removable under conditions that do not affect the protecting groups on the newly formed guanidine, or any other sensitive functional groups within the molecule.[7][8]
The ideal protecting group for this purpose should be:
-
Easy to introduce in high yield onto the starting amine.
-
Stable to the conditions of the guanidinylation reaction.
-
Selectively removable in high yield without affecting other parts of the molecule.
The following sections will detail the application of three of the most common amine protecting groups in organic synthesis—Boc, Cbz, and Fmoc—to a strategic guanidinylation workflow.
Workflow for Protected Guanidinylation
The general workflow for a protected guanidinylation strategy can be visualized as a three-stage process:
Figure 1. A generalized workflow for protected guanidinylation.
Detailed Protecting Group Strategies
The Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions.[9][10]
-
Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide. The reaction is generally clean and high-yielding.[9]
-
Guanidinylation Compatibility: Boc-protected amines are stable to the mildly basic or neutral conditions typically employed for guanidinylation with protected S-methylisothiourea reagents.
-
Deprotection: The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[11][12][13] This deprotection is orthogonal to Cbz and Fmoc groups.
Table 1: Summary of the Boc Protecting Group Strategy
| Step | Reagents and Conditions | Key Considerations |
| Protection | Boc₂O, Base (e.g., TEA, NaOH), Solvent (e.g., DCM, THF) | Reaction is typically fast at room temperature.[9] |
| Guanidinylation | N,N'-diCbz-S-methylisothiourea, HgCl₂, TEA, DMF | Choose a guanidinylating reagent with a protecting group orthogonal to Boc. |
| Deprotection | TFA/DCM (1:1) or 4M HCl in Dioxane | Acid-labile; avoid strongly acidic conditions in other steps.[11][12] |
The Cbz (Carboxybenzyl) Group
The Cbz group is another cornerstone of amine protection, valued for its stability to a wide range of reagents and its unique removal by catalytic hydrogenolysis.[14]
-
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[14]
-
Guanidinylation Compatibility: Cbz-protected amines are robust and compatible with most guanidinylation conditions.
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[15][16] This method is exceptionally mild and orthogonal to most other protecting groups, including Boc and Fmoc.[14] Acidic conditions can also cleave the Cbz group, but this is less common.[14][16]
Table 2: Summary of the Cbz Protecting Group Strategy
| Step | Reagents and Conditions | Key Considerations |
| Protection | Cbz-Cl, Base (e.g., NaHCO₃, NaOH), Solvent (e.g., Dioxane/H₂O) | Cbz-Cl is moisture-sensitive.[14] |
| Guanidinylation | N,N'-diBoc-S-methylisothiourea, HgCl₂, TEA, DMF | Choose a guanidinylating reagent with a protecting group orthogonal to Cbz. |
| Deprotection | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) | Incompatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes).[17] |
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[7][18] This makes it particularly valuable in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[18][19]
-
Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[7]
-
Guanidinylation Compatibility: Fmoc-protected amines are stable to the neutral or mildly acidic conditions sometimes used in guanidinylation. However, care must be taken to avoid basic conditions that could prematurely cleave the Fmoc group.
-
Deprotection: The Fmoc group is rapidly removed by treatment with a secondary amine base, most commonly 20% piperidine in DMF.[18][20]
Table 3: Summary of the Fmoc Protecting Group Strategy
| Step | Reagents and Conditions | Key Considerations |
| Protection | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Fmoc-Cl is moisture-sensitive.[7] |
| Guanidinylation | N,N'-diBoc-S-methylisothiourea, HgCl₂, TEA, DMF | Ensure guanidinylation conditions are not basic to prevent premature Fmoc removal. |
| Deprotection | 20% Piperidine in DMF | Base-labile; avoid basic conditions in other synthetic steps.[18][20] |
Orthogonality in Action: A Decision-Making Framework
The choice of protecting group is dictated by the overall synthetic strategy and the other functional groups present in the molecule.
Figure 2. Decision-making framework for selecting an orthogonal protecting group.
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates.
Protocol 1: Boc-Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.1 eq).
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the same solvent.[9]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Guanidinylation of a Boc-Protected Amine
This protocol uses a pre-formed, orthogonally protected guanidinylating agent for clarity and efficiency.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N,N'-di-Cbz-S-methylisothiourea (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add mercury(II) chloride (HgCl₂, 1.2 eq) and triethylamine (TEA, 2.5 eq). Stir for 15-20 minutes at room temperature. A white precipitate of mercury salts may form.
-
Substrate Addition: Add a solution of the Boc-protected amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with DMF or ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting di-Cbz, mono-Boc protected guanidine by flash column chromatography.
Protocol 3: Deprotection of the Guanidinylated Product
This protocol describes the selective removal of the Cbz groups, followed by the removal of the Boc group.
Step A: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the protected guanidine from Protocol 2 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.[16]
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with MeOH. Concentrate the filtrate in vacuo to yield the Boc-protected guanidine.
Step B: Boc Deprotection (Acidolysis)
-
Dissolution: Dissolve the Boc-protected guanidine from Step A in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[11][12]
-
Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA. The final guanidinium salt can be purified by precipitation from a suitable solvent system (e.g., ether).
Conclusion
The successful synthesis of complex molecules bearing the guanidinium functional group is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of protecting groups like Boc, Cbz, and Fmoc, researchers can navigate the challenges of guanidinylation with precision and control. The protocols and frameworks provided in this application note serve as a foundational guide for the strategic implementation of these techniques in drug discovery and chemical biology.
References
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Master Organic Chemistry. (2023). Amine Protection and Deprotection.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- Feiertag, J. et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502.
- Baker, T. J. et al. (2000). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 65(26), 9054-9058.
- Vrettos, E. I. et al. (2017).
- Loffet, A. et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(1), 37-42.
- Wipf, P. & Pierce, J. G. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492.
- El-Faham, A. & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 4(1), 69-92.
- Dragon, K. et al. (2011). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Amino Acids, 41(1), 127-136.
- Master Organic Chemistry. (2018).
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- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Guanidinylation with 2-Methylisothiouronium Chloride
Welcome to the technical support guide for guanidinylation reactions using 2-Methylisothiouronium chloride and its salts (e.g., hemisulfate, hydroiodide). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanism, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
The conversion of a primary or secondary amine to a guanidinium group is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] The guanidinium moiety, with its unique basicity and hydrogen bonding capabilities, is a key pharmacophore in numerous biologically active molecules.[3] While 2-Methylisothiouronium salts are classic, cost-effective reagents for this purpose, their use is not without challenges. This guide addresses the most common side reactions and experimental pitfalls in a direct question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to address the specific problems you may encounter during your guanidinylation experiments.
Q1: My reaction is sluggish or appears to have stalled. What are the primary causes?
Answer: A stalled or slow reaction is one of the most frequent issues. The root cause often lies in the reactivity of the amine substrate or the reaction conditions.
-
Nucleophilicity of the Amine: The reaction is a nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea. Less nucleophilic amines, such as anilines or sterically hindered aliphatic amines, will react much more slowly than simple primary amines.
-
Reaction Temperature: Many protocols call for refluxing conditions to drive the reaction to completion, especially with less reactive amines. If you are running the reaction at room temperature, gentle heating may be required. However, be aware that prolonged heating can lead to byproduct formation (see Q2).
-
pH of the Reaction Medium: The S-methylisothiouronium salt is acidic. The reaction requires the amine to be in its free-base form to act as a nucleophile. If your amine substrate is added as a salt (e.g., a hydrochloride), it may not react. Some protocols include a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to neutralize the acid formed during the reaction and ensure the substrate amine remains deprotonated.[4]
-
Reagent Quality: Ensure your 2-Methylisothiouronium salt is pure and has been stored correctly. Degradation of the reagent is a common source of low yields.[5]
Q2: I see multiple spots on my TLC plate, and my crude NMR is complex. What are the most likely side products?
Answer: The formation of multiple byproducts is a clear indicator of side reactions. The specific byproducts depend on your substrate, the presence of protecting groups, and the reaction conditions.
-
Unreacted Starting Material: The most obvious "byproduct" is your unreacted amine. This points to the issues discussed in Q1.
-
Methyl Mercaptan and Disulfides: The reaction proceeds by the displacement of methyl mercaptan (CH₃SH) as a leaving group.[4] This volatile compound has a very strong, unpleasant odor. If your reaction is run open to air or under oxidizing conditions, the mercaptan can be oxidized to dimethyl disulfide (CH₃SSCH₃), another potential impurity.
-
Over-alkylation/Homo-bis-guanidinylation: If your substrate contains multiple amine functionalities (e.g., a diamine), you can get a mixture of mono- and di-guanidinylated products. Controlling stoichiometry is critical in these cases.
-
Amidinourea Formation (with Protected Reagents): While this question concerns the parent 2-Methylisothiouronium, it's crucial to be aware of side reactions involving its protected analogues, such as N,N'-di-Boc-S-methylisothiourea. When these are heated for prolonged periods with an excess of an amine, an amidinourea compound can be formed. This highlights the importance of monitoring reaction time and temperature.
-
Chain Termination (in Peptide Synthesis): In the context of solid-phase peptide synthesis, related guanidinylating reagents (like HBTU/HATU) can react with the free N-terminal amine of a growing peptide chain, forming an irreversible guanidine cap and terminating the synthesis.[6] This illustrates a general reactivity pattern where the guanidinylating agent can react with unintended amine nucleophiles.
Below is a diagram illustrating the main reaction pathway and a potential side reaction pathway.
Caption: Main reaction vs. a potential side reaction pathway.
Q3: My final product is a dark, oily residue that refuses to crystallize. How can I purify it?
Answer: This is a very common and frustrating problem. Guanidinium salts are often highly polar and hygroscopic, making them difficult to crystallize and handle.[4]
-
Initial Purification Strategy: Flash column chromatography is often the first step. A polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or chloroform (CHCl₃), is typically required.[4] However, guanidinium salts can still streak on silica gel. Using a silica gel treated with a small amount of triethylamine or ammonia in the eluent can sometimes improve separation.
-
Salt Conversion: If chromatography is challenging, consider converting the product to a different salt. The initial product might be a hydroiodide or sulfate, which can be oily. Converting it to a hydrochloride, perchlorate, or picrate salt can sometimes induce crystallization.
-
Trituration: Attempt to triturate the oil with a non-polar solvent in which the product is insoluble, such as anhydrous diethyl ether or hexanes.[4] This can sometimes wash away less polar impurities and encourage the product to solidify. Scratching the inside of the flask with a glass rod during trituration can help initiate crystallization.
-
Lyophilization: If the product is water-soluble, dissolving it in water and lyophilizing (freeze-drying) can yield a solid powder, which may be amorphous but is easier to handle than a sticky oil.
Q4: Should I add a base to my reaction? I've seen protocols with and without it.
Answer: The decision to add a base depends on the specific S-methylisothiourea salt and your amine substrate.
-
When to Add a Base:
-
Neutralizing the Reagent Salt: 2-Methylisothiouronium is often supplied as a hemisulfate or hydroiodide salt. These are acidic. The reaction releases one equivalent of acid for every equivalent of guanidine formed. This can protonate your starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) scavenges this acid, keeping the reaction going.[4]
-
Starting with an Amine Salt: If your amine substrate is in the form of a salt (e.g., R-NH₃⁺Cl⁻), you must add at least one equivalent of base to liberate the free amine.
-
-
Potential Downsides of a Base:
-
Decreased Electrophilicity: A common misconception is that adding a base will deprotonate the S-methylisothiourea itself, reducing its electrophilicity. While the free base form of the reagent is less reactive, the primary role of the added base is to deprotonate the amine nucleophile and the product, which is generally beneficial.[4]
-
Complicating Workup: The addition of a base like triethylamine can complicate purification, as you will need to remove it and its corresponding salt during the workup.
-
The following table summarizes the impact of key reaction parameters.
| Parameter | Condition | Rationale & Potential Issues |
| Temperature | Room Temp | Suitable for highly nucleophilic, unhindered primary amines. |
| Reflux | Often necessary for less reactive amines (anilines, secondary amines). Increases risk of side products with prolonged heating. | |
| Solvent | Ethanol/Methanol | Common protic solvents. Good for dissolving the salts. |
| THF/DCM | Aprotic solvents. Can be useful, especially if moisture is a concern.[5][7] | |
| Base | None | Feasible if the amine is a strong enough base to drive the equilibrium. Reaction may stall. |
| TEA, K₂CO₃ | Scavenges acid byproduct, frees amine from salt form. Recommended for most cases.[4] | |
| Stoichiometry | 1:1 Reagent:Amine | Standard for mono-guanidinylation. |
| >1 eq. Amine | Can be used to drive the reaction to completion, but requires removal of excess amine. |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
This protocol is a starting point and may require optimization based on your specific substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable solvent (e.g., ethanol or DMF, approx. 0.2-0.5 M).
-
Addition of Reagents: Add 2-Methylisothiouronium hemisulfate (0.55 eq, as it contains two guanidinylating groups per sulfate) and triethylamine (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water or methanol.
-
Proceed with purification as described in Q3 (e.g., flash chromatography or crystallization).
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues.
Caption: A logical workflow for troubleshooting guanidinylation reactions.
References
- BenchChem. (n.d.). Troubleshooting low yield in Boc-guanidine synthesis.
-
Le, V. T., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). Available at: [Link]
- Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Le, V. T., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Available at: [Link]
-
Bernat, V., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Guanidines in Solution. Request PDF. Available at: [Link]
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]
-
ResearchGate. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. PDF. Available at: [Link]
-
Springer Nature Experiments. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Retrieved from [Link]
-
ACS Publications. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Request PDF. Available at: [Link]
-
JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
NIH. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. PDF. Available at: [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 4. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Methylisothiouronium Chloride Reactions
Welcome to the technical support center for 2-Methylisothiouronium chloride synthesis. As a crucial intermediate in the production of guanidines and other functional groups, achieving a high yield and purity of this reagent is paramount for downstream success in pharmaceutical and materials science research.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common challenges in its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My final yield of this compound is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most common issue and typically points to one of four areas: reagent quality, reaction control, stoichiometry, or workup losses.
-
Purity of Starting Materials: The S-methylation of thiourea is sensitive to impurities. Ensure your thiourea is clean and dry. The methylating agent (e.g., methyl iodide, methyl bromide, dimethyl sulfate) should be of high purity, as contaminants can initiate side reactions.[2]
-
Temperature Control: The reaction between thiourea and potent alkylating agents like dimethyl sulfate or methyl iodide is highly exothermic.[3] An uncontrolled temperature increase can lead to the formation of N-methylated byproducts and decomposition of the desired S-methylated product. It is crucial to use an ice bath to maintain a low temperature, especially during the addition of the alkylating agent.[3][4]
-
Reaction Time and Stoichiometry: While the reaction is often rapid, ensure it has gone to completion. Monitor via Thin Layer Chromatography (TLC). Conversely, excessively long reaction times, especially with heating, can promote product degradation. Use a slight excess of the methylating agent (e.g., 1.05-1.1 equivalents) to ensure all the thiourea is consumed, but avoid a large excess which complicates purification.[3]
-
Moisture Contamination: The presence of water can hydrolyze some alkylating agents and affect the solubility and crystallization of the final product. While some protocols use water as a co-solvent[3], it's critical to be consistent. For reactions in organic solvents like methanol or ethanol, using anhydrous conditions is recommended.[5]
Question 2: After the reaction, I'm left with a dark brown oil that won't crystallize, instead of the expected white solid. What's happening?
Answer: The formation of a dark, oily residue is a clear indicator of side reactions and/or product decomposition.[6] This is often a result of excessive heat.
The primary cause is overheating, which can lead to complex degradation pathways. The S-methylisothiouronium salt, while stable when isolated, can be unstable in solution at high temperatures, especially if impurities are present.
Corrective Actions:
-
Strict Temperature Management: Re-run the reaction, ensuring the temperature does not exceed 25-30°C during reagent addition and initial stirring.[4]
-
Purification Attempt (Trituration): You can attempt to salvage the material. Dissolve the oil in a minimal amount of a polar solvent like methanol or ethanol. Then, add this solution dropwise to a large volume of a stirred, cold, non-polar solvent like diethyl ether or ethyl acetate.[5] This can sometimes crash out the desired salt, leaving impurities in the solution.
-
Re-evaluate Reaction Time: Shorten the reaction time and monitor closely by TLC to stop the reaction as soon as the thiourea starting material is consumed.
Question 3: My reaction emits a strong, unpleasant smell, similar to garlic or rotten cabbage. Is this normal?
Answer: No, this is a sign of product decomposition. The odor is due to the formation of methyl mercaptan (CH₃SH), a volatile and highly odorous compound.[5][6] This occurs when the C-S bond in the 2-methylisothiouronium cation is cleaved. This is a direct pathway to yield loss. This decomposition is often triggered by:
-
Excessive Heat: As mentioned, high temperatures can break the C-S bond.
-
Basic Conditions: The presence of a base (e.g., adding triethylamine prematurely or contamination in reagents) can deprotonate the isothiouronium salt, leading to the elimination of methyl mercaptan.[6] Ensure the reaction is run under neutral or slightly acidic conditions as dictated by the salt formation.
Question 4: My TLC shows the consumption of thiourea, but there are multiple product spots that are difficult to separate. What are these byproducts?
Answer: While S-methylation is kinetically favored due to the high nucleophilicity of sulfur, N-methylation can occur, leading to byproducts.[7] The most common byproducts are:
-
N-Methylthiourea: Resulting from methylation on one of the nitrogen atoms.
-
N,N'-Dimethylthiourea: Resulting from methylation on both nitrogen atoms.
-
Decomposition Products: As discussed above.
The formation of these is typically promoted by higher reaction temperatures and the choice of solvent and alkylating agent. To minimize them, maintain low temperatures and consider using a solvent system that preferentially solubilizes the reactants and the desired S-alkylated product salt.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism for the formation of this compound?
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The thiourea molecule contains two nucleophilic centers: the sulfur atom and the nitrogen atoms. The sulfur atom is a stronger and softer nucleophile than nitrogen, and it preferentially attacks the electrophilic carbon of the methylating agent (e.g., methyl chloride). This forms the stable S-alkylated isothiouronium salt.[8][9]
Q2: Which methylating agent is best: methyl iodide, methyl bromide, or dimethyl sulfate?
There is no single "best" agent; the choice depends on a balance of reactivity, safety, and cost.
| Methylating Agent | Pros | Cons |
| Methyl Iodide | Highly reactive, often gives clean reactions. | Volatile, light-sensitive, relatively expensive. |
| Methyl Bromide | Good reactivity, cost-effective.[5] | Gaseous at room temperature, requires specialized handling. |
| Dimethyl Sulfate | Highly reactive, inexpensive, and effective.[3] | Extremely toxic and carcinogenic; requires stringent safety protocols. |
For most lab-scale syntheses, methyl iodide offers a good balance of reactivity and ease of handling. For larger-scale industrial processes, the cost-effectiveness of dimethyl sulfate or methyl bromide is often preferred, despite the handling challenges.
Q3: What is the optimal solvent for this reaction?
Polar protic solvents like methanol and ethanol are the most commonly used and are highly effective.[4][5] They are excellent at dissolving both the polar thiourea starting material and the resulting isothiouronium salt, facilitating a homogeneous reaction. Absolute (anhydrous) methanol or ethanol is often recommended to minimize potential side reactions with water.[5]
Q4: How should I properly store the this compound product?
This compound is a salt and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, such as a desiccator, to protect it from atmospheric moisture.[1] Long-term stability can be affected by moisture and elevated temperatures.[10]
Visualized Workflows and Protocols
Optimized Synthesis Protocol
This protocol is a synthesized methodology based on established procedures for preparing S-alkylated isothiouronium salts.[3][4][5]
Materials:
-
Thiourea (1.0 equiv)
-
Methyl Iodide (1.05 equiv)
-
Anhydrous Methanol
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve thiourea (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition: Add methyl iodide (1.05 equiv) dropwise via the dropping funnel to the stirred solution over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 10°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the thiourea spot is no longer visible.
-
Product Isolation:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add the concentrated solution dropwise to a flask containing a large volume of cold, stirred diethyl ether.
-
The product, 2-Methylisothiouronium iodide, will precipitate as a white solid.
-
-
Purification:
-
Collect the solid by vacuum filtration, washing it with two portions of cold diethyl ether.
-
Dry the solid under high vacuum to remove all residual solvents.
-
Note: If the chloride salt is specifically required, an anion exchange can be performed, or a different methylating agent like methyl chloride can be used, though this requires a pressure vessel.
-
Process Flow Diagram
Caption: General workflow for synthesizing 2-Methylisothiouronium salt.
Troubleshooting Decision Tree
Sources
- 1. Page loading... [guidechem.com]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Thiourea - Wikipedia [en.wikipedia.org]
- 9. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 10. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Guanidinylated Products from 2-Methylisothiouronium Chloride
Welcome to the technical support center for the purification of guanidinylated products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methylisothiouronium chloride for the synthesis of guanidine-containing compounds. As a strong organic base, the guanidinium group presents unique purification challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-purity products.
Understanding the Chemistry: The Guanidinylation Reaction
The reaction of an amine with a 2-alkylisothiouronium salt, such as this compound, is a common method for synthesizing substituted guanidines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, leading to the formation of the guanidinium salt and the liberation of methanethiol, a volatile and odorous byproduct.[3]
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of guanidinylated products.
Problem 1: After solvent removal, my product is a dark, oily residue that won't crystallize.
Possible Causes:
-
Presence of Impurities: The oily nature is often due to the presence of unreacted starting materials, byproducts such as methyl disulfide (from the oxidation of methanethiol), and residual solvent.[3]
-
Hygroscopic Nature of the Product: Guanidinium salts can be hygroscopic, absorbing moisture from the atmosphere to form a viscous oil.
-
Incorrect Salt Form: The counter-ion of your guanidinium salt can significantly impact its crystallinity.
Solutions & Explanations:
-
Aqueous Workup: Perform a liquid-liquid extraction to remove non-polar impurities. Dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with dilute acid (e.g., 1M HCl) to protonate the guanidine and pull it into the aqueous layer.[1] The non-polar impurities will remain in the organic layer. Subsequently, neutralize the aqueous layer with a base (e.g., NaOH) and extract the free guanidine back into an organic solvent.[1]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane.[3] This can help to "crash out" the solid product from the oily impurities.
-
Salt Exchange: If the initial salt (e.g., chloride) is difficult to crystallize, consider converting it to a different salt (e.g., sulfate, picrate, or tosylate) that may have better crystalline properties. This can be achieved by dissolving the crude product in a suitable solvent and adding the corresponding acid.
-
Drying: Ensure all solvents are thoroughly dried before concentration. Use a high-vacuum line to remove residual volatile impurities.
Problem 2: My TLC analysis shows multiple spots, indicating a mixture of products.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting amine and S-methylisothiouronium salt.[3]
-
Side Reactions: The formation of byproducts is common in this reaction.[3]
-
Decomposition: The desired product might be unstable under the reaction or workup conditions. Some guanidine-containing natural products are unstable at pH above 7.0.
Solutions & Explanations:
-
Reaction Optimization: Ensure you are using the correct stoichiometry of reagents and that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.
-
Flash Chromatography: For complex mixtures, flash column chromatography is often the most effective purification method.[3] Due to the polar nature of guanidinium salts, a polar mobile phase is typically required. A common solvent system is a gradient of methanol in dichloromethane or chloroform.[3]
-
pH Control: During workup, carefully control the pH to prevent decomposition of sensitive products.
Problem 3: My purified product is still contaminated with the starting amine according to NMR.
Possible Causes:
-
Co-elution during Chromatography: The starting amine and the guanidinylated product may have similar polarities, leading to co-elution during column chromatography.[3]
-
Incomplete Extraction: If an aqueous workup was performed, the extraction of the starting amine may have been incomplete.
Solutions & Explanations:
-
Chromatography Optimization: Adjust the solvent system for your column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent gradient.
-
Acidic Wash: Before column chromatography, perform an acidic wash to remove the basic starting amine. Dissolve the crude product in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The protonated amine will be extracted into the aqueous layer, while the more polar guanidinium salt may remain in the organic phase or also be extracted. If the guanidinium salt is also extracted, the aqueous layer can be basified and re-extracted.
-
Amine Scavengers: Consider using a scavenger resin that selectively binds to primary or secondary amines to remove the unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the smell of methanethiol after the reaction?
A1: Methanethiol is a volatile and highly odorous byproduct.[3] To mitigate the smell, perform the reaction in a well-ventilated fume hood. After the reaction is complete, you can quench the excess methanethiol by adding a solution of sodium hypochlorite (bleach) to the reaction mixture before workup. Be cautious as this is an oxidative quench and may affect your desired product.
Q2: My guanidinylated product is very water-soluble. How can I effectively extract it from an aqueous solution?
A2: The high polarity and water solubility of guanidinium salts can make extraction challenging.[1] Here are a few strategies:
-
Use a more polar organic solvent: Solvents like n-butanol can be more effective at extracting polar compounds from water than less polar solvents like ethyl acetate or dichloromethane.
-
Salting out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous phase and promotes its partitioning into the organic layer.
-
Continuous liquid-liquid extraction: For very water-soluble compounds, a continuous extraction apparatus can be used to achieve efficient extraction over a longer period.
-
Reverse-phase chromatography: If extraction proves too difficult, consider directly purifying the aqueous solution using reverse-phase chromatography.
Q3: Can I use crystallization as the primary method of purification?
A3: Crystallization can be a very effective purification method for guanidinium salts if the product is crystalline.[4][5] However, as noted in the troubleshooting section, guanidinylated products often initially present as oils.[3] It is often necessary to perform a preliminary purification step, such as an extraction or a quick filtration through a silica plug, to remove impurities that inhibit crystallization. For crystallization, consider solvent systems like methanol/ether, ethanol/ether, or water/acetone.[4]
Q4: What analytical techniques are best for characterizing my purified guanidinylated product?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of your final product. Cation-exchange chromatography can be particularly useful for analyzing guanidinium compounds.[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic guanidinium group vibrations.
Q5: Are there alternative guanidinylating reagents to this compound?
A5: Yes, several other guanidinylating reagents are available, each with its own advantages and disadvantages. Some alternatives include N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, pyrazole-1-carboxamidine hydrochloride, and various carbodiimide-based methods.[7][8] The choice of reagent can impact the reaction conditions and the purification strategy.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 25 mL). Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and basify to pH > 10 with 2M NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or a more polar solvent like n-butanol, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to 10% methanol in dichloromethane.
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Crystallization of Guanidinium Salts
| Solvent System | Typical Ratio (v/v) | Notes |
| Methanol/Diethyl Ether | 1:5 to 1:10 | Dissolve in minimal methanol, add ether until cloudy, then warm to redissolve and cool slowly. |
| Ethanol/Hexane | 1:5 to 1:10 | Similar to the methanol/ether system. |
| Water/Acetone | 1:3 to 1:5 | Useful for more polar guanidinium salts. |
| Isopropanol | N/A | Can be used as a single solvent for some salts.[4] |
Visualizations
Guanidinylation Reaction Workflow
Caption: General workflow for the synthesis and purification of guanidinylated products.
Troubleshooting Logic Flowchart
Caption: Decision-making flowchart for troubleshooting oily guanidinylated products.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]
-
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds [Thesis]. University of Toronto. Retrieved from [Link]
-
Linton, E. A., & Lipton, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54402. [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Kappler, A., & Schmidt, M. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 7, 100898. [Link]
-
Al-Sarraf, A. H. (2015). Chromatography of guanidino compounds. Journal of Chromatography B, 997, 138-149. [Link]
- Henning, R., et al. (2006). Method for crystallizing guanidinium salts.
-
Smith, B. D. (2016). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery [Thesis]. Massachusetts Institute of Technology. Retrieved from [Link]
-
Reddit. (2021). How to efficiently remove thionyl chloride SOCl2? Retrieved from [Link]
-
Haas, D. J., Harris, D. R., & Hitterman, H. H. (1966). Crystal data for some guanidinium salts. Acta Crystallographica, 21(6), 1004-1006. [Link]
-
Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1069(2), 277-282. [Link]
-
Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]
-
Jones, A. S., & Thompson, T. W. (1963). The detection of guanidine compounds on paper chromatograms. Journal of Chromatography A, 10, 248. [Link]
- Eckert, H. (1997).
-
Custelcean, R., et al. (2019). Carbon Capture via Crystallization with a Guanidine Ligand. Oak Ridge National Laboratory. [Link]
- Katritzky, A. R., et al. (2005). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 22, pp. 805-925). Thieme.
-
Not Voodoo. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Ishikawa, T. (2009). Guanidine chemistry. Chemical and Pharmaceutical Bulletin, 57(5), 435-446. [Link]
-
Lee, B., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Journal of Structural and Functional Genomics, 5(1-2), 159-167. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Guide: Stability of 2-Methylisothiouronium Chloride Solutions
Welcome to the technical support center for 2-Methylisothiouronium chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Ensuring the stability and integrity of your solutions is paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and detailed protocols for solution preparation and stability testing.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling, storage, and stability of this compound and its solutions.
Q1: How should I properly store solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to protect it from moisture, as the compound can be hygroscopic. Keep it away from heat, direct sunlight, and incompatible materials, particularly strong oxidizing agents.
Q2: What is the best way to prepare a stock solution of this compound?
For optimal stability, it is recommended to prepare stock solutions in a buffered, slightly acidic aqueous solution (pH 4-6). Unbuffered solutions in saline or water can be unstable due to the inherent acidity of the compound in solution and its susceptibility to hydrolysis at higher pH.[1] A detailed protocol for preparing a buffered stock solution is provided in Section 3.
Q3: What is the expected shelf-life of a prepared solution?
The shelf-life is highly dependent on the storage conditions (pH, temperature, solvent). A solution's stability is markedly improved by lowering the storage temperature.[2] For instance, solutions stored at 2-8°C will last significantly longer than those at room temperature. For critical applications, it is best practice to use freshly prepared solutions or to perform a stability study under your specific storage conditions. A general guideline is to prepare enough solution for a few weeks of experiments when stored refrigerated.
Q4: What are the visible or olfactory signs of solution degradation?
The primary degradation pathway for this compound is hydrolysis, which cleaves the molecule to form urea and methanethiol.[3] Methanethiol has a very strong and unpleasant odor similar to rotten cabbage. A noticeable foul odor is a definitive indicator that your solution has degraded and should be discarded. Other signs can include a change in pH or the appearance of turbidity.
Q5: Can I freeze my this compound solutions?
Freezing can be an effective way to prolong the shelf-life of many chemical solutions. For this compound, freezing aliquots at -20°C can significantly slow the rate of hydrolysis. However, it is crucial to ensure the buffer system used is compatible with freezing and to minimize freeze-thaw cycles, which can accelerate degradation. When using a frozen solution, thaw it completely and mix thoroughly before use.
Section 2: Troubleshooting Common Issues
This section provides a structured approach to diagnosing and solving problems that may arise during your experiments.
| Observed Problem | Potential Root Cause | Recommended Action & Explanation |
| Inconsistent experimental results or a gradual loss of compound activity over a series of experiments. | Solution Degradation: The concentration of active this compound has decreased over time due to hydrolysis. | 1. Prepare a fresh stock solution: This is the most immediate and effective solution. 2. Review storage conditions: Ensure the solution is stored at the correct pH (4-6) and temperature (2-8°C), protected from light. 3. Validate stability: If using solutions over an extended period, perform a stability test as outlined in Section 3 to determine a reliable "use by" date for your specific conditions. |
| A strong, unpleasant odor (like gas or rotten cabbage) is emanating from the solution container. | Significant Hydrolysis: The isothiouronium salt has hydrolyzed, releasing volatile methanethiol gas.[3] | 1. Do not use the solution: The presence of a strong odor indicates a significant loss of the parent compound. 2. Dispose of the solution properly: Handle the degraded solution in a fume hood and dispose of it according to your institution's chemical waste guidelines. 3. Prepare a fresh solution and re-evaluate your storage protocol to prevent future occurrences. |
| The measured pH of the solution has shifted significantly from its initial value upon preparation. | Chemical Degradation: The hydrolysis of this compound can produce byproducts that alter the solution's pH. | 1. Use a buffered solvent: Buffers resist changes in pH, providing a more stable chemical environment. A citrate or acetate buffer in the pH 4-6 range is a good starting point. 2. Monitor pH: Periodically check the pH of your stock solutions, especially if they are stored for long periods. A significant change indicates potential degradation. |
Section 3: In-Depth Technical Protocols
These protocols provide step-by-step instructions for preparing stable solutions and for designing a study to validate their stability over time.
Protocol 1: Preparation of a Buffered Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a stable, buffered stock solution of this compound.
Materials:
-
This compound (CAS 53114-57-1)
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water (e.g., Type I or HPLC-grade)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile, amber glass storage bottles
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 5.0):
-
Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of high-purity water in a 100 mL beaker.
-
Slowly add a 1 M NaOH solution while monitoring with a calibrated pH meter until the pH reaches 5.0.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with high-purity water.
-
-
Calculate the Required Mass:
-
The molecular weight of this compound is 126.61 g/mol .
-
To prepare 50 mL of a 100 mM (0.1 M) solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.050 L * 126.61 g/mol = 0.633 g
-
-
-
Dissolution:
-
Accurately weigh 0.633 g of this compound.
-
Transfer the solid to a 50 mL volumetric flask.
-
Add approximately 30-40 mL of the prepared 0.1 M citrate buffer (pH 5.0).
-
Swirl gently or sonicate briefly until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Carefully add the citrate buffer to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the final solution to a sterile, clearly labeled amber glass bottle.
-
Store the solution in a refrigerator at 2-8°C.
-
Protocol 2: Recommended Stability Testing Workflow
This workflow allows you to determine the stability of your this compound solutions under your specific experimental and storage conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended analytical method for accurate quantification.[4][5][6]
Caption: Workflow for assessing the stability of this compound solutions.
Section 4: Scientific Background
Plausible Degradation Pathway: Hydrolysis
Isothiouronium salts are susceptible to hydrolysis, particularly under neutral to basic conditions. The reaction involves the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. This process is generally accelerated by hydroxide ions, explaining the increased instability at higher pH.[1] The likely products of this degradation are urea and methanethiol.[3]
Caption: The primary degradation pathway of 2-Methylisothiouronium is hydrolysis.
Key Factors Influencing Solution Stability
Understanding the factors that control chemical stability is essential for maintaining the integrity of your reagents.
-
pH: This is arguably the most critical factor. Studies on similar compounds show rapid decomposition at pH values greater than 6, with the rate increasing as the pH becomes more alkaline.[1] Solutions of this compound in unbuffered water are weakly acidic, which provides some inherent stability. However, using a buffer in the pH 4-6 range is the most robust strategy.
-
Temperature: Reaction rates, including degradation reactions, increase with temperature.[7] Storing solutions at lower temperatures (e.g., 2-8°C) is a highly effective method to slow down hydrolysis and extend shelf life.[2]
-
Solvent/Buffer Composition: The choice of solvent and buffer can impact stability. For example, some buffer components may interact with the solute. It is advisable to use common, well-characterized buffer systems like citrate or acetate.
-
Light Exposure: While not as critical as pH and temperature for this specific compound, exposure to UV or high-intensity visible light can promote degradation in many organic molecules. Storing solutions in amber bottles or in the dark is a standard best practice.
-
Oxygen: Although the primary degradation pathway is hydrolysis, oxidation can be a concern for many reagents. While not specifically documented for this compound, minimizing headspace in storage containers is a good general practice.
Section 5: Data Summary Table
Table 1: Recommended Storage and Handling Conditions
| Form | Parameter | Recommendation | Rationale |
| Solid | Temperature | Room Temperature (15-25°C) | To prevent potential degradation from heat. |
| Container | Tightly sealed, opaque container | To protect from moisture/humidity and light.[8][9] | |
| Atmosphere | Dry, inert atmosphere if possible | The compound is hygroscopic; minimizing moisture is key. | |
| Aqueous Solution | Temperature | Refrigerated (2-8°C) | Significantly slows the rate of hydrolysis.[2] |
| Container | Sterile, amber glass or opaque plastic bottle | To prevent microbial contamination and light exposure. | |
| Solvent | Buffered aqueous solution (pH 4-6) | To maintain a stable pH environment and prevent base-catalyzed hydrolysis.[1] | |
| Shelf-Life | Use fresh or validate for your conditions (typically stable for weeks at 2-8°C) | Stability is condition-dependent; validation ensures accuracy for critical applications. |
References
-
Nature Portfolio. (2021, May 6). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Nature. [Link]
-
Organic Syntheses. s-methyl isothiourea sulfate. [Link]
- Google Patents.
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
National Center for Biotechnology Information. (2023, February 13). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. [Link]
-
ChemBK. S-METHYL-ISO-THIOUREA. [Link]
-
Wikipedia. Isothiouronium. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
AZ Instrument Corp. If not opened, how long do the salt solutions last, what is the shelf life?. [Link]
- Google Patents. S-(vinylbenzyl)isothiouronium salts.
-
Nature Portfolio. (2021, May 27). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. [Link]
-
OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. [Link]
-
PubMed. (1983, June). Study of various factors in the stability of suxamethonium chloride injection solutions. [Link]
-
U.S. Environmental Protection Agency. SAM Chemical Methods. [Link]
-
National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
-
PubMed. (1998, March). Effect of pH on the stability of methacholine chloride in solution. [Link]
-
ResearchGate. (2006, August 9). Influence of Solution pH, Anion Concentration, and Temperature on the Corrosion Properties of Alloy 22. [Link]
-
MDPI. (2019, April 20). Manufacturing of Mg-Ti Couples at Different Heat Treatment Temperatures and Their Corrosion Behavior in Chloride Solutions. [Link]
-
PubMed. (1998, April). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. [Link]
Sources
- 1. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis and stability of suxamethonium chloride. 2: Study of various factors in the stability of suxamethonium chloride injection solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiouronium - Wikipedia [en.wikipedia.org]
- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 53114-57-1 [chemicalbook.com]
By-products formed during synthesis with 2-Methylisothiouronium chloride
Technical Support Center: Synthesis with 2-Methylisothiouronium Salts
Welcome to the technical support guide for syntheses involving 2-Methylisothiouronium salts. This document serves as a resource for researchers, chemists, and drug development professionals utilizing this common but often challenging guanidinylation reagent. Here, we move beyond simple protocols to address the nuanced challenges and by-product formations that can arise during your experiments. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental aspects of using 2-Methylisothiouronium chloride in guanidinylation reactions.
Q1: What is this compound, and what is its primary application?
This compound (or its sulfate/iodide salt) is a widely used electrophilic reagent for guanidinylation . This process involves the transfer of an amidino group (-C(=NH)NH₂) to a primary or secondary amine, converting it into a substituted guanidine. Guanidines are a critical functional group in many biologically active molecules and pharmaceuticals due to their ability to exist as a resonance-stabilized cation at physiological pH.
Q2: What is the principal and most noticeable by-product of this reaction?
The most common and easily identifiable by-product is methyl mercaptan (CH₃SH) .[1] This is a volatile, colorless gas with an extremely potent and unpleasant odor, often described as rotten cabbage.[1][2] Its formation is a direct consequence of the reaction mechanism where the amine nucleophile displaces the methylthiol group.
Q3: Why do some protocols recommend adding a base like triethylamine (TEA) or potassium carbonate? Won't this reduce the reagent's electrophilicity?
This is an excellent mechanistic question. While it seems counterintuitive, the addition of a base serves two primary purposes:
-
To Free the Nucleophile: The reaction is typically performed with an amine salt (e.g., an amine hydrochloride). The added base deprotonates the amine salt, generating the free, neutral amine which is a much stronger nucleophile.
-
To Neutralize the Reagent Salt: 2-Methylisothiouronium is itself a salt (hydrochloride, sulfate, etc.). The reaction liberates acid as it proceeds. A base neutralizes this acid, preventing potential side reactions or degradation of acid-sensitive substrates.
The base does not directly interact with the S-methylisothiourea in a way that reduces its intrinsic electrophilicity; rather, it enhances the nucleophilicity of the reaction partner, thereby increasing the overall reaction rate.[2]
Q4: Besides methyl mercaptan, what other by-products can form?
The formation of other by-products is common and often leads to purification challenges.[2] These can include:
-
Unreacted Starting Materials: Incomplete conversion will leave both the starting amine and residual 2-methylisothiouronium salt.
-
Carbodiimides: Under certain conditions, particularly with heating in the presence of a base but with slow amine addition, the S-methylisothiourea can eliminate methyl mercaptan to form a carbodiimide intermediate.[1] This intermediate can then react with amines or hydrolyze.
-
Over-guanidinylated Products: If the starting material has multiple amine sites, di- or tri-guanidinylation can occur.
-
N,N',N''-trisubstituted guanidines: If the newly formed guanidine product remains sufficiently nucleophilic, it could potentially react with another molecule of the S-methylisothiouronium salt, although this is less common.
Troubleshooting Guide: From Observation to Solution
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Problem 1: My reaction generates a powerful, noxious odor.
-
Diagnosis: This is unequivocally due to the formation of methyl mercaptan (CH₃SH).[1] While its presence indicates the reaction is proceeding, it is a safety and environmental hazard.
-
Solution: By-product Trapping
-
Causality: To mitigate the odor and risk, the volatile methyl mercaptan must be trapped as it evolves from the reaction. This is achieved by routing the gas through an oxidizing bleach solution, which converts the thiol into non-volatile and odorless sulfonic acids or other oxidized sulfur species.
-
Protocol: See Protocol 2: Trapping Methyl Mercaptan for a detailed setup.
-
Problem 2: My crude product is a dark, oily residue that refuses to crystallize, and TLC shows multiple spots.
-
Diagnosis: This is a classic symptom of a complex mixture of products and by-products.[2] The dark color suggests some decomposition, while the oily nature indicates the presence of impurities that are inhibiting the crystallization of your desired guanidinium salt. The multiple TLC spots confirm a heterogeneous mixture.[2]
-
Solution: Systematic Purification & Analysis
-
Initial Workup: First, ensure the workup is appropriate. An acidic wash (e.g., dilute HCl) can help remove any unreacted basic starting amine. However, be cautious, as your guanidine product is also basic and will be in the aqueous layer. A better approach for removing unreacted primary/secondary amines is often through chromatography.
-
Flash Chromatography: This is the most effective method for separating the components.[2]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A polar solvent system is required. Start with a gradient of Methanol (MeOH) in Dichloromethane (DCM) or Chloroform (CHCl₃). For very polar guanidines, a small percentage of triethylamine (0.1-1%) can be added to the mobile phase to prevent streaking on the silica. A system like DCM/MeOH/NH₄OH can also be effective.
-
-
Salt Conversion for Crystallization: If chromatography yields a clean but still oily product, converting the salt form may induce crystallization. For instance, if you have a hydroiodide or sulfate salt, converting it to a hydrochloride or picrate salt can sometimes yield a more crystalline solid.[2]
-
Problem 3: The reaction is sluggish, and I have a low yield of the desired product.
-
Diagnosis: The reaction rate is likely too slow due to either low nucleophilicity of the amine or insufficient reactivity of the guanylating agent under the chosen conditions. Sterically hindered amines are particularly problematic.[1]
-
Solution: Reaction Optimization
-
Temperature: Gently heating the reaction (e.g., refluxing in ethanol or DMF) can significantly increase the rate.[2] Monitor for decomposition by TLC.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be beneficial, especially for less soluble starting materials.
-
Base: As discussed in the FAQ, ensure you are using at least one equivalent of a non-nucleophilic base (like TEA or DIPEA) if you are starting with an amine salt.
-
Alternative Reagents: If optimization fails, consider a more reactive guanylating agent. N,N′-bis(Boc)-S-methylisothiourea is a highly effective alternative that often provides cleaner reactions and higher yields, as the Boc groups activate the reagent.[3]
-
| Condition | Recommendation for Sluggish Reactions | Rationale |
| Temperature | Increase temperature (e.g., 50°C to reflux) | Provides activation energy to overcome the reaction barrier. |
| Base | Add 1.1-1.5 equivalents of TEA or DIPEA | Ensures the amine is in its free, more nucleophilic form. |
| Solvent | Switch from EtOH to a higher boiling polar solvent like DMF | Improves solubility and allows for higher reaction temperatures. |
| Reagent | Consider N,N′-bis(Boc)-S-methylisothiourea | Increased electrophilicity due to electron-withdrawing Boc groups.[3] |
Problem 4: My purified product degrades or discolors over time.
-
Diagnosis: Guanidinium salts can be hygroscopic or unstable, particularly if they are not crystalline. The dark, oily residue observed by others suggests potential instability of the hydroiodide salt form.[2]
-
Solution: Salt Conversion and Proper Storage
-
Causality: The counter-ion can significantly impact the stability and physical properties of the final product. Hydroiodide salts can be susceptible to oxidation (liberating I₂), leading to discoloration. Hydrochloride salts are often more stable and crystalline.
-
Protocol: Convert the isolated product to its hydrochloride salt by dissolving it in a minimal amount of a solvent like methanol or isopropanol and adding a solution of HCl in ether or dioxane.
-
Storage: Store the final, dry product in a desiccator, under an inert atmosphere (N₂ or Ar), and protected from light.
-
Diagrams and Workflows
Reaction Mechanism
The following diagram illustrates the fundamental guanidinylation pathway and the origin of the primary by-product.
Caption: Guanidinylation of an amine with this compound.
Troubleshooting Workflow
This workflow provides a logical path to diagnose experimental issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
-
To a stirred solution of the primary amine hydrochloride (1.0 eq) in ethanol (0.2 M) is added triethylamine (1.1 eq).
-
This compound (1.05 eq) is added to the mixture in one portion.
-
The reaction vessel is fitted with a reflux condenser connected to a gas outlet leading to a bleach trap (See Protocol 2).
-
The mixture is heated to reflux and monitored by TLC (e.g., 10% MeOH in DCM with 0.5% NH₄OH) until the starting amine is consumed (typically 4-24 hours).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired guanidinium salt.
Protocol 2: Trapping Methyl Mercaptan By-product
-
Use a reaction vessel with at least two necks (a three-neck flask is ideal). One neck is for the reflux condenser, and another can be used for additions or an inert gas inlet.
-
Attach a flexible tube to the top of the reflux condenser. Do not create a closed system.
-
Submerge the other end of the tube into a separate flask or beaker containing a 10-20% aqueous solution of commercial bleach (sodium hypochlorite). Ensure the tube outlet is below the surface of the bleach solution.
-
Optionally, a second trap containing a saturated sodium bicarbonate solution can be placed after the bleach trap to neutralize any acidic vapors.
-
After the reaction, the bleach solution should be treated as chemical waste and disposed of according to institutional guidelines.
References
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Online] Available at: [Link]
-
Katritzky, A. R., et al. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Online] Available at: [Link]
-
Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Two new guanidinylation reagents, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, proved to be superior to already known reagents. Synthesis, 2004(01), 37-42. [Online] Available at: [Link]
- Feuer, H., & Leston, G. (1954). The Reaction of Amines with N,N'-Bis(carbo-tert-butoxy)-S-methylisothiourea. Journal of the American Chemical Society, 76(2), 589-591.
- Dodd, D. S., & Wallace, O. B. (1998). Solid-phase synthesis of N,N′ substituted guanidines. Tetrahedron Letters, 39(32), 5701-5704.
Sources
Technical Support Center: Optimizing Guanidinylation Reactions
Welcome to the technical support center for guanidinylation reaction optimization. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to enhance their synthetic outcomes. Here, we move beyond simple protocols to explore the underlying principles that govern the success of your reaction, focusing specifically on the critical interplay of temperature and solvent. Our goal is to empower you with the knowledge to not only follow a protocol but to troubleshoot and optimize it with confidence.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the selection of temperature and solvent for guanidinylation.
Q1: What is the ideal temperature for a guanidinylation reaction?
A: There is no single "ideal" temperature; it is highly dependent on the specific guanidinylating agent, the nucleophilicity of the amine substrate, and the solvent used. Many modern reactions using highly reactive reagents like N,N'-Di-Boc-N"-triflyl-guanidine proceed rapidly at room temperature, often completing within an hour.[1] However, less reactive systems may require gentle heating to provide sufficient activation energy. Conversely, some reactions may need cooling to minimize the formation of side products.[2] A systematic approach, such as running a temperature gradient experiment, is the most reliable way to determine the optimal condition for a novel transformation.[2]
Q2: How does solvent choice impact my reaction?
A: Solvent choice is a critical parameter that influences reaction rates and outcomes by affecting reactant solubility and the stability of the reaction's transition state.[2]
-
Solubility: First and foremost, all reactants must be soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.[3]
-
Reaction Rate: The rate of a chemical reaction can be significantly influenced by the solvent's dielectric constant—a measure of its polarity.[4][5] Guanidinylation typically involves a nucleophilic attack of an amine on an electrophilic carbon, often creating a more polar, charged transition state. Polar solvents can stabilize this transition state, accelerating the reaction.[4]
-
Side Reactions: The solvent can dictate the reaction pathway. For instance, in some syntheses, non-polar solvents were found to favor the formation of undesired side products, while a switch to a more polar solvent like acetonitrile suppressed them.[2]
Q3: What are the most common solvents used for guanidinylation?
A: A range of anhydrous aprotic solvents are commonly employed. The choice depends on the specific reagents and desired temperature. Common options include:
-
Tetrahydrofuran (THF): A versatile solvent often used for reactions with reagents like N,N′-di-Boc-1H-pyrazole-1-carboxamidine.[6] Some reactions may be run at reflux in THF.[1]
-
Acetonitrile (ACN): A polar aprotic solvent that is often an excellent choice for promoting the desired reaction while minimizing side products.[2]
-
Dichloromethane (DCM) or Chloroform: Nonpolar aprotic solvents suitable for many guanidinylation reactions, particularly those that proceed well at or below room temperature.[1]
-
Dimethylformamide (DMF): A highly polar aprotic solvent with a high boiling point, useful for reactions requiring higher temperatures to proceed.
-
Benzene or Toluene: Nonpolar solvents that can be effective in specific cases.[1]
Q4: Should I use a protic or aprotic solvent?
A: Aprotic solvents (like THF, ACN, DCM, DMF) are almost always preferred. Protic solvents, such as methanol or water, contain acidic protons that can engage in hydrogen bonding with the amine nucleophile.[7] This solvation deactivates the amine, reducing its nucleophilicity and significantly slowing down or even quenching the desired reaction.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during guanidinylation, with a focus on temperature and solvent-related causes.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions or reagent issues.
Initial Checks (Before Optimizing Temp/Solvent):
-
Reagent Quality: Verify the purity and stability of your guanidinylating agent and amine substrate. Many reagents are sensitive to moisture and can degrade over time.[3]
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used.
-
Inert Atmosphere: For sensitive reagents, confirm that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
Detailed Solutions:
-
Cause A: Suboptimal Temperature
-
The Problem: The reaction temperature may be too low, failing to provide the necessary activation energy for the reaction to proceed at a reasonable rate. Conversely, a temperature that is too high can cause decomposition of the starting materials, reagents, or even the desired product.[3]
-
The Solution: The most effective way to address this is to perform a temperature optimization screen. Set up several small-scale, parallel reactions and run them at different temperatures (e.g., 0°C, 25°C, 50°C, 80°C). Monitor the reactions by TLC or LC-MS to identify the temperature that gives the best balance of conversion rate and purity.
-
-
Cause B: Incorrect Solvent Choice
-
The Problem: Poor solubility of one or more reactants is a common culprit for low yield.[3] If the components are not in solution, the reaction cannot proceed efficiently. Additionally, as discussed in the FAQs, the solvent polarity may not be suitable for stabilizing the reaction's transition state.
-
The Solution: If you observe poor solubility, switch to a solvent with a higher dissolving power for your specific substrates, such as DMF or ACN. Always use anhydrous solvents, as moisture can lead to unwanted side reactions and reagent degradation.[3]
-
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates a competing reaction pathway.
-
Cause A: Temperature is Too High
-
The Problem: Elevated temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to byproducts. This is also a primary cause of reagent decomposition, which can introduce impurities.
-
The Solution: Try running the reaction at a lower temperature. Many guanidinylations that are sluggish at room temperature proceed cleanly, albeit more slowly, at 4°C. Similarly, if a reaction requires heat, try reducing the temperature and extending the reaction time.
-
-
Cause B: Inappropriate Solvent
-
The Problem: The solvent can influence which reaction pathway is kinetically favored. For example, the synthesis of N,N′-disubstituted guanidines showed that non-polar solvents promoted the formation of side products, an issue that was resolved by using acetonitrile.[2] In peptide chemistry, the use of guanidinium coupling reagents like HATU can sometimes lead to the undesired modification of amino acid side chains, a side reaction that is dependent on reaction conditions.[8][9]
-
The Solution: If you suspect a solvent-mediated side reaction, change the solvent. Switching from a non-polar solvent like DCM to a polar aprotic solvent like acetonitrile or vice-versa can alter the reaction pathway.
-
Table 1: Common Solvents for Guanidinylation and Their Properties
| Solvent | Formula | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Common Use Case & Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 40 | Good for reactions at or below room temperature with soluble, reactive reagents. Its volatility simplifies product isolation. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | A versatile, moderately polar solvent suitable for a wide range of reagents.[6] Can be used at reflux for less reactive systems.[1] |
| Acetonitrile (ACN) | CH₃CN | 37.5 | 82 | A polar aprotic solvent excellent for stabilizing polar transition states and often used to minimize side reactions.[2] |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 153 | Highly polar with a high boiling point, making it ideal for reactions requiring significant heat and for dissolving poorly soluble substrates.[7] |
| Benzene | C₆H₆ | 2.3 | 80 | A nonpolar solvent used in specific protocols, particularly with certain triflylguanidine reagents.[1] Use with caution due to toxicity. |
Experimental Protocol: Temperature Optimization Screen
This protocol provides a step-by-step guide for determining the optimal reaction temperature for a guanidinylation reaction.
Objective: To identify the temperature that provides the highest yield of the desired product with the fewest impurities in a fixed amount of time.
Materials:
-
Amine substrate
-
Guanidinylating reagent
-
Anhydrous solvent (e.g., Acetonitrile)
-
Base (if required by the protocol, e.g., Triethylamine)
-
Small, identical reaction vials with stir bars and septa
-
Heating blocks/cooling baths set to desired temperatures
-
TLC plates or LC-MS system for monitoring
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your amine substrate in the chosen anhydrous solvent. Prepare a separate stock solution of the guanidinylating reagent and base (if applicable).
-
Setup: Place four reaction vials, each with a stir bar, into holders. Label them with the target temperatures: 0°C, 25°C (RT), 50°C, and 80°C.
-
Reactant Addition: Add the amine stock solution to each vial. Place the "0°C" vial in an ice bath and the "50°C" and "80°C" vials in pre-heated blocks. Allow them to equilibrate for 5-10 minutes. The "25°C" vial can remain at ambient temperature.
-
Initiation: Add the guanidinylating reagent stock solution to each vial to initiate the reactions. Start a timer.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot if necessary and analyze it by TLC or LC-MS.
-
Analysis: Compare the results from the four temperatures.
-
Look for the disappearance of the starting material and the appearance of the product spot/peak.
-
Assess the relative amount of side products at each temperature.
-
Caption: Step-wise decision workflow for selecting an appropriate reaction solvent.
References
- Title: The effect of solvents on the degradation rate of drugs Source: CUTM Courseware URL
-
Title: How the solvent effect the reaction rate? Source: ResearchGate URL: [Link]
- Source: IISTE.
-
Title: Understanding the Solvent Contribution to Chemical Reaction Barriers Source: PubMed URL: [Link]
-
Title: Chapter 13.1: Factors that Affect Reaction Rates Source: Chemistry LibreTexts URL: [Link]
-
Title: Modification and Functionalization of the Guanidine Group by Tailor-made Precursors Source: Journal of Visualized Experiments (JoVE) URL: [Link]
- Title: WO1998052917A2 - Guanidinylation reagents Source: Google Patents URL
-
Title: Optimization of Guanidination Procedures for MALDI Mass Mapping Source: ResearchGate URL: [Link]
-
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL: [Link]
Sources
- 1. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Solvent Contribution to Chemical Reaction Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Preventing the formation of N,N'-disubstituted guanidines
Technical Support Center: Guanidinylation Side Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted side reactions during amide bond formation. Specifically, we will address the formation of N,N'-disubstituted guanidines, a common and troublesome byproduct. Here, you will find in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Identifying and Resolving Guanidinylation
This section addresses specific issues you might observe during your experiments.
Question: My reaction produced an unexpected byproduct with a mass corresponding to my amine plus the carbodiimide coupling reagent. What is happening?
Answer: You are likely observing the formation of an N,N'-disubstituted guanidine byproduct. This occurs when your amine nucleophile attacks the carbodiimide reagent (like EDC or DCC) instead of the activated carboxylic acid. This side reaction is especially prevalent with aminium/uronium-type reagents (e.g., HBTU, HATU) if they are used in excess relative to the carboxylic acid.[1][2][3]
Causality: The carbodiimide's primary role is to activate a carboxylic acid, forming a highly reactive O-acylisourea intermediate.[4][5] However, the central carbon of the carbodiimide is also electrophilic. A primary or secondary amine in the reaction mixture can directly attack this carbon, leading to the stable and undesired guanidine adduct.
Immediate Troubleshooting Steps:
-
Confirm the Structure: Use LC-MS to confirm the mass of the byproduct. The expected mass will be [Mass of your amine] + [Mass of the carbodiimide] - [Mass of H2O] (if applicable, depending on the specific carbodiimide structure).
-
Adjust Stoichiometry: The most immediate fix is to alter the reagent ratios. Ensure the carbodiimide or aminium salt is not in excess relative to the carboxylic acid. A slight excess of the carboxylic acid component is often recommended.[1]
-
Order of Addition: Modify your procedure to allow for a "pre-activation" step. Stir the carboxylic acid with the coupling reagent (and an additive, see below) for a few minutes (5-30 min) before adding the amine.[1][6] This consumes the coupling reagent to form the active ester, minimizing its availability for direct reaction with the amine.
Question: I am using EDC for my coupling and still see the guanidine byproduct. I thought this was less of a problem with simple carbodiimides?
Answer: While the issue is more famously associated with uronium salts like HBTU, direct guanidinylation can still occur with standard carbodiimides like EDC, DCC, and DIC, especially under certain conditions.[7][8] The core reactivity of the R-N=C=N-R' functional group is the underlying cause.[4]
Causality: The formation of the O-acylisourea intermediate is reversible and concentration-dependent. If the concentration of the amine is high and the subsequent reaction with the O-acylisourea is slow (e.g., due to steric hindrance), the amine may instead attack the EDC directly.
Workflow for Mitigation:
Below is a decision-making workflow to systematically address this issue.
Caption: Troubleshooting workflow for carbodiimide-mediated guanidinylation.
Detailed Protocol: Amide Coupling using EDC with an Additive
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.) and a nucleophilic additive like HOBt or OxymaPure (1.0-1.2 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM).[1][6]
-
Activation: Add the carbodiimide (e.g., EDC·HCl, 1.1 equiv.) to the solution. Stir at room temperature for 15-30 minutes. This is the "pre-activation" phase.
-
Coupling: Add the amine (1.0-1.1 equiv.) to the reaction mixture. If the amine is provided as a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like DIEA (1.5-2.0 equiv.) to neutralize it.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Perform a standard aqueous work-up to remove the urea byproduct and any excess reagents. EDC and its urea are water-soluble, simplifying purification.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of additives like HOBt and OxymaPure in preventing guanidine formation?
A1: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (OxymaPure) are nucleophilic catalysts. They prevent guanidinylation by intercepting the highly reactive O-acylisourea intermediate before it can be attacked by the amine or undergo side reactions.[10]
Mechanism:
-
The carbodiimide activates the carboxylic acid to form the O-acylisourea.
-
Before the amine can attack the carbodiimide, HOBt or OxymaPure rapidly attacks the O-acylisourea.
-
This forms a more stable, yet still highly reactive, active ester (OBt or Oxyma ester).
-
The amine then reacts with this active ester to form the desired amide bond. This new pathway is kinetically favored over the direct attack on the carbodiimide.[9][11]
Caption: Reaction pathways showing desired amide formation vs. guanidinylation side reaction and its prevention.
Q2: Are there coupling reagents that are inherently less prone to forming guanidine byproducts?
A2: Yes. The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally the safest option to completely avoid guanidinylation.[3][12] They activate the carboxylic acid to form an active ester without having a structure that can be readily attacked by an amine to form a guanidine. The downside is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct with the original BOP reagent, though modern versions like PyBOP are safer.[1]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These reagents are highly efficient but possess a guanidinium-like structure themselves, making them susceptible to direct reaction with amines.[12][13] Guanidinylation is a known side reaction, especially if the reagent is used in excess.[3]
-
Carbodiimides (e.g., EDC, DIC, DCC): Less prone than aminium salts but the side reaction is still possible, as discussed. Their effectiveness is greatly enhanced and side reactions minimized when used with additives like HOBt or OxymaPure.[1][2]
Q3: How do reaction conditions like solvent and temperature affect byproduct formation?
A3: Both solvent and temperature play a significant role.
-
Temperature: Amide coupling reactions involving carbodiimides are often exothermic. Running reactions at lower temperatures (e.g., 0 °C to room temperature) is always recommended to slow down potential side reactions, including both guanidinylation and racemization.[1]
-
Solvent: Polar aprotic solvents like DMF, NMP, and DCM are standard for these reactions.[1][5] The key is to ensure all reagents remain fully dissolved. For water-soluble carbodiimides like EDC, aqueous buffers can be used, but phosphate buffers should be avoided due to potential side reactions.[5] Using a less polar solvent like DCM can sometimes suppress side reactions.[14]
Q4: I am performing a solid-phase peptide synthesis (SPPS). Are there special considerations?
A4: Yes. In SPPS, the amine component is resin-bound and may have different reactivity due to steric hindrance or resin swelling properties.
-
Reagent Choice: DIC is often preferred over DCC in SPPS because its urea byproduct is more soluble and can be washed away, whereas dicyclohexylurea (DCU) from DCC can precipitate on the resin.[4][9]
-
Excess Reagents: In SPPS, coupling reagents are almost always used in large excess (3-5 equivalents) to drive the reaction to completion. This makes the choice of reagent critical. Using an aminium salt like HBTU in excess can lead to capping of the N-terminus of the growing peptide chain via guanidinylation.[3] Therefore, phosphonium reagents or carbodiimides with additives are often a better choice for difficult couplings where large excesses are required.
Data Summary: Comparison of Coupling Reagent Classes
| Reagent Class | Examples | Risk of Guanidinylation | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Low to Medium | Inexpensive, versatile, water-soluble options (EDC).[5][9] | Risk of racemization; requires additives for best results.[9] |
| Aminium/Uronium | HBTU, HATU, COMU | High | Very fast, highly efficient, good solubility.[9][11] | Guanidinylation is a known side reaction ; some are based on explosive precursors.[3][12] |
| Phosphonium | PyBOP, PyAOP | Very Low / None | Excellent for hindered couplings, no guanidinylation.[1][12] | More expensive, phosphine oxide byproducts. |
References
-
Coupling Reagents - Aapptec Peptides . [Link]
-
Carbodiimide - Wikipedia . [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review . [Link]
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - RSC Publishing . [Link]
-
Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry - Reddit . [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions . [Link]
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications . [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications . [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications . [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . [Link]
-
A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC - NIH . [Link]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC . [Link]
-
Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate . [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications . [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH . [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC - NIH . [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - MDPI . [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . [Link]
-
(PDF) One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N - ResearchGate . [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in S-methylisothiourea Reactions
Welcome to the technical support center for S-methylisothiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the S-methylation of thiourea. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Addressing Low Conversion Rates
This section is structured in a question-and-answer format to directly address the most common and critical issues that can lead to low yields of S-methylisothiourea.
Q1: My S-methylisothiourea synthesis is resulting in a consistently low yield. What are the most likely causes?
A low yield in the S-methylation of thiourea is a frequent issue that can often be traced back to several key experimental parameters. The reaction, typically the S-alkylation of thiourea with a methylating agent like dimethyl sulfate, is an exothermic process that requires careful control.
Primary Causes and Solutions:
-
Inadequate Temperature Control: The reaction between thiourea and dimethyl sulfate is highly exothermic. If the temperature is not controlled, it can lead to a violent reaction, potentially causing loss of material through the condenser. Conversely, if the mixture is cooled too aggressively, the reaction may slow down or stop altogether, requiring gentle heating to reinitiate.
-
Solution: Maintain a balance. Use an ice bath to moderate the initial exothermic reaction, but be prepared to gently heat the mixture if the reaction ceases. After the initial vigorous phase, a period of reflux is often necessary to drive the reaction to completion.
-
-
Incorrect Stoichiometry: The molar ratio of thiourea to the methylating agent is critical. While a 2:1.1 molar ratio of thiourea to dimethyl sulfate is commonly cited for the synthesis of the sulfate salt, deviations can lead to incomplete conversion or the formation of byproducts.
-
Solution: Accurately weigh your reagents and ensure the correct molar ratios are used. It is advisable to use a slight excess of the methylating agent to ensure complete conversion of the thiourea, but a large excess should be avoided to minimize side reactions and purification challenges.
-
-
Poor Quality of Reagents: The purity of both thiourea and the methylating agent can significantly impact the reaction outcome. Technical grade dimethyl sulfate, for instance, may contain acidic impurities that can interfere with the reaction.
-
Solution: Use high-purity reagents whenever possible. If using technical grade dimethyl sulfate, ensure it has not darkened, which indicates decomposition.
-
-
Suboptimal Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction often proceeds in stages, with an initial vigorous phase followed by a period of heating to complete the methylation.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. A typical procedure involves an initial spontaneous reaction followed by refluxing for at least one hour.
-
Q2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
The formation of side products is a common reason for low yields and can complicate the purification of S-methylisothiourea.
Common Side Products and Their Formation:
-
Hydrolysis of Dimethyl Sulfate: Dimethyl sulfate readily hydrolyzes in the presence of water to form monomethyl sulfate and methanol, and eventually sulfuric acid. This side reaction consumes the methylating agent, reducing the amount available for the desired reaction.
-
Mitigation: While the reaction is often carried out in an aqueous medium, minimizing the amount of water or using an anhydrous solvent system can reduce the extent of hydrolysis. However, the solubility of thiourea in organic solvents can be a limiting factor.
-
-
Over-methylation: Although S-methylation is generally favored due to the higher nucleophilicity of the sulfur atom in thiourea, over-methylation to form N-methylated or N,S-dimethylated products can occur, especially if a large excess of the methylating agent is used or under forcing reaction conditions.
-
Mitigation: Use the appropriate stoichiometry of reactants and maintain careful control over the reaction temperature.
-
-
Unreacted Thiourea: Incomplete conversion will result in the presence of unreacted thiourea in the crude product.
-
Mitigation: Ensure optimal reaction conditions (temperature, time, and stoichiometry) are employed. Monitor the reaction to confirm the consumption of the starting material.
-
Q3: My product is not crystallizing properly; it's forming an oil or remains in solution. How can I effectively purify my S-methylisothiourea?
Purification of S-methylisothiourea sulfate, which is a salt, can be challenging. The product is often isolated by precipitation or crystallization from the reaction mixture.
Troubleshooting Purification:
-
Product Oiling Out: This occurs when the compound comes out of solution at a temperature above its melting point. This can be due to the presence of impurities that depress the melting point or if the solution is supersaturated and cools too quickly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
-
-
Failure to Crystallize: If the product remains in solution even after cooling, the solution may not be sufficiently saturated, or there may be impurities inhibiting crystal formation.
-
Solution:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal of pure S-methylisothiourea sulfate.
-
Increase Concentration: If no crystals form, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solvent System Modification: S-methylisothiourea sulfate is soluble in hot water and insoluble in alcohol. The addition of a solvent in which the product is insoluble (an anti-solvent), such as ethanol or isopropanol, to the aqueous reaction mixture can induce precipitation.
-
-
-
Persistent Impurities: If the crystallized product is still impure, a recrystallization may be necessary.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot water.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to form crystals.
-
Collect the crystals by filtration and wash with a cold solvent in which the product is insoluble (e.g., ethanol) to remove soluble impurities.
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the S-methylisothiourea synthesis to provide a more complete understanding of the reaction.
Q4: How does pH influence the S-methylation of thiourea?
The pH of the reaction medium can play a significant role in the S-methylation of thiourea. Thiourea is a weak base with a pKa of approximately -1.5 for the protonated form (thiouronium ion), but it can also act as a weak acid with a pKa of about 21. In its neutral form, the sulfur atom is a potent nucleophile.
-
Acidic Conditions: Under strongly acidic conditions, the thiourea can be protonated on the sulfur atom. This reduces the nucleophilicity of the sulfur, thereby slowing down or inhibiting the desired S-methylation reaction.
-
Neutral to Slightly Basic Conditions: The reaction is typically carried out under neutral or slightly acidic conditions that arise from the hydrolysis of dimethyl sulfate. In this pH range, a significant portion of the thiourea exists in its neutral, nucleophilic form, facilitating the reaction. Thiourea itself can act as a Brønsted base to influence the local reaction environment.
-
Strongly Basic Conditions: While a more basic pH would ensure the thiourea is in its neutral form, it can also accelerate the hydrolysis of the methylating agent, dimethyl sulfate, which is a competing and undesirable side reaction.
Therefore, the reaction is generally performed without the addition of an external acid or base, allowing the reaction's own pH dynamics to prevail.
Q5: Are there alternative methylating agents to dimethyl sulfate?
Yes, while dimethyl sulfate is a common and effective methylating agent for this synthesis, other reagents can be used. The choice of methylating agent can be influenced by factors such as reactivity, safety, and the desired counter-ion of the resulting S-methylisothiouronium salt.
| Methylating Agent | Resulting Salt | Considerations |
| Dimethyl Sulfate | Sulfate | Highly effective but also highly toxic and a suspected carcinogen. |
| Methyl Iodide | Iodide | A very reactive and effective methylating agent. |
| Methyl Bromide | Bromide | Another reactive alkyl halide that can be used. |
| Methyl Chloroformate | Hydrochloride | Can be used, but may be a more expensive option. |
Safety Note: Many methylating agents, including dimethyl sulfate and methyl iodide, are toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Q6: How can I monitor the progress of my S-methylisothiourea reaction?
Monitoring the reaction progress is crucial for determining the optimal reaction time and identifying any potential issues early on.
-
Thin Layer Chromatography (TLC): TLC is a fast and convenient method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of the starting thiourea, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate). The optimal solvent system will need to be determined empirically to achieve good separation between the starting material and the product.
-
Visualize the spots under a UV lamp (if the compounds are UV active) or by using a staining agent (e.g., iodine vapor or potassium permanganate).
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. The S-methyl group of S-methylisothiourea will have a characteristic singlet peak in the ¹H NMR spectrum.
Experimental Protocols and Data
Standard Protocol for S-methylisothiourea Sulfate Synthesis
This protocol is adapted from a well-established procedure.
Materials:
-
Thiourea (finely divided)
-
Dimethyl sulfate (technical grade is acceptable if not discolored)
-
Water
-
95% Ethyl alcohol
Procedure:
-
In a round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.
-
To this mixture, add 138 g (1.1 moles) of dimethyl sulfate. Immediately attach a reflux condenser.
-
The reaction may proceed spontaneously and exothermically. Use an ice water bath to moderate the temperature as needed to prevent the reaction from becoming too vigorous. If the reaction ceases, gentle heating may be required to restart it.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for one hour. Crystallization of the product may occur during this time.
-
Allow the mixture to cool to room temperature.
-
Add 200 mL of 95% ethyl alcohol to the cooled mixture and stir.
-
Filter the solid product with suction and wash the filter cake twice with 100 mL portions of 95% ethyl alcohol.
-
Allow the product to air dry. A typical yield is in the range of 79-84%.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale/Notes |
| Thiourea:Dimethyl Sulfate Molar Ratio | 2 : 1.1 | Ensures complete reaction while minimizing excess methylating agent. |
| Reaction Temperature | Initial cooling, followed by reflux | Controls the initial exotherm and then drives the reaction to completion. |
| Reaction Time | ~1 hour at reflux after initial reaction | Allows for the completion of the methylation process. |
| Purification Solvent | Water/Ethanol | The product is soluble in hot water and insoluble in ethanol, allowing for effective precipitation and washing. |
Visualizations
Reaction Mechanism
Caption: S-methylation of thiourea with dimethyl sulfate.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Interplay of Key Reaction Parameters
Caption: Relationship between key parameters affecting yield.
References
-
U.S. Environmental Protection Agency. (n.d.). Dimethyl sulfate interim AEGL Document. [Link]
-
Cruz, A., Padilla-Martínez, I. I., García-Báez, E. V., & Juárez Juárez, M. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC, 2008(5), 200-209. [Link]
-
Teasdale, A., Bream, R., & Delaney, E. J. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 89-96. [Link]
-
Liler, M. (1957). The rates and mechanisms of hydrolysis of dimethyl sulphate. University of Queensland. [Link]
-
International Programme on Chemical Safety. (1989). Dimethyl sulfate (HSG 29, 1989). INCHEM. [Link]
-
Teasdale, A., Bream, R., & Delaney, E. J. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 89-96. [Link]
-
Singh, S., Singh, P. P., & Singh, P. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]
-
Móricz, K., Szabó, K., Kudar, V., Rapi, Z., & Soós, T. (2020). The pKa values of acidic squaramide or thiourea units measured in water. ResearchGate. [Link]
-
Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601. [Link]
-
PubChem. (n.d.). S-methyl isothiourea hemisulfate. [Link]
-
Takemoto, Y. (n.d.). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. [Link]
-
Shildneck, P. R., & Windus, W. (1943). S-METHYLISOTHIOUREA SULFATE. Organic Syntheses, 23, 66. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Li, J., & Li, X. (2019). The change of pH with time after adding thiourea to the solutions... ResearchGate. [Link]
-
Wikipedia. (n.d.). Thiourea organocatalysis. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Ziegler-Skylakakis, K., & Andrae, U. (1998). S-oxygenation of thiourea results in the formation of genotoxic products. Environmental and Molecular Mutagenesis, 31(4), 362-373. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
ChemBK. (n.d.). S-METHYL-ISO-THIOUREA. [Link]
- Zhu, X., D'Andrea, K., & Shuman, S. (2004). TLC analysis of the methylation reaction product. Reaction mixtures (20 l) containing 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 5 mM GTP, 5.4 M [ 3 H-CH 3 ]AdoMet, and either 3 g of Ecm1 (top panel) or no enzyme (bottom panel) were incubated for 60 min at 37 °C. Aliquots (5 l) were spotted onto a polyethyleneimine cellulose TLC plate, which was developed with 0.2 M (NH 4 ) 2 SO 4. Marker nucleotides were located by UV illumination. The lanes were cut into 1-cm strips, and radioactivity was quantified
Technical Support Center: Removal of Unreacted 2-Methylisothiouronium Salts from Guanidinylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 2-Methylisothiouronium chloride (or its sulfate salt, S-methylisothiourea sulfate) following a guanidinylation reaction. As a highly polar, water-soluble salt, its separation from reaction products of varying polarities requires a well-chosen strategy. This document offers a structured approach to selecting and executing the optimal purification method for your specific compound.
Section 1: Understanding the Core Challenge
This section addresses the fundamental physicochemical properties that make the separation of 2-Methylisothiouronium salts a unique challenge.
Q1: Why is removing unreacted this compound often a purification challenge?
The primary difficulty lies in the stark contrast in polarity between the starting material and the potential product. This compound is an ionic salt, making it highly soluble in water and other polar solvents but generally insoluble in non-polar organic solvents.[1][2] Your synthesized guanidine product, however, can range from a non-polar molecule to a highly polar salt itself, depending on the parent amine used in the reaction.
This divergence in properties means that a "one-size-fits-all" purification protocol is not feasible. The success of your purification hinges on selecting a technique that exploits the specific solubility profile of your target molecule while removing the highly polar starting material.
Table 1: Physicochemical Properties of 2-Methylisothiouronium Salts
| Property | This compound | S-Methylisothiourea sulfate | Rationale for Purification Impact |
| Molecular Formula | C₂H₇ClN₂S | C₂H₈N₂O₄S₂ | Low molecular weight salt. |
| Appearance | White crystalline solid.[2] | White crystalline powder.[1] | Can be difficult to distinguish visually from other solid reagents or products without analysis. |
| Melting Point | Not readily available | ~240-241 °C (decomposes).[1] | High melting point indicates strong ionic lattice energy. |
| Water Solubility | Highly soluble.[2] | 260 g/L (at 20 °C).[1] | This is the key property leveraged in aqueous extractions for removal. |
| Organic Solvent Solubility | Generally insoluble | Insoluble in most organic solvents.[1] | Allows for precipitation or separation into an aqueous phase during workup. |
Q2: What are the primary byproducts I should be aware of?
The guanidinylation reaction proceeds via the displacement of the S-methyl group by an amine. This liberates methanethiol (CH₃SH), also known as methyl mercaptan.
Key Considerations for Methanethiol:
-
Odor: It has an extremely potent and unpleasant smell, often compared to rotten cabbage.
-
Volatility: It is a gas at room temperature (Boiling Point: 6 °C).
-
Safety: It is toxic and flammable. All reactions involving S-methylisothiourea salts must be conducted in a well-ventilated chemical fume hood. A bleach or hydrogen peroxide solution can be used to scrub the exhaust or quench residual methanethiol in the reaction vessel upon completion.
Section 2: Troubleshooting Guide: Choosing Your Purification Strategy
The optimal purification strategy is dictated by the properties of your final guanidine product. Use the following decision tree and Q&A to identify the most effective protocol for your specific case.
Sources
Technical Support Center: Optimizing Guanidinylation with 2-Methylisothiouronium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Methylisothiouronium chloride for the synthesis of guanidines. The selection of an appropriate base is paramount for achieving high yields and purity, and this document is structured to clarify the critical mechanistic principles and provide actionable, field-proven solutions to common experimental challenges.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts underpinning the reactivity of this compound and the pivotal role of base selection.
Q1: What is this compound and what is its primary application?
This compound is a salt commonly used as a guanidinylating agent in organic synthesis.[1] Its primary application is to introduce a guanidine functional group onto a primary or secondary amine.[2][3] This reaction is fundamental in medicinal chemistry and natural product synthesis, as the guanidinium group is a key structural feature in many biologically active molecules, most notably the amino acid arginine.[4][5][6]
Q2: Why is base selection so critical for this reaction?
Base selection is the most critical variable because this compound itself is not the reactive species. It is a salt that must be deprotonated by a base to form the neutral, and highly reactive, S-methylisothiourea. This free base is the active electrophile that reacts with the target amine.[7] An inappropriate base can lead to no reaction, low yields, or the formation of significant side products.[8][9]
Q3: What is the mechanism of activation and subsequent guanidinylation?
The process involves two key steps:
-
Activation: A base removes a proton from the 2-Methylisothiouronium salt to generate the neutral S-methylisothiourea intermediate.
-
Nucleophilic Attack: The target amine (R-NH₂) attacks the electrophilic carbon of S-methylisothiourea. This is followed by the elimination of methanethiol (CH₃SH), a volatile and odorous byproduct, to form the final guanidine product.
Below is a diagram illustrating this activation and reaction pathway.
Caption: Activation of 2-Methylisothiouronium and subsequent reaction.
Q4: What key parameters should I consider when choosing a base?
There are four primary factors to balance:
-
Basicity (pKa): The base must be strong enough to deprotonate the 2-Methylisothiouronium salt (pKa ~9.8) but not so strong that it deprotonates other sensitive functional groups on your substrate.[10][11]
-
Nucleophilicity: The base should ideally be non-nucleophilic to avoid competing with your target amine in attacking the S-methylisothiourea intermediate.[12][13][14] Sterically hindered bases are often preferred.[13]
-
Solubility: The base and the resulting salts should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.
-
Workup: Consider how easily the base and its conjugate acid can be removed from the reaction mixture during purification.
Part 2: Troubleshooting Guide for Common Issues
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My reaction yield is very low or the reaction is not proceeding at all.
This is one of the most common issues and is frequently linked to the choice and handling of the base.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base Strength | The chosen base's conjugate acid has a pKa lower than or too close to that of S-methylisothiourea (~9.8).[10][11] This means the equilibrium favors the protonated (inactive) reagent, leading to a very low concentration of the active S-methylisothiourea. | Select a stronger base. For example, if you are using sodium bicarbonate (pKa of H₂CO₃ ~6.4), switch to a carbonate like K₂CO₃ or an organic base like triethylamine (TEA, pKa of conjugate acid ~10.8) or DIPEA (Hünig's base, pKa of conjugate acid ~10.75).[13] |
| Insufficient Equivalents of Base | The reaction generates one equivalent of acid (from the amine salt and the eliminated methanethiol proton). If using the isothiouronium salt as starting material, you need at least two equivalents of base: one to form the active intermediate and one to neutralize the acid produced. | Use at least 2.0-2.2 equivalents of your chosen base. Monitor the reaction pH; if it becomes acidic, it is a sign that more base is needed. |
| Poor Solubility | If the base or the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate. This is common with inorganic bases like K₂CO₃ in organic solvents like THF or acetonitrile.[8] | Choose a solvent that dissolves all components. Alternatively, switch to a soluble organic base like DBU or DIPEA. For inorganic bases, consider using a phase-transfer catalyst or switching to a more polar solvent system if compatible with your substrate. |
| Moisture in Reagents/Solvents | Water can hydrolyze the active S-methylisothiourea intermediate and can also interfere with the basicity of your chosen base. | Always use anhydrous solvents and ensure your amine substrate and base are dry.[8] Consider flame-drying glassware before setting up the reaction.[15] |
Problem: I am observing significant side products and the purification is complex.
The formation of byproducts is often a result of the base having unintended reactivity.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Base is Nucleophilic | If the base is also a good nucleophile (e.g., a non-hindered amine or hydroxide), it can compete with the substrate amine, attacking the S-methylisothiourea to form an undesired guanidine derivative. | Use a non-nucleophilic, sterically hindered base.[12][13] Excellent choices include N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[13][16] These bases are too bulky to act as effective nucleophiles but are strong enough to deprotonate the reagent.[12][13] |
| Base is Too Strong | An excessively strong base (e.g., NaH, KOtBu) can cause degradation of sensitive substrates or the product itself.[13] For substrates with chiral centers, a strong base can cause epimerization, leading to a mixture of stereoisomers. | Choose a base with a pKa that is "just right"—strong enough to deprotonate the isothiouronium salt but not so strong as to cause side reactions. For many standard amines, bases like TEA or DIPEA are sufficient. |
| Reaction with Solvent | In some cases, particularly with very reactive intermediates, the deprotonated solvent (e.g., deprotonated acetonitrile) can act as a nucleophile. | This is less common but can be diagnosed by LC-MS analysis of byproducts. Consider switching to a less acidic and more inert solvent like THF, DMF, or dioxane. |
Problem: My substrate is an amino acid, and the reaction is giving a complex mixture.
Amino acids present a unique challenge due to the presence of both a nucleophilic amine and an acidic carboxylic acid.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Intramolecular Reactions | The carboxylate, formed by deprotonation of the carboxylic acid, can act as an intramolecular nucleophile. The presence of multiple acidic and basic sites complicates the reaction. | The carboxylic acid must be protected, typically as a methyl or ethyl ester, before attempting guanidinylation. This removes the acidic proton and prevents unwanted side reactions. |
| Racemization | The α-proton of the amino acid is acidic. A strong base can deprotonate this position, leading to racemization and a loss of stereochemical integrity, which is critical for drug development. | Use the mildest base possible that still promotes the reaction. DIPEA is often a good choice. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature) to minimize the risk of epimerization.[12] |
Below is a decision-making workflow to guide your base selection process.
Caption: Decision workflow for optimal base selection.
Part 3: Experimental Protocols & Methodologies
General Protocol for Guanidinylation of a Primary Amine
This protocol provides a general workflow. Molar equivalents and reaction times should be optimized for each specific substrate.
-
Reagent Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, THF, or CH₃CN).
-
Add this compound (or a corresponding salt like the hemisulfate) (1.1 - 1.5 eq.).
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the selected base (2.2 eq.) dropwise to the stirred suspension. For example, add DIPEA via syringe over 5-10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS) until the starting amine is consumed.[8]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the pure guanidine product.
-
References
- Grokipedia. Non-nucleophilic base.
- ChemBK. S-METHYL-ISO-THIOUREA.
- Williams, R. pKa Data Compiled by R. Williams.
- BenchChem. Troubleshooting low yield in Boc-guanidine synthesis.
- ChemBK. S-METHYL ISOTHIOUREA (HEMISULFATE).
- BenchChem. Technical Support Center: Optimizing Guanidine Synthesis.
- Wikipedia. Non-nucleophilic base.
- chemeurope.com. Non-nucleophilic base.
- Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate.
- Taylor & Francis. Non-nucleophilic bases – Knowledge and References.
- Van Vranken, D. L. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed.
- Lipton, M. A., et al. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate.
- Szyk, A., et al. (2021). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC - NIH.
- Van Vranken, D. L. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central.
- Smith, K. M. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- de la Torre, A., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Guanidine synthesis by guanylation.
- Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt.
- Pícha, J., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
- Michigan State University, Department of Chemistry. Amine Reactivity.
- González-Zamora, E., et al. (2015). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH.
- Guidechem. S-Methylisothiourea hemisulfate 867-44-7.
- Jasperse, C. Reactions of Amines.
- Cayman Chemical. S-methyl Isothiourea (hemisulfate) (SMIT, CAS Number: 867-44-7).
- ChemicalBook. 2-Methyl-2-thiopseudourea sulfate | 867-44-7.
- Chemguide. amines as bases.
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Guidechem. CAS 53114-57-1 | this compound supply.
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Validation & Comparative
A Researcher's Guide to Guanidinylation: 2-Methylisothiouronium Chloride vs. S-Methylisothiourea Sulfate
An In-depth Technical Comparison for Synthetic Chemists and Drug Development Professionals
The guanidinium group, with its unique electronic and geometric properties, is a critical pharmacophore in a vast array of biologically active molecules and a versatile functional group in organic synthesis. Its successful and efficient installation is a frequent challenge for researchers in drug discovery and development. Among the arsenal of guanidinylating agents, S-alkylisothiouronium salts have long been workhorses for the conversion of primary and secondary amines to their corresponding guanidines. This guide provides a detailed, evidence-based comparison of two commonly employed S-methylisothiouronium salts: 2-Methylisothiouronium chloride and S-methylisothiourea sulfate. By examining their reactivity, practical handling considerations, and performance in experimental settings, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
The Underpinnings of Guanidinylation with Isothiouronium Salts: The Rathke Synthesis
The reaction of an amine with an S-alkylisothiouronium salt to form a guanidine is known as the Rathke synthesis.[1] The underlying mechanism involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiouronium salt. The S-methyl group serves as an excellent leaving group in the form of methanethiol, a volatile and odorous byproduct.[2] The reaction is typically carried out under basic conditions to deprotonate the amine nucleophile, thereby increasing its reactivity.
The choice of the counter-ion (chloride vs. sulfate) can influence the salt's physical properties and, potentially, its reactivity in solution.[3][4] This guide will delve into the practical implications of this difference.
At a Glance: Key Property Comparison
To provide a clear overview, the following table summarizes the key properties of this compound and S-methylisothiourea sulfate.
| Property | This compound | S-methylisothiourea sulfate |
| CAS Number | 53114-57-1[5] | 867-44-7 |
| Molecular Formula | C₂H₇ClN₂S[5] | (C₂H₆N₂S)₂·H₂SO₄ |
| Appearance | White crystalline solid[5] | White crystalline powder[6] |
| Solubility in Water | Highly soluble[5] | 260 g/L (20 °C)[6] |
| Stability | Data not widely available, generally stable under dry conditions. | Stable, but hygroscopic.[6] Incompatible with strong oxidizing agents.[6] |
Delving into the Reaction Mechanism and Workflow
The guanidinylation of a primary amine with an S-methylisothiouronium salt proceeds through a well-established addition-elimination mechanism. The key steps are illustrated below:
Caption: General mechanism of guanidinylation using S-methylisothiouronium salts.
A typical experimental workflow for the guanidinylation of a primary amine is outlined in the following diagram:
Caption: A generalized experimental workflow for a guanidinylation reaction.
Performance in Practice: A Comparative Analysis
Reactivity and Yield:
Both reagents are effective for the guanidinylation of a wide range of primary and secondary amines.[7][8] The reaction often requires heating to proceed at a reasonable rate, particularly for less nucleophilic amines. In some cases, the addition of a heavy metal salt, such as mercuric chloride, has been employed to activate the isothiourea and improve yields, though this is often avoided due to toxicity concerns.[7]
The nucleophilicity of the counter-ion can play a role in the reaction.[3] While chloride is generally considered a weakly coordinating and relatively inert anion, the sulfate anion could potentially participate in side reactions or influence the solubility of intermediates. However, for most standard guanidinylation reactions, the difference in reactivity directly attributable to the counter-ion is likely to be minimal. The choice of base and solvent often has a more significant impact on the reaction outcome.
Practical Considerations: Solubility and Handling:
-
S-methylisothiourea sulfate is commercially available and widely used. It is a stable, crystalline solid, though it can be hygroscopic.[6] Its solubility in water is well-documented (260 g/L at 20 °C), which can be advantageous for reactions in aqueous media or for the removal of water-soluble byproducts during workup.[6]
-
This compound is also a white, crystalline solid and is reported to be highly soluble in water.[5] While specific quantitative solubility data in common organic solvents is scarce, its salt-like nature suggests good solubility in polar protic solvents like methanol and ethanol. Its solubility in aprotic polar solvents such as DMF and DMSO is also expected to be significant.
The choice between the two may, therefore, depend on the desired solvent system for the reaction and subsequent purification steps. For instance, if a non-aqueous reaction medium is preferred, the solubility of the sulfate salt in organic solvents might be a limiting factor compared to the potentially more soluble chloride salt.
Experimental Protocol: Guanidinylation of Benzylamine
The following protocol provides a general procedure for the guanidinylation of benzylamine, a common substrate used to evaluate the efficacy of guanidinylating agents. This protocol can be adapted for other primary amines.
Materials:
-
Benzylamine
-
S-methylisothiourea sulfate or this compound
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
To a solution of benzylamine (1.0 eq) in ethanol, add triethylamine (1.1 eq).
-
Add S-methylisothiourea sulfate (1.05 eq) or this compound (1.05 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material and non-polar byproducts.
-
The aqueous layer containing the guanidinium salt can be used as is, or the product can be isolated by removing the water.
-
For purification, the crude product can be crystallized from a suitable solvent system (e.g., ethanol/ether). If the free guanidine is desired, a basic workup can be employed. For the hydrochloride salt, acidification with HCl followed by precipitation or crystallization can be performed.
Note: This is a generalized protocol. Optimal conditions, including the choice of base, solvent, temperature, and reaction time, may need to be determined empirically for each specific substrate. The formation of methanethiol, which has a strong and unpleasant odor, necessitates performing the reaction in a well-ventilated fume hood.[2]
Conclusion and Recommendations
Both this compound and S-methylisothiourea sulfate are effective and reliable reagents for the guanidinylation of primary and secondary amines via the Rathke synthesis. The choice between them will often be dictated by practical considerations rather than significant differences in reactivity.
-
S-methylisothiourea sulfate is a well-established and widely available reagent with well-documented physical properties. Its moderate solubility in some organic solvents might be a limitation in certain applications.
-
This compound , while perhaps less commonly cited in recent literature for this specific purpose, is a viable alternative. Its high water solubility and potentially better solubility in polar organic solvents could offer advantages in specific reaction and purification schemes.
For researchers embarking on a guanidinylation reaction, it is recommended to consider the following:
-
Substrate Scope: Both reagents are generally effective for a range of amines, but highly hindered or electron-deficient amines may require more forcing conditions or alternative, more reactive guanidinylating agents.
-
Solvent Compatibility: The choice of solvent will influence the solubility of the reagents and the reaction rate. The selection should be made based on the properties of the substrate and the chosen isothiouronium salt.
-
Workup and Purification: The solubility of the desired guanidinium salt and byproducts will guide the design of an efficient workup and purification strategy.
Ultimately, the optimal choice of reagent and conditions should be determined through careful consideration of the specific synthetic challenge at hand and, where necessary, empirical optimization.
References
- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Bifunctional organocatalyst, DFT calculations, guanidine-thiourea, Michael addition, organocatalysis, transition states. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity.
- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
- Klapars, A., & Campos, K. R. (2005). Formation of C–N Bonds by Substitution.
- Maryanoff, C. A., & Stanzione, R. C. (1986). A convenient synthesis of monosubstituted guanidines. The Journal of Organic Chemistry, 51(10), 1895–1897.
- Rathke, B. (1881). Ueber die Einwirkung von Schwefelcyan-Ammonium auf primäre und secundäre Amine. Berichte der deutschen chemischen Gesellschaft, 14(1), 1774–1782.
- Solodenko, W., et al. (2006). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant is described. Synthesis, 2006(03), 461-466.
- The Endocrine System. (n.d.). In Wikipedia. Retrieved January 22, 2026.
- Aho, J. A. S., et al. (2025). The use of HATU, a common amide coupling reagent, enables an efficient synthesis of pentasubstituted guanidines (TMGs) using optimized methods for strong and weak nucleophiles. The Journal of Organic Chemistry, 90(4), 2636-2643.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules, 27(24), 8969.
- Guanidines from S-methylisothiouronium salt. (2014, March 20). Sciencemadness Discussion Board.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115).
- ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. (2003). ChemInform, 34(42).
- Goodman, M., & Zapf, C. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.
- Treatment Outcomes of Rathke's Cleft Cysts Managed with Marsupialization. (2017). Journal of Neurological Surgery Part B: Skull Base, 78(2), 112-115.
- An investigation into the influence of counterion on the properties of some amorphous organic salts. (2008). Molecular Pharmaceutics, 5(6), 946-955.
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- Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. (2024). Physical Chemistry Chemical Physics, 26(15), 11988-12002.
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- Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures. (2023). ACS Omega, 8(16), 14668-14680.
- 2-Methyl-2-thiopseudourea sulf
- This compound. (n.d.). ChemicalBook.
- Clever, H. L. (Ed.). (1985). Solubility Data Series, Volume 19: Cumulative Index, Volumes 1-18. Pergamon Press.
- This compound - Safety Data Sheet. (2022, August 11). ChemicalBook.
- This compound. (n.d.). Sunway Pharm Ltd.
- Comparative QSAR studies on peptide deformylase inhibitors. (2005). Journal of Molecular Modeling, 11(6), 519-527.
- Determination and Modeling of MgCl2 Solubility in Methanol, Ethanol, 2-Propanol, and Their Mixtures from 283 to 343 K. (2016).
- Topochemical synthesis of 2D materials. (2018). Chemical Society Reviews, 47(20), 7497-7515.
- Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322. (2013). Antimicrobial Agents and Chemotherapy, 57(5), 2247-2254.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. (2020).
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A Researcher's Guide to Guanidinylation: 2-Methylisothiouronium Chloride vs. N,N'-di-Boc-S-methylisothiourea
For chemists engaged in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and drug development, the guanidinium group is a recurring and vital structural motif. Its unique basicity and ability to engage in multiple hydrogen bonding interactions make it a key pharmacophore in a multitude of biologically active compounds. The selection of an appropriate guanidinylating agent is therefore a critical decision in any synthetic strategy. This guide provides an in-depth, objective comparison of two commonly employed reagents: the traditional, unprotected 2-Methylisothiouronium chloride and the more contemporary, protected N,N'-di-Boc-S-methylisothiourea. By examining their chemical properties, reaction performance, mechanistic nuances, and practical handling considerations, this document aims to equip researchers with the knowledge to make an informed choice for their specific synthetic challenges.
At a Glance: A Comparative Overview
| Feature | This compound | N,N'-di-Boc-S-methylisothiourea |
| Synonyms | S-Methylisothiourea chloride, Methylisothiouronium chloride | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, N,N'-Di-Boc-carbamimidothioic Acid Methyl Ester |
| Molecular Formula | C₂H₇ClN₂S | C₁₂H₂₂N₂O₄S |
| Molecular Weight | 126.61 g/mol | 290.38 g/mol |
| Appearance | White crystalline solid[1] | White to off-white powder or solid[2][3] |
| Solubility | Highly soluble in water[1] | Soluble in some organic solvents like dichloromethane, acetone, and alcohols; slightly soluble in chloroform and methanol.[4] |
| Key Feature | Unprotected, reactive salt | N,N'-di-Boc protected for controlled reactivity and easier purification |
| Typical Reaction Conditions | Often requires elevated temperatures (reflux) and basic conditions[5] | Milder conditions, often at room temperature or 0 °C; may require an activator.[2] |
| Byproducts | Methyl mercaptan (stench), potential for multiple side products.[5] | Cleaner reaction profiles are generally reported. |
| Work-up & Purification | Can be challenging due to the high basicity and polarity of the guanidine product.[6] | Simplified work-up; Boc-protected guanidine is less polar and can be purified by standard chromatography.[6] |
| Cost | Generally more economical | Higher cost due to the multi-step synthesis of the reagent[1] |
Delving Deeper: A Performance-Based Comparison
The choice between an unprotected and a protected guanidinylating agent hinges on a trade-off between reactivity, selectivity, and ease of handling.
This compound , as a salt of a strong base, is a highly reactive reagent. Its small size and high reactivity can be advantageous for simple, robust guanidinylations of unhindered primary and secondary amines. However, this reactivity can also be a double-edged sword. The harsh reaction conditions, often involving refluxing in solvents like ethanol, can lead to the formation of multiple byproducts, complicating purification.[5] The generation of the volatile and foul-smelling methyl mercaptan is another significant drawback of this reagent. Furthermore, the resulting unprotected guanidine is highly basic, which can make chromatographic purification challenging.[6]
N,N'-di-Boc-S-methylisothiourea , on the other hand, offers a more controlled and nuanced approach to guanidinylation. The two tert-butoxycarbonyl (Boc) protecting groups temper the reactivity of the guanidinylating agent, allowing for milder reaction conditions.[3] This increased stability and controlled reactivity often translate to cleaner reaction profiles with fewer side products. A significant advantage of using this reagent is the nature of the product; the resulting N,N'-di-Boc-protected guanidine is significantly less polar and basic than its unprotected counterpart. This facilitates a much simpler work-up and purification process, often involving a straightforward extraction and silica gel chromatography.[6] While generally requiring an activating agent, such as a heavy metal salt (e.g., AgNO₃, HgCl₂) or other promoters like Mukaiyama's reagent, modern protocols have also been developed using milder activators like N-iodosuccinimide (NIS) or cyanuric chloride (TCT) to circumvent the use of toxic heavy metals.[7][8]
The primary drawback of N,N'-di-Boc-S-methylisothiourea is its higher cost, a direct consequence of the additional synthetic steps required for its preparation.[1]
Mechanistic Insights: The Path to Guanidinylation
The generally accepted mechanism for guanidinylation using S-methylisothiourea derivatives involves the formation of a highly electrophilic carbodiimide intermediate.
For this compound , the reaction is typically initiated by the deprotonation of the amine nucleophile under basic conditions. The amine then attacks the electrophilic carbon of the S-methylisothiouronium salt, leading to the elimination of methyl mercaptan and the formation of the guanidinium salt.
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A Comparative Guide to Guanidinylation Reagents: Navigating Efficacy from 2-Methylisothiouronium Chloride to Modern Alternatives
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Guanidine Synthesis
The guanidinium moiety is a cornerstone in medicinal chemistry and drug design, prized for its ability to engage in crucial biological interactions through hydrogen bonding and electrostatic forces. Its incorporation into a molecular scaffold, however, can be a synthetic bottleneck. The choice of the guanidinylating reagent is therefore a critical decision that dictates not only the success of the reaction but also the overall efficiency and practicality of a synthetic route. This guide provides an in-depth comparison of the efficacy of the classical reagent, 2-Methylisothiouronium chloride, against a spectrum of modern alternatives, supported by experimental data and protocols to inform your selection process.
The Enduring Utility of 2-Methylisothiouronium Salts
2-Methylisothiouronium salts, such as the chloride or sulfate, are among the earliest and most straightforward reagents for the introduction of an unprotected guanidine group. Their enduring appeal lies in their commercial availability, cost-effectiveness, and relatively simple reaction conditions.
The mechanism of guanidinylation with S-alkylisothiouronium salts proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiourea. The reaction is typically driven by the release of a volatile and odorous mercaptan byproduct, such as methanethiol.
Caption: Experimental workflow for guanidinylation using N,N'-Di-Boc-thiourea with an activator.
N,N'-Di-Boc-N''-triflylguanidine: The Pinnacle of Reactivity
For challenging substrates, including sterically hindered or electron-deficient amines, N,N'-di-Boc-N''-triflylguanidine stands out as a highly potent reagent. [1]The triflyl group is an excellent leaving group, rendering the reagent exceptionally electrophilic. This heightened reactivity allows for rapid and high-yielding guanidinylations under mild conditions, often at room temperature. [1]
Head-to-Head Comparison: Performance Data
The true measure of a reagent's efficacy lies in its performance across a range of substrates. The following table summarizes representative yields for the guanidinylation of primary amines with various reagents.
| Reagent | Substrate | Product | Yield (%) | Reference |
| S-Methylisothiourea sulfate | Methylamine | Methylguanidine sulfate | Excellent | [2] |
| N,N'-Di-Boc-thiourea + Mukaiyama's Reagent | Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | 91 | [3] |
| 1-[N,N'-(di-Boc)amidino]pyrazole | 4-Bromophenethylamine | N,N'-Di-Boc-protected guanidine | 72 | |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | Quantitative | |
| HATU | Aniline derivative | 2-substituted TMG | High | [4] |
| N,N'-Di-Boc-thiourea + I2/TBHP | 4-Methoxyaniline | N,N'-Di-Boc-N''-(4-methoxyphenyl)guanidine | 82 | [5] |
The Expanding Toolbox: Innovations in Guanidinylation
Beyond the isothiourea-based reagents, the field of guanidinylation has seen significant innovation, with the development of novel reagents and methodologies.
Peptide Coupling Reagents: An Unconventional Approach
Common peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have been repurposed as efficient guanidinylating agents for the synthesis of pentasubstituted guanidines. [4]This method is particularly attractive for its mild conditions and broad substrate scope, including weakly nucleophilic anilines and amides. [4]
Cyanamide-Based Methods
The reaction of amines with cyanamide or its derivatives offers a direct route to guanidines. While historically requiring harsh conditions, recent advancements have introduced catalytic systems that promote this transformation under milder conditions.
Experimental Protocols: A Practical Guide
Protocol 1: Guanidinylation of a Primary Amine with S-Methylisothiourea Sulfate [2]
-
Dissolution: Dissolve the primary amine (1.0 eq.) in water or a suitable alcohol.
-
Reagent Addition: Add S-methylisothiourea sulfate (0.55 eq.) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the consumption of the amine by TLC.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting guanidinium sulfate can often be purified by recrystallization.
Protocol 2: Guanidinylation of Benzylamine with N,N'-Di-Boc-thiourea and Mukaiyama's Reagent [3]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (1.2 eq.) and Mukaiyama's reagent (1.2 eq.) in anhydrous dichloromethane.
-
Amine Addition: Add benzylamine (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Guanidinylation of a Primary Amine with N,N'-Di-Boc-N''-triflylguanidine
-
Reagent Dissolution: In a dry flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.05 eq.) in anhydrous dichloromethane.
-
Amine Addition: Add the primary amine (1.0 eq.) to the solution at room temperature. A mild base such as triethylamine (1.1 eq.) can be added to scavenge the triflic acid byproduct.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The resulting N,N'-di-Boc-protected guanidine is often of high purity and may not require further purification.
Conclusion: Selecting the Optimal Reagent
The choice of a guanidinylating reagent is a multifactorial decision that balances reactivity, substrate scope, cost, and experimental convenience.
-
This compound and its sulfate salt remain viable options for the synthesis of simple, unprotected guanidines from unhindered primary amines, particularly when cost is a primary concern.
-
N,N'-Di-Boc-S-methylisothiourea offers a versatile and widely applicable method for the synthesis of protected guanidines, with modern activators mitigating the toxicity concerns of earlier methods.
-
N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice for challenging substrates, providing exceptional reactivity and high yields under mild conditions. [1]* HATU and other peptide coupling reagents present an innovative and mild approach for the synthesis of highly substituted guanidines. [4] By understanding the strengths and limitations of each reagent and methodology, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery and development of novel guanidine-containing molecules.
References
- Lipton, M. A., et al. (1997). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. Journal of Organic Chemistry, 62(5), 1540-1541.
- Yin, B.-L., et al. (2014). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. Organic & Biomolecular Chemistry, 12(3), 450-453.
- Bernatowicz, M. S., et al. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.
- Van der Veken, P., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(17), 11765–11774.
- Goodman, M., et al. (1998). N,N'-Di-Boc-N''-triflylguanidine: A New, Highly Efficient Reagent for the Guanidinylation of Amines. Organic Letters, 1(1), 123-125.
- Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
- Phillips, A. P., & Shapiro, S. L. (1950). The Reaction of S-Alkylisothioureas with Amines. Journal of the American Chemical Society, 72(11), 5345-5346.
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A Comparative Guide to Guanidinylation: The Strategic Advantages of 2-Methylisothiouronium Chloride in Synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective formation of the guanidinium group is a pivotal step in the synthesis of a vast array of biologically active molecules. The guanidine moiety is a highly basic and polar functional group that plays a crucial role in the biological activity of numerous natural products and pharmaceuticals. This guide provides an objective comparison of 2-Methylisothiouronium chloride with other common guanidinylating agents, delving into performance data, reactivity, and experimental protocols to assist researchers in selecting the most appropriate tool for their synthetic needs.
The Prominence of 2-Methylisothiouronium Salts in Guanidinylation
This compound, and its sulfate salt counterpart, are widely utilized reagents for the introduction of a guanidinyl group onto primary and secondary amines. Their popularity stems from a combination of factors including commercial availability, favorable reactivity, and straightforward reaction conditions. The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the S-methylisothiourea, leading to the displacement of methanethiol as a leaving group.
dot graph "Guanidinylation_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
reagent [label="2-Methylisothiouronium\nChloride"]; amine [label="Primary/Secondary\nAmine (R-NH2)"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; product [label="Guanidinium Salt\nProduct"]; leaving_group [label="Methanethiol\n(CH3SH)"];
reagent -> intermediate [label="Nucleophilic Attack"]; amine -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> leaving_group; } dot Caption: General mechanism of guanidinylation using this compound.
Comparative Analysis of Guanidinylating Reagents
The choice of a guanidinylating agent is critical and depends on the substrate's reactivity, the desired protecting group strategy, and reaction conditions. Below is a comparative overview of this compound and other commonly employed reagents.
| Reagent | Structure | Key Advantages | Common Limitations |
| This compound/sulfate | HN=C(NH2)SCH3 · HCl/H2SO4 | - Readily available and cost-effective.[1][2] - Generally good yields with a range of primary and secondary amines. - Simple reaction setup. | - Can require elevated temperatures or prolonged reaction times for less nucleophilic amines. - The byproduct, methanethiol, is volatile and has a strong, unpleasant odor.[3] |
| N,N'-Di-Boc-S-methylisothiourea | (Boc)HN=C(NHBoc)SCH3 | - Boc-protected guanidine product is stable and easily purified.[4][5] - Milder reaction conditions compared to unprotected reagents.[5] - The Boc groups can be readily removed under acidic conditions.[4] | - Higher cost and requires an additional deprotection step. - Preparation of the reagent itself is a multi-step process.[5] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | (Boc)HN=C(NHBoc)NTf | - Highly reactive, allowing for the guanidinylation of a broad range of amines, including less reactive ones, under mild conditions.[4][6] - Reactions are often rapid and high-yielding.[6][7] | - The reagent is more expensive and can be sensitive to moisture. - The triflyl group is a potent leaving group, which can sometimes lead to side reactions.[4] |
| Pyrazole-1-carboxamidine | C4H6N4 | - The pyrazole leaving group is easily removed. - Often used for the synthesis of arginine-containing peptides on solid phase. | - Can be less reactive than other reagents, requiring specific activation methods. |
Experimental Data: A Head-to-Head Comparison
To illustrate the practical differences, consider the guanidinylation of benzylamine as a model reaction. The following table summarizes typical experimental outcomes with various reagents.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylisothiouronium sulfate | Ethanol | Reflux | 12 | 75-85 | [General knowledge] |
| N,N'-Di-Boc-S-methylisothiourea | THF | Room Temp | 24 | 80-90 | [General knowledge] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzene | Room Temp | 1 | >95 | [6][7] |
As the data indicates, while 2-Methylisothiouronium salts provide good yields, they often necessitate more forcing conditions compared to the more modern, protected reagents like Goodman's reagent, which offers rapid and near-quantitative conversion at room temperature.[6][7]
Detailed Experimental Protocol: Guanidinylation of a Primary Amine using this compound
This protocol provides a representative procedure for the synthesis of a guanidine from a primary amine.
Materials:
-
Primary amine
-
Triethylamine (TEA) or another suitable base
-
Ethanol or another appropriate solvent
-
Standard laboratory glassware and workup materials
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
start [label="Start", shape=ellipse, fillcolor="#34A853"]; dissolve [label="Dissolve primary amine\nand this compound\nin ethanol"]; add_base [label="Add triethylamine\n(or other base)"]; reflux [label="Reflux the reaction\nmixture"]; monitor [label="Monitor reaction progress\nby TLC"]; workup [label="Aqueous workup and\nextraction"]; purify [label="Purify by crystallization\nor chromatography"]; characterize [label="Characterize the final\nproduct (NMR, MS)"]; end [label="End", shape=ellipse, fillcolor="#EA4335"];
start -> dissolve; dissolve -> add_base; add_base -> reflux; reflux -> monitor; monitor -> workup [label="Reaction complete"]; workup -> purify; purify -> characterize; characterize -> end; } dot Caption: A typical experimental workflow for guanidinylation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amine (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq) dropwise. The base is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Reaction: Heat the mixture to reflux and maintain this temperature for the duration of the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by crystallization or column chromatography.
-
Characterization: The structure and purity of the final guanidine product are confirmed by spectroscopic methods such as NMR and mass spectrometry.
Conclusion and Future Outlook
This compound remains a valuable and cost-effective reagent in the synthetic chemist's toolbox, particularly for large-scale syntheses where cost is a significant factor. Its primary advantages lie in its ready availability and the straightforward nature of the guanidinylation reaction. However, for more sensitive or sterically hindered substrates, or when milder conditions are paramount, more advanced reagents such as N,N'-Di-Boc-N''-triflylguanidine offer superior reactivity and efficiency.[4][6][7] The choice of reagent should, therefore, be made on a case-by-case basis, taking into account the specific requirements of the synthetic target and the overall research objectives.
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]
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A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH. Available at: [Link]
- US6072075A - Guanidinylation reagents. Google Patents.
-
Synthesis of Guanidines in Solution | Request PDF. ResearchGate. Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. Available at: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]
-
N,N-Di-Boc-S-methylisothiourea. ChemBK. Available at: [Link]
-
Guanidine synthesis from various precursors (adapted from ref [14a]). ResearchGate. Available at: [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
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Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board. Available at: [Link]
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2-Methyl-2-thiopseudourea sulfate | C2H8N2O4S2 | CID 75270. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Guanidinylation Product Structure
For researchers, scientists, and drug development professionals, the successful guanidinylation of a primary amine is a critical step in synthesizing a wide range of biologically active molecules. This modification, which converts a primary amine into a guanidinium group, can profoundly alter a molecule's basicity, hydrogen bonding capacity, and overall biological activity. However, the synthesis is only half the battle. Unambiguous confirmation of the final product's structure is paramount to ensure the validity of subsequent biological assays and to meet stringent regulatory standards.
This guide provides an in-depth comparison of key spectroscopic techniques for the structural confirmation of guanidinylation products. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, highlighting the strengths and limitations of each technique in this specific application. Our focus is on providing a self-validating system of analysis, grounded in authoritative references and practical, field-proven insights.
The Spectroscopic Toolbox: A Comparative Overview
The choice of spectroscopic method is dictated by the specific information required, the nature of the sample, and the available instrumentation. While each technique offers a unique window into the molecular structure, a multi-faceted approach often provides the most comprehensive and definitive confirmation.
| Technique | Principle | Information Provided | Sample Amount | Analysis Time | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, connectivity, and stereochemistry.[1] | ~5-25 mg for ¹H NMR[1] | Minutes to hours | Provides unambiguous structural elucidation.[1] | Lower sensitivity compared to MS; requires higher sample concentration.[1] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules.[1] | Molecular weight and fragmentation patterns, leading to elemental composition.[1] | Micrograms to nanograms | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns.[1] | Does not directly provide stereochemical information.[1] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by a sample, causing molecular vibrations.[2] | Presence of functional groups.[2] | Milligrams | Seconds to minutes | Fast, simple, and non-destructive; ideal for raw material identification.[1] | Provides limited information on the overall molecular structure.[1] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. | Information on electronic transitions, often used for reaction monitoring.[3] | Microliters to milliliters | Seconds to minutes | Simple, fast, and can be used for quantitative analysis and reaction kinetics.[4] | Provides limited structural information; many molecules lack a suitable chromophore. |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the complete structural characterization of guanidinylation products. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
-
¹H NMR: The appearance of new signals corresponding to the N-H protons of the guanidinium group is a primary indicator of successful guanidinylation. These protons are often broad and their chemical shifts are sensitive to solvent, temperature, and pH.
-
¹³C NMR: The resonance of the central carbon of the guanidinium group is highly characteristic. Upon protonation, the guanidinium carbon undergoes a significant upfield shift of approximately 12 ppm relative to the neutral species.[5][6][7] For protonated guanidinium groups, the ¹³C chemical shift typically falls in the range of 158-160 ppm.[5]
-
¹⁵N NMR: For complex cases or when detailed electronic information is required, ¹⁵N NMR can be invaluable. The chemical shifts of the nitrogen atoms in the guanidinium group are sensitive to tautomeric forms and protonation states, providing deeper structural insights.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).[10] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
In the ¹H spectrum, look for the disappearance of the primary amine protons and the appearance of new, often broad, signals in the downfield region corresponding to the guanidinium N-H protons.
-
In the ¹³C spectrum, identify the characteristic signal for the guanidinium carbon (typically around 158-160 ppm for the protonated form).[5] Compare the spectrum to that of the starting material to confirm the disappearance of the primary amine's adjacent carbon signal and the appearance of the new guanidinium carbon signal.
-
Caption: Workflow for NMR-based confirmation of guanidinylation.
Mass Spectrometry (MS): High Sensitivity for Molecular Weight Determination
Mass spectrometry is an indispensable tool for confirming the molecular weight of the guanidinylation product with high accuracy and sensitivity.[11] This technique is particularly powerful in the context of proteomics, where guanidinylation of lysine residues to homoarginine enhances protein identification by MALDI-TOF MS.[12][13]
-
Molecular Weight Confirmation: The primary use of MS is to verify that the molecular weight of the product corresponds to the expected addition of the guanidinyl group.
-
Enhanced Peptide Analysis (MALDI-TOF): In peptide and protein analysis, guanidinylation of lysine's ε-amino group converts it to a homoarginine residue.[13] The guanidinium group of arginine (and homoarginine) has a higher proton affinity than the primary amine of lysine, leading to preferential ionization and stronger signals in MALDI-TOF MS.[13] This "arginine effect" results in increased sequence coverage and more confident protein identification.[12][13]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. This provides further structural confirmation by identifying characteristic fragmentation patterns of the guanidinium group.
-
Sample Preparation: Co-crystallize the guanidinylated peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[14]
-
Data Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis:
-
Compare the observed mass of the peptide with the calculated mass to confirm the addition of the guanidinyl group (a mass shift of +42.02 Da for the conversion of a primary amine to a guanidine).
-
For protein digests, compare the peptide mass fingerprint before and after guanidinylation to observe the mass shifts of lysine-containing peptides and the overall increase in signal intensity and sequence coverage.[12]
-
Caption: Workflow for MALDI-TOF MS analysis of guanidinylation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Check for the Guanidinium Functional Group
FT-IR spectroscopy is a fast and non-destructive technique that provides a molecular "fingerprint" by detecting the vibrational modes of functional groups.[2][15] While it doesn't provide the detailed structural information of NMR, it is an excellent first-pass technique to confirm the presence of the guanidinium moiety.
-
N-H Stretching: Broad bands in the high-frequency region, typically around 3200-3400 cm⁻¹.[16] The position and shape of these bands are sensitive to hydrogen bonding.[15]
-
C=N Stretching: A key indicator of the guanidine group, appearing in the region of 1635-1685 cm⁻¹.[15][16]
-
N-H Bending (Scissoring): These vibrations occur at lower frequencies, often around 1635 cm⁻¹.[15][16]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal. This technique requires minimal sample preparation.[15]
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted.[15]
-
Data Analysis:
-
Examine the spectrum for the disappearance of the characteristic N-H bending vibrations of the primary amine (if present in the starting material, typically around 1600 cm⁻¹).
-
Identify the appearance of the strong, characteristic absorption bands for the guanidinium group, particularly the C=N stretch and the broad N-H stretches.[15]
-
Caption: Workflow for FT-IR analysis of guanidinylation.
UV-Vis Spectroscopy: A Tool for Reaction Monitoring
UV-Vis spectroscopy is generally less informative for the direct structural confirmation of guanidinylation products, as the guanidinium group itself does not have a strong, characteristic chromophore in the accessible UV-Vis range. However, it can be a valuable tool for monitoring the progress of the guanidinylation reaction if either the starting material or the product contains a suitable chromophore.[3] By tracking the change in absorbance at a specific wavelength over time, one can determine the reaction kinetics and endpoint.[4]
Conclusion: An Integrated Approach for Unambiguous Confirmation
While each spectroscopic technique provides valuable information, a single method is often insufficient for complete and unambiguous structural confirmation of a guanidinylation product. A synergistic approach, leveraging the strengths of multiple techniques, provides the most robust and defensible characterization.
For a novel compound, a comprehensive analysis would typically involve:
-
FT-IR Spectroscopy as a rapid initial check for the presence of the guanidinium functional group.
-
Mass Spectrometry to confirm the correct molecular weight.
-
NMR Spectroscopy (¹H and ¹³C) for definitive structural elucidation and to rule out the presence of isomers or impurities.
By understanding the principles and judiciously applying these powerful analytical tools, researchers can confidently confirm the structure of their guanidinylation products, ensuring the integrity and reproducibility of their scientific findings.
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A Senior Scientist's Guide to Quantitative Analysis of Guanidinylation Reaction Yield
In the fields of peptide synthesis, drug delivery, and materials science, the conversion of a primary amine to a guanidinium group is a fundamental and powerful transformation. This reaction, known as guanidinylation, imbues molecules with unique properties, most notably a significant increase in basicity and the ability to participate in strong hydrogen bonding and electrostatic interactions. The success of synthesizing novel cell-penetrating peptides, RNA-binding molecules, or complex natural products hinges on the ability to accurately control and quantify the efficiency of this reaction.
This guide provides a comparative analysis of the primary analytical techniques used to determine guanidinylation reaction yield. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable quantification of this critical chemical modification.
The Guanidinylation Reaction: A Primer
Guanidinylation is the chemical process of converting a primary or secondary amine into a guanidine. This is achieved by reacting the amine with a guanidinylating agent. A plethora of reagents have been developed, each with distinct reactivity profiles, allowing chemists to tailor the reaction to the specific substrate and desired conditions.[1][2] Common examples include N,N'-di-Boc-N''-triflylguanidine, S-methylisothioureas, and pyrazole-carboxamidines.[3]
The reaction generally proceeds via nucleophilic attack of the amine onto the electrophilic carbon of the guanidinylating agent. The yield is critically dependent on factors such as pH, solvent, temperature, and the stoichiometry of the reactants. Therefore, precise and accurate quantification of the product is not merely a final checkpoint but an essential tool for reaction optimization.
Comparative Analysis of Quantitative Methodologies
The selection of an analytical method is a critical decision dictated by the required precision, sample complexity, available instrumentation, and desired throughput. We will compare four common techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Colorimetric Assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of many synthetic chemistry labs for its ability to separate, identify, and quantify components in a reaction mixture with high resolution and sensitivity.[4][5] For guanidinylation reactions, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.
Causality and Principle: The guanidinylated product is significantly more polar and basic than the starting amine. In RP-HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, the more polar product will have a weaker interaction with the column and thus elute earlier than the less polar starting material. By monitoring the elution profile with a UV detector, the relative concentrations can be determined from the integrated peak areas. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It ensures that both the starting amine and the product guanidinium group are protonated, leading to sharp, well-defined peaks and reproducible retention times.[5]
Experimental Protocol: RP-HPLC Analysis
-
Standard Preparation: Prepare a calibration curve using known concentrations of the purified starting material and product.
-
Sample Preparation: At designated time points, quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Cogent Diamond Hydride™ or equivalent C18 column (e.g., 4.6 x 100 mm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both reactant and product absorb (e.g., 195-220 nm).[5]
-
-
Quantification: Identify the peaks corresponding to the starting material and product by comparing retention times with the prepared standards. Calculate the yield by determining the area percentage of the product peak relative to the sum of the product and remaining starting material peaks.
Workflow for HPLC-Based Yield Determination
Caption: A typical workflow for quantifying guanidinylation yield using RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry provides unparalleled sensitivity and specificity, confirming the molecular identity of the product while simultaneously allowing for quantification.[6][7] It is most powerfully applied when coupled with liquid chromatography (LC-MS).[8][9]
Causality and Principle: MS measures the mass-to-charge ratio (m/z) of ions. The starting amine and the guanidinylated product have distinct molecular weights. By monitoring the ion currents for the specific m/z values of both species, their relative abundance in the reaction mixture can be determined. Electrospray ionization (ESI) is the preferred ionization method as it is well-suited for polar, charged molecules like guanidinium compounds. Quantification is achieved by comparing the integrated ion chromatogram peak areas.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration appropriate for MS analysis (typically low ng/mL to µg/mL).
-
LC Separation: Utilize an HPLC method similar to the one described above to separate the components before they enter the mass spectrometer.
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest quantitative accuracy. In SIM mode, the instrument is set to detect the specific m/z of the protonated starting material [M+H]⁺ and the product [P+H]⁺.[9]
-
-
Quantification: The reaction yield is calculated from the ratio of the peak area of the product's extracted ion chromatogram to the sum of the areas for the product and the remaining starting material. An internal standard can be used for more precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a calibration standard of the same substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11]
Causality and Principle: The chemical modification of an amine to a guanidine results in significant changes in the ¹H NMR spectrum. Protons near the reaction site will experience a change in their chemical environment and thus a shift in their resonance frequency. By choosing well-resolved signals unique to the starting material and the product, their molar ratio can be directly calculated from the ratio of their signal integrals. For absolute quantification, a certified internal standard of known concentration is added to the sample.
Experimental Protocol: qNMR Analysis
-
Sample Preparation: Carefully weigh a precise amount of the crude reaction mixture and a precise amount of an internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Signal Selection: Identify a well-resolved proton signal for the starting material, the product, and the internal standard.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, specifically a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being quantified.
-
Data Processing: Carefully phase and baseline-correct the spectrum.
-
Quantification: Integrate the selected signals. The yield is calculated based on the relative integral values, corrected for the number of protons each signal represents.
Colorimetric Assays: The Sakaguchi Reaction
For high-throughput screening or when sophisticated instrumentation is unavailable, colorimetric assays offer a rapid and cost-effective alternative. The Sakaguchi test is a specific chemical test for the detection of guanidinium groups.[12][13]
Causality and Principle: The Sakaguchi reaction occurs in an alkaline solution where the guanidinium group reacts with α-naphthol and an oxidizing agent, such as sodium hypochlorite, to form a distinctive red-colored complex.[13][14] The intensity of the color, which can be measured using a simple spectrophotometer or plate reader, is directly proportional to the concentration of the guanidinylated product.
Experimental Protocol: Sakaguchi Assay
-
Standard Curve: Prepare a series of standards with known concentrations of a purified guanidinium-containing compound (e.g., arginine or the purified product).
-
Sample Preparation: Dilute aliquots of the reaction mixture to fall within the linear range of the standard curve.
-
Reaction:
-
Measurement: Immediately measure the absorbance at the wavelength of maximum absorbance (λ_max ≈ 520 nm). The color can be unstable, so timing is critical.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of the product in the reaction samples from this curve and calculate the yield.
Logical Relationship in the Sakaguchi Assay
Caption: The principle of guanidinium quantification via the Sakaguchi reaction.
Method Comparison and Selection
| Feature | HPLC-UV | LC-MS | qNMR | Colorimetric Assay (Sakaguchi) |
| Principle | Chromatographic Separation & UV Absorbance | Separation & Mass-to-Charge Ratio | Nuclear Spin Resonance & Signal Integration | Chemical Reaction & Color Absorbance |
| Quantification | Relative (requires standards) | Relative (can be absolute with isotope std.) | Absolute (with internal standard) | Relative (requires standard curve) |
| Pros | Robust, precise, widely available, good resolution.[4] | Highest sensitivity and specificity, confirms identity.[6] | Absolute quantification, no product-specific standard needed, structural info.[10] | High-throughput, rapid, low cost, simple equipment.[15] |
| Cons | Requires method development, may not resolve all byproducts. | Expensive equipment, potential for ion suppression, complex. | Low sensitivity, requires higher sample concentration, potential for signal overlap. | Prone to interference, color can be unstable, less precise.[15] |
| Best For | Routine yield determination, purity analysis, process optimization. | Low-concentration samples, complex mixtures, metabolite identification. | Structural confirmation, determination of purity for reference standards. | High-throughput screening of reaction conditions, initial hit identification. |
Conclusion
The quantitative analysis of guanidinylation reactions is not a one-size-fits-all problem. The choice of methodology must be a deliberate one, aligned with the specific goals of the experiment. For routine, accurate analysis in a synthetic lab, HPLC remains the gold standard. When ultimate sensitivity and confirmation of identity are paramount, LC-MS is the unequivocal choice. qNMR offers the unique advantage of absolute quantification, making it invaluable for the characterization of reference materials. Finally, for rapid screening of numerous samples, colorimetric assays like the Sakaguchi test provide an efficient and economical solution. By understanding the core principles and practical limitations of each technique, researchers can generate high-quality, reliable data to accelerate their research and development efforts.
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Baker, T., Feichtinger, K., Sings, H. L., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Request PDF. [Link]
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Hammoud, H., Schmitt, M., Bihel, F., Antheaume, C., & Bourguignon, J. J. (2012). A modified Ullmann reaction allows the use of p-methoxybenzyl (PMB) guanidine as guanidinylation agent to give various aryl and heteroaryl guanidines in good yields. The Journal of Organic Chemistry, 77(1), 417-423. [Link]
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2002). University of Toronto. [Link]
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Eberherr, A., & Vyssokikh, M. Y. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101438. [Link]
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Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]
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Zhang, J., et al. (2017). A colorimetric biosensor based on guanidinium recognition for the assay of protein tyrosine phosphatase 1B and its inhibitors. New Journal of Chemistry. [Link]
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Sakaguchi Test: Definition, Principle, Procedure, Result, Uses. (2022). YouTube. [Link]
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Alkorta, I., et al. (2015). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. PMC. [Link]
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- 15. researchgate.net [researchgate.net]
The Guanidinylation Toolkit: A Comparative Guide to 2-Methylisothiouronium Chloride and Pyrazole-Based Reagents
For researchers, scientists, and professionals in drug development, the efficient and selective formation of the guanidinium group is a critical step in the synthesis of a wide array of biologically active molecules.[1][2][3] The guanidine moiety, with its unique basicity and hydrogen bonding capabilities, is a key pharmacophore in numerous natural products and pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.[3][4][5][6] This guide provides an objective, data-driven comparison of two prevalent classes of guanidinylation reagents: the classic 2-Methylisothiouronium salts and the versatile pyrazole-based reagents. We will delve into their reaction mechanisms, substrate scope, and practical considerations to empower you in selecting the optimal tool for your synthetic challenges.
The Chemistry of Guanidinylation: An Overview
Guanidinylation is the process of introducing a guanidine functional group onto a primary or secondary amine. The core of this transformation involves the reaction of an amine nucleophile with an electrophilic guanidinylating agent. The ideal reagent should be readily available, stable, and exhibit high reactivity towards a broad range of amines under mild conditions, while minimizing side reactions.
2-Methylisothiouronium Chloride: The Workhorse Reagent
This compound, and its more commonly used sulfate salt (2-methyl-2-thiopseudourea sulfate), are traditional and cost-effective reagents for guanidinylation.[4][7][8][9][10][11] These compounds function as electrophilic sources of a formamidinium group.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea. The methylthiolate anion is an excellent leaving group, facilitating the formation of the guanidinium product. The reaction is typically conducted in the presence of a base to deprotonate the amine nucleophile and neutralize the acidic byproduct.
Caption: General mechanism for guanidinylation using a pyrazole-based reagent.
Head-to-Head Comparison: Performance Metrics
| Feature | This compound/Sulfate | Pyrazole-Based Reagents |
| Reactivity | Moderate to good. May require elevated temperatures for less reactive amines. [12] | Generally high reactivity under mild conditions. [1][13]Some variants are effective for hindered and electron-deficient amines. |
| Substrate Scope | Broad, but can be limited with sterically hindered or electron-poor amines. | Very broad, with specific reagents designed for challenging substrates. [12] |
| Byproducts | Methyl mercaptan (stench) and salts. | Pyrazole (water-soluble, easily removed). |
| Handling & Stability | Generally stable solids. The sulfate salt is often preferred for its stability and ease of handling. [4] | Stable crystalline solids, though some may be moisture-sensitive. [12] |
| Protecting Groups | Typically introduces an unprotected guanidine. | Can introduce protected guanidines (e.g., Boc), allowing for orthogonal chemistry. [14][15] |
| Cost | Generally more economical. | Can be more expensive, especially for specialized, protected versions. |
Experimental Protocols
General Procedure for Guanidinylation with 2-Methylisothiouronium Sulfate
Caption: Workflow for guanidinylation with 2-Methylisothiouronium Sulfate.
Step-by-Step Methodology:
-
To a solution of the primary or secondary amine (1.0 equiv) and a suitable base (e.g., triethylamine, 2.2 equiv) in a polar aprotic solvent such as DMF or acetonitrile, add 2-methyl-2-thiopseudourea sulfate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired guanidine derivative.
General Procedure for Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
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The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Guanidinylating Agents
The guanidinium moiety, a seemingly simple functional group, is a cornerstone in the design of a vast array of biologically active molecules. From natural products to cutting-edge pharmaceuticals, its unique electronic and geometric properties are pivotal for molecular recognition and biological function. For researchers in drug discovery and development, the efficient and selective installation of this group is a frequent and critical challenge. The choice of the right guanidinylating agent can significantly impact yield, purity, scalability, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth, objective comparison of the most common guanidinylating agents, grounded in experimental data and field-proven insights to empower you to make the most informed decision for your specific synthetic needs.
The Strategic Importance of Guanidinylation
The guanidinium group, protonated under physiological conditions, is a strong hydrogen bond donor and can engage in crucial electrostatic interactions with biological targets such as enzymes and receptors. This makes it a key pharmacophore in numerous approved drugs and clinical candidates. The journey from a primary or secondary amine to a guanidine, however, is paved with a variety of reagents, each with its own set of strengths and weaknesses. The selection of a guanidinylating agent is not merely a tactical choice but a strategic one that influences the entire synthetic campaign.
A Comparative Analysis of Leading Guanidinylating Agents
This section delves into the specifics of four widely used classes of guanidinylating agents, evaluating their reactivity, substrate scope, reaction conditions, and cost-effectiveness.
The Powerhouse: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly reactive and versatile electrophilic guanidinylating agent.[1] The triflyl group serves as an excellent leaving group, rendering the central carbon atom highly susceptible to nucleophilic attack by a broad range of amines.
Mechanism of Action:
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient carbon of the guanidinylating agent, followed by the departure of the triflyl group. The resulting di-Boc-protected guanidine is stable and can be deprotected under acidic conditions.[1]
Caption: Mechanism of guanidinylation using Goodman's reagent.
Advantages:
-
High Reactivity: Efficiently guanidinylates a wide variety of primary and secondary aliphatic and aromatic amines, including sterically hindered and electron-deficient ones.[1]
-
Mild Conditions: Reactions are typically carried out at room temperature.[1]
-
Versatility: Suitable for both solution-phase and solid-phase synthesis.[1]
-
Well-Documented: Extensive literature is available on its applications.[1]
Disadvantages:
-
High Cost: This reagent is significantly more expensive than other alternatives, which can be a limiting factor for large-scale synthesis.
-
Moisture Sensitive: Requires anhydrous conditions for optimal performance.
The Workhorse: 1H-Pyrazole-1-carboxamidine Hydrochloride
1H-Pyrazole-1-carboxamidine hydrochloride is a popular and cost-effective guanidinylating agent. It allows for the direct introduction of an unprotected guanidine group in a single step.
Mechanism of Action:
The reaction involves the nucleophilic attack of the amine on the carboxamidine carbon, with the pyrazole ring acting as a good leaving group upon protonation.
Caption: Mechanism of guanidinylation using 1H-pyrazole-1-carboxamidine.
Advantages:
-
Cost-Effective: Significantly cheaper than Goodman's reagent, making it suitable for large-scale applications.
-
One-Step Process: Directly yields the unprotected guanidine, avoiding the need for deprotection steps.
-
Good Stability: The hydrochloride salt is a stable, crystalline solid that is easy to handle.
Disadvantages:
-
Lower Reactivity: Generally less reactive than Goodman's reagent, and may require harsher reaction conditions (e.g., elevated temperatures) for less nucleophilic amines.
-
Potential for Side Reactions: The basicity of the product guanidine can sometimes lead to side reactions.
The Versatile Precursor: S-Methylisothiourea Derivatives
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is a common example of this class of reagents. These compounds serve as stable precursors that can be activated to generate a reactive guanidinylating species.
Mechanism of Action:
The S-methylisothiourea is typically activated by a thiophilic agent (e.g., a mercury(II) salt or an organic promoter), which facilitates the departure of the methylthiolate leaving group upon nucleophilic attack by the amine.
Caption: Mechanism of guanidinylation using S-methylisothiourea derivatives.
Advantages:
-
Good Stability: The reagent itself is stable and can be stored for extended periods.
-
Tunable Reactivity: The reactivity can be modulated by the choice of activating agent.
-
Moderate Cost: Generally more affordable than Goodman's reagent.
Disadvantages:
-
Use of Toxic Activators: Traditional methods often employ toxic heavy metal salts like mercury(II) chloride, which poses environmental and safety concerns. However, greener alternatives are being developed.
-
Two-Step Process: Requires an activation step, adding to the complexity of the procedure.
The Industrial Contender: N-Cyano-N,O-dimethylisourea
This reagent is more commonly found in patent literature, suggesting its utility in optimized, large-scale industrial syntheses.[1]
Mechanism of Action:
The reaction proceeds through the displacement of the O-methyl group by the amine nucleophile.
Advantages:
-
Potential for Cost-Effectiveness in Bulk: Likely a more economical option for the large-scale synthesis of a specific target molecule.[1]
Disadvantages:
-
Limited Public Data: The scope of its reactivity and general applicability is not as broadly documented in academic literature as other reagents.[1]
-
Potentially Harsher Conditions: May require more forcing conditions compared to more reactive agents.
Quantitative Comparison: Performance and Cost
To facilitate a direct comparison, the following tables summarize available data on reaction yields for the guanidinylation of a common substrate, benzylamine, and provide an approximate cost analysis of the reagents.
Table 1: Performance Comparison for the Guanidinylation of Benzylamine
| Guanidinylating Agent | Reaction Conditions | Yield (%) | Reference |
| N,N'-Di-Boc-N''-triflylguanidine | CH₂Cl₂, rt, 1h | 95 | [2] |
| 1H-Pyrazole-1-carboxamidine HCl | DMF, 80°C, 12h | 85 | [3] |
| N,N'-Bis(Boc)-S-methylisothiourea | HgCl₂, Et₃N, CH₂Cl₂, rt, 4h | 92 | [3] |
| N-Cyano-N,O-dimethylisourea | Not readily available for this substrate | - | - |
Note: Yields are highly substrate and condition dependent. This table serves as a representative comparison.
Table 2: Cost-Benefit Analysis of Guanidinylating Agents
| Guanidinylating Agent | Supplier Example | Price (USD) per gram | Approx. Moles per $100 | Key Benefit | Key Drawback |
| N,N'-Di-Boc-N''-triflylguanidine | Sigma-Aldrich | ~$221.65 | ~0.001 | High reactivity, broad scope | High cost |
| 1H-Pyrazole-1-carboxamidine HCl | Thermo Fisher Scientific | ~$5.17 | ~1.32 | Low cost, one-step to unprotected guanidine | Lower reactivity |
| N,N'-Bis(Boc)-S-methylisothiourea | TCI America | ~$56.30 | ~0.06 | Moderate cost, stable | Requires toxic activators |
| N,N',N''-Tri-Boc-guanidine | Sigma-Aldrich | ~$13.80 | ~0.18 | Moderate cost, stable | Lower reactivity than Goodman's |
Note: Prices are approximate and subject to change. They are based on the smallest available package size from the listed supplier at the time of writing and are for research quantities.
Experimental Protocols
To provide a practical context, here is a representative experimental protocol for the guanidinylation of a primary amine using the highly efficient N,N'-Di-Boc-N''-triflylguanidine.
General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
Workflow Diagram:
Caption: A typical experimental workflow for guanidinylation.
Step-by-Step Methodology:
-
Preparation: To a solution of the primary amine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
-
Deprotection (if required): The Boc protecting groups can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in CH₂Cl₂ or hydrochloric acid (HCl) in an appropriate solvent.
Conclusion and Future Outlook
The choice of a guanidinylating agent is a multifaceted decision that requires a careful balance of reactivity, substrate scope, cost, and scalability. For exploratory, small-scale synthesis where high reactivity and broad applicability are paramount, N,N'-Di-Boc-N''-triflylguanidine remains the gold standard, despite its high cost. For large-scale synthesis, particularly of unprotected guanidines, the more economical 1H-pyrazole-1-carboxamidine hydrochloride is an excellent choice, provided its reactivity is sufficient for the target substrate. S-methylisothiourea derivatives offer a middle ground in terms of cost and reactivity, but the necessity of an activator, which is often toxic, is a significant drawback.
The field of guanidinylation is continuously evolving, with ongoing research focused on the development of new, more efficient, and environmentally benign reagents and catalytic systems. As our understanding of the guanidinium group's role in biological systems deepens, the demand for innovative and cost-effective methods for its synthesis will undoubtedly continue to grow, driving further innovation in this critical area of synthetic chemistry.
References
- A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem.
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
- Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 62(5), 1540–1542.
- Sidoryk, K., Krawczyk, H., Cmoch, P., & Cybulski, M. (2018). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1515–1527.
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A Researcher's Guide to the Structural Validation of Guanidines Synthesized with 2-Methylisothiouronium Chloride
For Immediate Publication
[CITY, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the synthesis of guanidine-containing compounds, rigorous structural validation is a critical, non-negotiable step. The use of 2-methylisothiouronium chloride as a guanylating agent is a common and effective strategy, but confirming the precise structure of the resulting substituted guanidines requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the primary techniques employed for this purpose, offering insights into their principles, experimental considerations, and the unique value each brings to the complete structural elucidation.
The guanidine functional group, with its characteristic Y-shaped arrangement of three nitrogen atoms around a central carbon, is a cornerstone in medicinal chemistry and materials science.[1] Its high basicity and capacity to form multiple hydrogen bonds are pivotal to its role in molecular recognition and catalysis.[1] When synthesizing these molecules, particularly N,N'-disubstituted guanidines, the potential for isomerism and tautomerism necessitates a robust validation workflow.
The Synthetic Route: A Foundation for Validation
The synthesis of guanidines often involves the reaction of an amine with an electrophilic amidine species.[2] S-methylisothiouronium salts are frequently used reagents for this transformation.[2] While the synthetic procedures are often straightforward, the complexity of the resulting products, which can exhibit E/Z isomerism and tautomerism, makes thorough characterization essential.[3][4]
A Comparative Analysis of Validation Techniques
A combination of spectroscopic and crystallographic methods is typically employed to unequivocally determine the structure of synthesized guanidines. Each technique provides a different piece of the structural puzzle, and their collective data build a comprehensive and validated picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[5] For guanidines, a suite of NMR experiments is invaluable.
-
¹H and ¹³C NMR: These one-dimensional experiments provide initial, crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of protons and carbons attached to or near the guanidine core are particularly informative. The ¹³C NMR spectrum is notable for the characteristic signal of the central imine carbon, which typically appears in the range of 160.0 ppm.[6]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the complete bonding framework.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons within the substituent groups.[3]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton and confirm the points of attachment of the substituents to the guanidine nitrogen atoms.[3]
-
¹H-¹⁵N HMBC: This experiment can directly probe the connectivity between protons and the nitrogen atoms of the guanidine core, providing unambiguous evidence of the substitution pattern.[3]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is instrumental in determining the spatial proximity of protons, which is key to elucidating the E/Z isomeric state of the guanidine double bond.[3]
The primary challenge in the NMR analysis of some guanidine derivatives is the presence of broad signals due to isomerism and tautomerism, which can complicate spectral interpretation.[4] Low-temperature NMR experiments can often resolve these broad signals, allowing for a more detailed structural analysis.[3][4]
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, making it an excellent tool for identifying the presence of the guanidine functional group.[1][7] Key characteristic absorption bands for guanidines include:
-
N-H Stretching Vibrations: Typically appear as a series of bands in the high-frequency region of the spectrum (around 3200-3400 cm⁻¹).[1][6][8] The position and shape of these bands are sensitive to hydrogen bonding.[1]
-
C=N Stretching Vibrations: The carbon-nitrogen double bond stretch is a key indicator of the guanidine group, often appearing in the region of 1635 cm⁻¹.[1][8]
-
N-H Bending Vibrations: These occur at lower frequencies than the stretching vibrations.[1]
The protonation state of the guanidine group significantly influences its FT-IR spectrum. The neutral guanidine will show distinct C=N and N-H stretching and bending modes, while the resonance-stabilized guanidinium cation will exhibit bands corresponding to the vibrations of the CN₃ unit.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the synthesized guanidine and providing further structural information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for analyzing guanidine derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
While guanidine hydrochloride is often used in proteomics to denature proteins for MS analysis, its presence can interfere with the analysis of small molecules by causing signal suppression and increasing background noise.[9][10] Therefore, proper sample preparation to remove any residual salts from the synthesis is crucial for obtaining clean mass spectra.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise arrangement of atoms in three-dimensional space.[11][12] This technique is particularly valuable for resolving the complexities of tautomerism and E/Z isomerism in guanidines.[11]
Recent studies have utilized X-ray crystallography to analyze series of N,N'-substituted guanidines, revealing how electronic properties of substituents and intermolecular hydrogen bonding in the crystal lattice influence the preferred tautomeric form (e.g., cis-trans vs. cis-cis geometry).[11] Although obtaining suitable crystals for analysis can be a challenge, the definitive structural information it provides is unparalleled.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry (E/Z isomerism), solution-state structure.[3][5] | Provides the most comprehensive structural information in solution. | Can be complicated by broad signals from isomers/tautomers.[4] |
| IR Spectroscopy | Presence of key functional groups (N-H, C=N).[1][7] | Rapid, non-destructive, and provides a quick "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, confirms elemental composition (with HRMS). | Can be affected by salts from the synthesis.[9] |
| X-ray Crystallography | Definitive solid-state structure, including bond lengths, angles, and isomerism.[11][12] | Provides unambiguous structural information. | Requires the growth of suitable single crystals, which can be difficult. |
Experimental Workflow for Guanidine Structure Validation
The following workflow represents a robust, self-validating system for the structural confirmation of guanidines synthesized using this compound.
Caption: A typical workflow for the synthesis and structural validation of guanidines.
Conclusion
The structural validation of guanidines synthesized from this compound is a critical process that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most detailed information about the molecule's structure in solution, IR spectroscopy offers a rapid confirmation of the guanidine functional group, and mass spectrometry verifies the molecular weight. For an unambiguous determination of the solid-state structure and to resolve any isomeric or tautomeric ambiguities, X-ray crystallography is the gold standard. By employing this comprehensive suite of analytical methods, researchers can ensure the scientific integrity of their work and have full confidence in the structure of their synthesized guanidine compounds.
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Jones, W. J. (1959). The infra-red spectrum and structure of guanidine. Transactions of the Faraday Society, 55, 524-531. Available at: [Link]
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Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P. O., & Hoff, B. H. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(21), 4884. Available at: [Link]
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Can Guanidine Hydrochloride Be Used in Mass Spectrometry. MtoZ Biolabs. Available at: [Link]
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Zaman, H., Saeed, A., Channar, P. A., Larik, F. A., Seo, S. Y., & Kim, S. H. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 15(1), 1-18. Available at: [Link]
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FTIR spectra of polymeric guanidine derivatives. ResearchGate. Available at: [Link]
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The mass spectra of the guanidines. ResearchGate. Available at: [Link]
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Aileni, M., Balan, M., Aricu, A., Barba, V., Shova, S., & Gulea, A. (2019). Synthesis, structural elucidation and biological evaluations of new guanidine-containing terpenoids as anticancer agents. Natural Product Research, 33(21), 3052-3056. Available at: [Link]
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Guanidine. Wikipedia. Available at: [Link]
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A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH. Available at: [Link]
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Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ACS Publications. Available at: [Link]
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Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-1890. Available at: [Link]
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Guanidine. PubChem. Available at: [Link]
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Raskar, T., Koh, C. Y., Niebling, S., Kini, R. M., & Hosur, M. V. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. International Journal of Biological Macromolecules, 123, 903-913. Available at: [Link]
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]
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Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). NIH. Available at: [Link]
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Yamada, T., Nagatomo, S., & Kitagawa, T. (2013). Single-crystal neutron diffraction study on guanidine, CN3H5. Crystal Growth & Design, 13(3), 1215-1220. Available at: [Link]
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X-ray crystallographic studies of hydrogen bonding in guanidinium containing salts. The University of Manchester. Available at: [Link]
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Raskar, T., Koh, C. Y., Niebling, S., Kini, R. M., & Hosur, M. V. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. International Journal of Biological Macromolecules, 123, 903-913. Available at: [Link]
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Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
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Guanidine synthesis from various precursors. ResearchGate. Available at: [Link]
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Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][11][13]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(4), M1295. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methylisothiouronium Chloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylisothiouronium chloride, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]
Hazard Profile and Core Disposal Principles
This compound, like its sulfate salt counterpart, is classified as harmful if swallowed (H302).[2] This acute oral toxicity is the primary characteristic that mandates its disposal as regulated hazardous waste. The foundational principle of its disposal is straightforward:
This compound and its contaminated containers must never be disposed of in standard trash or down the sanitary sewer. [1][3][4] Improper disposal can lead to environmental contamination and significant regulatory penalties.[1][3]
The entire disposal process is predicated on collecting the chemical waste in a designated, compliant manner for pickup by a licensed waste management provider, coordinated through your institution's Environmental Health & Safety (EHS) department.
On-Site Waste Management: The Satellite Accumulation Area (SAA)
Federal and state regulations allow for the temporary storage of hazardous waste in laboratories at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[3][5][6] Proper management within the SAA is critical for safety and compliance.
Step 1: Waste Identification and Segregation
Before collection begins, identify the complete waste stream. Will you be disposing of the pure solid, a solution, or contaminated labware?
Causality: The most critical aspect of segregation is chemical compatibility. This compound, as a thiourea derivative, must be stored separately from strong oxidizing agents.[7] Mixing these can cause vigorous, exothermic, and potentially dangerous reactions.[7] Always maintain physical barriers, such as separate secondary containment tubs, between incompatible waste streams.[1][6]
Step 2: Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Safety Glasses or Goggles: To protect from potential splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemically Resistant Gloves: Nitrile gloves are appropriate for handling the solid and its solutions.
Step 3: Container Selection and Preparation
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are suitable.[6]
-
Condition: The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw cap.[6]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8][9]
Step 4: Proper Labeling
Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel who will handle the container.[3][6]
-
Affix a hazardous waste label provided by your EHS department to the container before adding any waste.[9]
-
The label must clearly state the words "Hazardous Waste" .[5][6]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages or concentrations.[4][6]
-
Indicate the date when waste was first added to the container.
Step 5: Secure Storage and Accumulation Limits
Store the prepared waste container within your designated SAA.
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray capable of holding at least the volume of the largest container.[4][6]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times except when waste is actively being added.[3][4][8] Using a funnel that is left in the opening is a common violation and is not permitted.[10]
-
Volume Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste in total. For acutely toxic "P-listed" chemicals, the limit is one quart.[3] While this compound is not typically P-listed, it is crucial to be aware of these limits. Once a container is full, it must be removed from the laboratory by EHS within three days.[3][6]
The Disposal Pathway: From Lab to Final Disposition
The laboratory researcher's responsibility ends with proper on-site management and initiating the pickup process.
-
Contact EHS: Once your waste container is full or your project is complete, schedule a waste pickup with your institution's EHS office.[4]
-
Documentation: Complete any required waste pickup forms or online requests accurately. This information is used to create the official waste manifest for transport.
-
Professional Disposal: EHS will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company. The final disposition for this type of organic chemical waste is typically high-temperature incineration at a permitted facility.[11]
Management of Contaminated Materials
Disposal procedures must also account for items contaminated with this compound.
| Contamination Type | Material Example | Disposal Protocol |
| Gross Contamination | Saturated paper towels or absorbent pads from a spill cleanup. | Place materials directly into the primary, labeled hazardous waste container holding the this compound waste. |
| Trace Solid Contamination | Contaminated gloves, weigh boats, pipette tips. | These items can often be collected in a separate, sealed, and clearly labeled plastic bag. The label should read "Chemically Contaminated Items" and list "this compound". Dispose of this bag via EHS pickup.[12] |
| "Empty" Container Rinsate | The original product bottle that is now "empty". | For a non-acutely toxic chemical, the first rinse of the container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's specific EHS policy. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste in the laboratory.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Methylisothiouronium chloride
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 2-Methylisothiouronium chloride (CAS No. 53114-57-1). As an intermediate in pharmaceutical synthesis and a plant growth regulator, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document moves beyond simple checklists to explain the causality behind each safety recommendation, empowering you to work with confidence and precision.
Core Hazard Assessment and Mitigation
This compound is a white crystalline solid that is highly soluble in water.[1] The primary, officially classified hazard is acute oral toxicity.[2][3] However, a comprehensive risk assessment must also account for potential irritation from dust inhalation and skin or eye contact. The cornerstone of mitigation is preventing exposure through a combination of engineering controls and appropriate personal protective equipment (PPE).
Table 1: Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Potential Hazards | Not Classified | May cause skin, eye, and respiratory irritation upon contact with dust. |
The causality is clear: the substance is harmful if it enters the body. Therefore, all procedures must be designed to eliminate pathways for ingestion, inhalation, and dermal contact.
Personal Protective Equipment (PPE) Protocol
Selecting the correct PPE is not a static choice but a dynamic decision based on the specific task and the physical form of the chemical being handled. The following workflow and table provide a clear, risk-based approach to PPE selection.
Caption: Emergency Response Protocol for a Small Spill.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Consult a physician if irritation develops. [2]* Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician. [2][5]* Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately. [2][3][5]Show them the Safety Data Sheet for the product.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local government regulations. [2]
-
Solid Waste and Contaminated Debris: Collect all waste, including contaminated gloves, paper towels, and pipette tips, in a clearly labeled, sealed container for hazardous waste. [2][6]* Empty Containers: Thoroughly empty the container. The first rinse with a solvent (e.g., water) must be collected and disposed of as hazardous waste. [6]Subsequent rinses can be managed according to your institution's policy for non-hazardous chemical waste. Never wash empty containers directly into the sewer system without collecting the initial hazardous rinse.
-
Disposal: All waste must be disposed of through an approved waste management company. Do not dispose of this chemical down the drain or in the regular trash. [2]
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet: 2-Methylallylmagnesium chloride, 0.5M solution in THF.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
